molecular formula C19H18N2O5 B011121 methyl-benzoate,zafirlukast, CAS No. 107754-15-4

methyl-benzoate,zafirlukast,

Cat. No.: B011121
CAS No.: 107754-15-4
M. Wt: 354.4 g/mol
InChI Key: DMPXTRBUJIRVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-benzoate,zafirlukast, is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl-benzoate,zafirlukast, suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl-benzoate,zafirlukast, including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXTRBUJIRVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162118
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-15-4
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107754-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foundational Research on the Interaction Between Methyl-Benzoate and Zafirlukast: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting foundational research into the potential interaction between the common ester, methyl-benzoate, and the cysteinyl leukotriene receptor antagonist, zafirlukast. In the absence of existing literature on this specific pairing, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. We hypothesize two primary avenues of interaction: a metabolic interference via cytochrome P450 enzymes and a direct modulation of the Cysteinyl Leukotriene Receptor Type 1 (CysLT1R). This guide details the causal logic behind a multi-phase experimental design, from initial in vitro metabolic assays to advanced biophysical and structural characterization. By providing step-by-step protocols for key technologies such as Cytochrome P450 (CYP) inhibition assays, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system for inquiry. The objective is to proactively identify and characterize a previously unexplored molecular interaction, thereby enhancing the predictive safety and efficacy profiling of zafirlukast in complex chemical environments.

Introduction: Establishing the Scientific Premise

Zafirlukast is a potent and selective competitive antagonist of the Cysteinyl Leukotriene Receptor Type 1 (CysLT1R), a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of asthma and allergic rhinitis.[1][2] By blocking the action of inflammatory mediators like leukotriene D4 (LTD4), zafirlukast mitigates bronchoconstriction and airway inflammation.[3][4][5] Its clinical efficacy is well-documented, but like all therapeutics, its pharmacological profile is subject to modulation by co-administered compounds.

Methyl-benzoate is a simple carboxylate ester with the chemical formula C₆H₅COOCH₃.[6] While recognized for its pleasant fragrance and use in the perfume industry, it also serves as a solvent and a key intermediate in the synthesis of more complex chemical and pharmaceutical compounds.[6][7] Its presence in various formulations and potential for human exposure necessitates a thorough understanding of its interaction with therapeutic agents.

The rationale for investigating the zafirlukast/methyl-benzoate interaction is rooted in two scientifically-grounded hypotheses:

  • Metabolic Interaction: Zafirlukast is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9, and it is also a known inhibitor of CYP3A4.[4][5][8] Any compound that inhibits or induces these enzymes could significantly alter the pharmacokinetic profile of zafirlukast, leading to potential toxicity or loss of efficacy. The metabolic fate of methyl-benzoate and its potential to interact with these key drug-metabolizing enzymes is currently uncharacterized and warrants investigation.

  • Direct Receptor Modulation: The CysLT1 receptor possesses a large, flexible, and elongated orthosteric binding pocket that is accessible from the lipid membrane.[1][9][10] The crystal structure of CysLT1R reveals a remarkable plasticity in accommodating chemically diverse ligands.[1][11] This raises the possibility that a small, lipophilic molecule like methyl-benzoate could gain access to the receptor and act as a competitive ligand, an allosteric modulator, or a fragment that binds within a sub-pocket, thereby influencing zafirlukast's binding and function.

Given the lack of direct data, a structured, foundational research program is required to elucidate the nature, if any, of this interaction.

Hypothesized Mechanisms of Interaction

We propose a two-pronged investigation based on the distinct potential mechanisms.

2.1 Metabolic Pathway Interference

This hypothesis posits that methyl-benzoate could act as a perpetrator drug, modulating the activity of CYP enzymes responsible for zafirlukast's clearance. An interaction here would have significant pharmacokinetic implications.

Zafirlukast Zafirlukast (Active Drug) CYP2C9 CYP2C9 Zafirlukast->CYP2C9 Metabolism Metabolites Inactive Metabolites CYP2C9->Metabolites MethylBenzoate Methyl-Benzoate MethylBenzoate->CYP2C9 Potential Inhibition

Caption: Hypothesized metabolic interaction at CYP2C9.

2.2 Direct Receptor-Level Interaction

This hypothesis explores the possibility of a direct physical interaction between methyl-benzoate and the CysLT1 receptor, which could have pharmacodynamic consequences.

cluster_receptor CysLT1 Receptor CysLT1R Orthosteric Site Signaling Downstream Signaling (Inflammation) CysLT1R->Signaling Blocks Signal AllostericSite Potential Allosteric Site Zafirlukast Zafirlukast Zafirlukast->CysLT1R Antagonist Binding MethylBenzoate Methyl-Benzoate MethylBenzoate->CysLT1R Competitive? MethylBenzoate->AllostericSite Allosteric?

Caption: Hypothesized direct interaction at the CysLT1 receptor.

A Phased Experimental Framework for Foundational Research

To systematically investigate these hypotheses, we propose a three-phase experimental approach. Each phase builds upon the last, ensuring a logical progression from broad screening to detailed characterization.

G cluster_0 Interaction Found? Phase1 Phase 1: Metabolic Screening (CYP Inhibition Assays) P1_Decision Metabolic Interaction? Phase1->P1_Decision Phase2 Phase 2: Biophysical Screening (ITC & SPR) P2_Decision Direct Binding? Phase2->P2_Decision Phase Phase 3 Phase 3: Structural Characterization (NMR & Crystallography) P1_Decision->Phase2 No P1_Decision->Phase2 Yes (Proceed with caution) Phase3 Phase3 P2_Decision->Phase3 Yes

Caption: Overall experimental workflow.

3.1 Phase 1: In Vitro Metabolic Interaction Studies

Causality: The first and most critical step is to rule out or confirm a pharmacokinetic interaction. Zafirlukast's metabolism is predominantly mediated by CYP2C9, and it also inhibits CYP3A4.[4][5] An in vitro CYP inhibition assay provides a rapid and standardized method to determine if methyl-benzoate interferes with these pathways, a crucial piece of information for any co-administration scenario.[12][13][14]

  • Preparation: Human Liver Microsomes (HLMs) are used as the enzyme source. Isoform-specific probe substrates are selected (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4).[13][15]

  • Incubation Setup: A series of incubations are prepared containing HLMs, a phosphate buffer system, and a range of methyl-benzoate concentrations. The final organic solvent concentration should be kept below 1% to avoid non-specific effects.[2]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system and the specific probe substrate.

  • Time Course: Incubations are carried out for a short, linear period (e.g., 10-15 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite.

  • Data Processing: The rate of metabolite formation at each methyl-benzoate concentration is compared to a vehicle control (0% inhibition). The concentration of methyl-benzoate that causes 50% inhibition of enzyme activity (the IC50 value) is calculated by fitting the data to a four-parameter logistic equation.[13]

Target EnzymeTest CompoundIC50 (µM)Interpretation
CYP2C9Methyl-Benzoate> 100No significant inhibition observed
CYP3A4Methyl-Benzoate45.2Weak to moderate inhibition
CYP2C9Sulfaphenazole (Control)0.8Validated assay (Strong inhibitor)
CYP3A4Ketoconazole (Control)0.1Validated assay (Strong inhibitor)
3.2 Phase 2: Biophysical Characterization of Direct Interaction

Causality: If a metabolic interaction is ruled out or characterized, the next logical step is to investigate a direct pharmacodynamic interaction at the receptor level. We will employ two orthogonal, label-free techniques to build a robust case for or against direct binding. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic signature of the interaction, while Surface Plasmon Resonance (SPR) reveals the real-time kinetics.

  • Sample Preparation: Purified, full-length CysLT1R (reconstituted in liposomes or nanodiscs) is placed in the ITC sample cell. Methyl-benzoate is dissolved in an identical, matched buffer and loaded into the titration syringe. Meticulous buffer matching is critical to minimize heats of dilution.[16]

  • Instrument Setup: The experiment is conducted at a constant temperature (e.g., 25°C). The stirring speed is optimized to ensure rapid mixing without denaturing the receptor.[17]

  • Titration: A series of small, precisely measured injections of the methyl-benzoate solution are made into the sample cell containing the receptor.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the molecules interact. A differential power is applied to the sample cell to maintain thermal equilibrium with a reference cell, and this power is the measured signal.[16]

  • Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of methyl-benzoate to CysLT1R. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated from these values.[18][19]

  • Surface Preparation: A sensor chip (e.g., CM5) is functionalized. Purified CysLT1R is immobilized onto the chip surface, typically via amine coupling, to achieve a target density.[20][21]

  • System Priming: A running buffer that matches the sample buffer is continuously flowed over the sensor surface to establish a stable baseline.

  • Analyte Injection (Association): A series of methyl-benzoate solutions at different concentrations are injected sequentially over the receptor-coated surface for a defined period. Binding of methyl-benzoate to the immobilized receptor causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[22]

  • Dissociation: After the injection, running buffer is flowed over the surface, and the dissociation of the methyl-benzoate from the receptor is monitored as a decrease in RU.

  • Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[23]

TechniqueParameterHypothetical ValueInterpretation
ITC Kd (Dissociation Constant)75 µMWeak, but detectable, binding
ΔH (Enthalpy)-4.2 kcal/molEnthalpically favorable (H-bonds/van der Waals)
-TΔS (Entropy)-2.5 kcal/molEntropically unfavorable (ordering upon binding)
n (Stoichiometry)0.98Suggests a 1:1 binding model
SPR kon (Association Rate)1.5 x 10³ M⁻¹s⁻¹Relatively slow on-rate
koff (Dissociation Rate)0.1 s⁻¹Fast off-rate, typical for weak binders
Kd (koff/kon)67 µMCorroborates ITC affinity measurement
3.3 Phase 3: Structural Characterization and Epitope Mapping

Causality: If biophysical methods confirm a direct interaction, the final phase aims to elucidate the structural basis of this binding. Saturation Transfer Difference (STD) NMR is an excellent first step, as it can identify which specific protons on the ligand (methyl-benzoate) are in close proximity to the receptor, thereby mapping the "binding epitope" without needing to solve the full receptor structure.[24][25][26] This provides invaluable information for understanding the binding mode. The ultimate, albeit challenging, goal would be co-crystallization.

  • Sample Preparation: A sample is prepared containing the CysLT1R and a higher concentration of methyl-benzoate in a deuterated buffer (e.g., D₂O-based phosphate buffer).

  • On-Resonance Spectrum: A 1D ¹H NMR spectrum is acquired while applying selective radiofrequency saturation to a spectral region where only the broad signals of the large receptor protein resonate (e.g., -1.0 ppm).

  • Saturation Transfer: Through spin diffusion, this saturation spreads throughout the entire receptor. If methyl-benzoate is binding, the saturation is transferred to the bound ligand. Upon its rapid dissociation, the saturated ligand re-enters the bulk solution, causing a decrease in the intensity of its specific NMR signals.[25][27]

  • Off-Resonance Spectrum: A reference spectrum is acquired under identical conditions, but with the saturation frequency applied to a region far from any protein or ligand signals (e.g., 40 ppm). In this spectrum, no saturation transfer occurs.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting "STD spectrum" contains signals only from the protons of the ligand that received saturation from the receptor, i.e., those in close contact with it.[28]

  • Epitope Mapping: The intensity of the signals in the STD spectrum is analyzed. Protons on methyl-benzoate that are closest to the receptor surface will show the strongest STD effect, allowing for the mapping of the binding interface.

cluster_nmr STD-NMR Logic Start Saturate Receptor Protons Transfer Saturation transfers to bound Methyl-Benzoate Start->Transfer Dissociate Methyl-Benzoate dissociates Transfer->Dissociate Detect Detect attenuated signals of free Methyl-Benzoate Dissociate->Detect Subtract Subtract from reference spectrum Detect->Subtract Result Result: Only signals from protons at binding interface remain Subtract->Result

Caption: Logical workflow for STD-NMR epitope mapping.

Synthesis and Future Directions

This technical guide outlines a rigorous, hypothesis-driven approach to investigate the potential interaction between methyl-benzoate and zafirlukast. By progressing through metabolic, biophysical, and structural phases of inquiry, this framework provides a robust methodology for generating foundational knowledge where none currently exists.

The findings from this research program would have direct implications for drug development. A confirmed metabolic interaction would necessitate caution and potential dose adjustments when zafirlukast is administered with formulations containing benzoate esters. A confirmed direct interaction at the CysLT1R could open new avenues for understanding ligand-receptor dynamics and could even inform the design of novel modulators.

Upon completion of this research plan, the logical next step would be to translate any positive findings into a physiological context. Cell-based functional assays (e.g., calcium flux or reporter gene assays) would be essential to determine whether the observed binding of methyl-benzoate results in agonism, antagonism, or allosteric modulation of CysLT1R signaling. This would ultimately provide a complete picture of the interaction's potential clinical relevance.

References
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins. (n.d.). PubMed. [Link]

  • Saturation transfer difference spectroscopy. (2009). NMR Wiki. [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011). Ichor Life Sciences. [Link]

  • Saturation Transfer Differences (STD) NMR. (n.d.). Creative Biostructure. [Link]

  • Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution. (2009). PubMed. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]

  • Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. (2019). Science Advances. [Link]

  • ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY. (n.d.). accessdata.fda.gov. [Link]

  • 6RZ4: Crystal structure of cysteinyl leukotriene receptor 1 in complex with pranlukast. (2019). RCSB PDB. [Link]

  • Zafirlukast: Uses, Dosage, Side Effects & Interactions. (n.d.). Minicule. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. [Link]

  • Pharmacokinetic profile of zafirlukast. (1998). Clinical Pharmacokinetics. [Link]

  • Zafirlukast. (n.d.). Wikipedia. [Link]

  • Ligand poses and corresponding ligand-binding pockets in leukotriene receptors. (n.d.). ResearchGate. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]

  • Pharmacokinetic Profile of Zafirlukast. (1998). ResearchGate. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry. [Link]

  • In Vitro CYP Inhibition Studies. (n.d.). BioIVT. [Link]

  • Towards high throughput GPCR crystallography: In Meso soaking of Adenosine A2A Receptor crystals. (2018). Scientific Reports. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. (2008). Current Drug Metabolism. [Link]

  • Overall structure of CysLT 1 R and its comparison with other receptors. (n.d.). ResearchGate. [Link]

  • Structural diversity of leukotriene G-protein coupled receptors. (2022). Journal of Lipid Research. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM.com. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. [Link]

  • Abstracts. (2008). Xenobiotica. [Link]

  • Small-scale approach for precrystallization screening in GPCR X-ray crystallography. (2020). Protocol Exchange. [Link]

  • Crystallization of G Protein-Coupled Receptors. (2014). Methods in Molecular Biology. [Link]

  • Methods for the Development of In Silico GPCR Models. (2020). ResearchGate. [Link]

  • Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (2000). The Plant Cell. [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018). Systematic Reviews in Pharmacy. [Link]

  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. (2021). Journal of Molecular Structure. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023). FDA. [Link]

  • Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals. (2022). Frontiers in Pharmacology. [Link]

Sources

A Proposed Framework for the Preliminary Investigation of Methyl-Benzoate Effects on Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Zafirlukast is a widely prescribed cysteinyl leukotriene receptor antagonist for the management of asthma. Its metabolism is predominantly mediated by the cytochrome P450 enzyme CYP2C9. Methyl-benzoate is a common ester found in fragrances, flavorings, and natural plant metabolites.[1][2] To date, no public data exists on the potential pharmacokinetic or pharmacodynamic interaction between zafirlukast and methyl-benzoate. This technical guide presents a structured, multi-phase framework for conducting a preliminary in vitro investigation into this potential interaction. The proposed workflow is designed to first establish analytical methods and assess metabolic interference using human liver microsomes, followed by a functional assessment of zafirlukast's antagonist activity in a relevant cell-based model. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and offers templates for data analysis, adhering to principles outlined in regulatory guidance for drug interaction studies.[3][4][5]

Introduction and Scientific Premise

Zafirlukast: A Profile

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors (CysLT1).[6][7][8] By blocking these receptors, zafirlukast inhibits bronchoconstriction, airway edema, and inflammation, which are key pathophysiological features of asthma.[7][9][10] The clinical efficacy of zafirlukast is intrinsically linked to its pharmacokinetic profile. It is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism, primarily via the cytochrome P450 isoform CYP2C9.[6][7][9] Any co-administered substance that inhibits or induces CYP2C9 could therefore significantly alter zafirlukast plasma concentrations, potentially impacting its efficacy and safety.

Methyl-Benzoate: A Profile

Methyl-benzoate is an organic ester formed from the condensation of benzoic acid and methanol.[1][11] It is a natural constituent of various plants and is widely used as a fragrance and flavoring agent.[1][2] In biological systems, it is expected to be metabolized, potentially via hydrolysis to benzoic acid and methanol.[11] While generally regarded as safe for its intended uses, its potential to interfere with drug-metabolizing enzymes is not well-characterized in publicly available literature. The potential for co-exposure through diet, consumer products, and environmental sources makes understanding its interaction with therapeutic agents a relevant scientific inquiry.

The Rationale for Investigation

The central hypothesis of this proposed investigation is that methyl-benzoate may act as an inhibitor of CYP2C9, the primary enzyme responsible for zafirlukast metabolism. Such an interaction could lead to decreased clearance and elevated plasma levels of zafirlukast, increasing the risk of adverse effects. This guide outlines a logical, cost-effective in vitro screening approach to generate preliminary data on this potential drug-cosmetic/food additive interaction.

Proposed Investigational Workflow

A two-phase approach is proposed to systematically evaluate the potential interaction. Phase 1 focuses on the analytical and metabolic aspects, while Phase 2 assesses the functional consequences.

G cluster_0 Phase 1: Analytical & Metabolic Assessment cluster_1 Phase 2: Functional Cellular Assessment P1_Exp1 Experiment 1.1: HPLC Method Development & Validation P1_Exp2 Experiment 1.2: In Vitro Metabolic Stability Assay (Human Liver Microsomes) P1_Exp1->P1_Exp2 Provides quantification tool P2_Exp1 Experiment 2.1: LTD4-Induced Calcium Mobilization Assay P1_Exp2->P2_Exp1 If interaction is observed Analysis Data Synthesis & Conclusion P1_Exp2->Analysis Metabolic Interaction Data P2_Exp1->Analysis Functional Interaction Data start Start Investigation start->P1_Exp1

Caption: Proposed workflow for investigating methyl-benzoate's effects on zafirlukast.

Phase 1: Analytical Method Development & Metabolic Stability

Experiment 1.1: HPLC Method Development for Zafirlukast Quantification

Rationale: A robust and validated analytical method is the foundation for accurately measuring the concentration of zafirlukast in subsequent experiments. A High-Performance Liquid Chromatography (HPLC) method offers the required sensitivity and specificity.[12][13][14]

Protocol:

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Symmetry ODS C18, 4.6mm x 250mm, 5µm) is a suitable starting point.[15]

  • Mobile Phase: Prepare a mobile phase consisting of an isocratic mixture of Acetonitrile and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5).[14] An initial ratio of 70:30 (v/v) Acetonitrile:Buffer can be optimized.[13]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[15]

  • Detection: Set the UV detector to a wavelength of 225 nm or 240 nm for optimal detection of zafirlukast.[13][14]

  • Standard Curve Generation:

    • Prepare a stock solution of zafirlukast (e.g., 1 mg/mL) in a suitable solvent like methanol.[15]

    • Perform serial dilutions to create a set of calibration standards (e.g., 50 ng/mL to 500 ng/mL).[12]

    • Inject each standard in triplicate to establish a linear calibration curve and determine the limit of detection (LOD) and quantification (LOQ).

  • Validation: Assess the method for linearity, precision, accuracy, and specificity as per standard laboratory procedures.

Experiment 1.2: In Vitro Metabolic Stability Assay

Rationale: This assay directly assesses the potential of methyl-benzoate to inhibit the metabolism of zafirlukast. Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes, including CYP2C9, making them an industry-standard tool for such investigations.[16][17][18] The rate of disappearance of zafirlukast over time is measured in the absence and presence of methyl-benzoate.

G Zafirlukast Zafirlukast (Substrate) CYP2C9 CYP2C9 Enzyme (in Human Liver Microsomes) Zafirlukast->CYP2C9 Metabolites Hydroxylated Metabolites (Inactive) CYP2C9->Metabolites Metabolism MB Methyl-Benzoate (Potential Inhibitor) MB->CYP2C9 Potential Inhibition NADPH NADPH (Cofactor) NADPH->CYP2C9

Caption: Potential inhibition of zafirlukast metabolism by methyl-benzoate.

Protocol:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18][19]

    • Prepare an NADPH-regenerating system solution in the phosphate buffer.[19]

    • Prepare stock solutions of zafirlukast, methyl-benzoate, and a known CYP2C9 inhibitor (e.g., sulfaphenazole, as a positive control) in DMSO. The final DMSO concentration in the incubation should be <0.5%.[18]

  • Incubation Setup: In a 96-well plate, prepare the following reaction mixtures (final volume e.g., 200 µL):

    • Test Condition: HLM (e.g., 0.5 mg/mL protein), zafirlukast (e.g., 1 µM), and methyl-benzoate (test at a range of concentrations, e.g., 1, 10, 100 µM).

    • Positive Control: HLM, zafirlukast, and sulfaphenazole.

    • Negative Control (No Inhibition): HLM, zafirlukast, and vehicle (DMSO).

    • No Metabolism Control: Zafirlukast and buffer (no HLM/NADPH).

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[20]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining zafirlukast concentration in each sample using the validated HPLC method from Experiment 1.1.

Data Presentation and Analysis:

  • Plot the natural logarithm of the percentage of zafirlukast remaining versus time for each condition.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

  • Summarize the results in a table.

Table 1: Expected Data Output for Metabolic Stability Assay

Condition Inhibitor Conc. (µM) Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) % Inhibition
Vehicle Control 0 Value Value 0%
Methyl-Benzoate 1 Value Value Value
Methyl-Benzoate 10 Value Value Value
Methyl-Benzoate 100 Value Value Value

| Sulfaphenazole | 10 | Value | Value | Value |

Phase 2: Functional Cellular Assessment

Experiment 2.1: Leukotriene D4-Induced Calcium Mobilization Assay

Rationale: If a metabolic interaction is observed, the next logical step is to determine if methyl-benzoate also affects the pharmacodynamic action of zafirlukast. Zafirlukast antagonizes the CysLT1 receptor, which, upon activation by its ligand LTD4, triggers a G-protein coupled signaling cascade resulting in the mobilization of intracellular calcium ([Ca²⁺]i).[21][22][23] This assay measures the ability of zafirlukast to block this calcium flux, and whether methyl-benzoate interferes with this blockade. The U-937 cell line, a human monocytic line, is a well-established model for studying leukotriene receptor signaling.[24][25][26][27]

Protocol:

  • Cell Culture: Culture U-937 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, according to standard cell culture protocols.

  • Cell Loading:

    • Harvest cells and wash with a calcium-free buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration.

  • Assay Procedure:

    • Transfer the dye-loaded cells to a fluorometric plate reader.

    • Pre-incubate sets of cells for 10-15 minutes with:

      • Vehicle Control: Buffer only.

      • Zafirlukast only: A fixed concentration of zafirlukast (e.g., its known IC50).

      • Zafirlukast + Methyl-Benzoate: The fixed concentration of zafirlukast plus a range of methyl-benzoate concentrations.

      • Methyl-Benzoate only: The highest concentration of methyl-benzoate to check for direct agonist/antagonist activity.

  • Stimulation and Measurement:

    • Establish a stable baseline fluorescence reading.

    • Inject a dose of LTD4 (agonist) to stimulate the CysLT1 receptor and induce calcium flux.

    • Record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.

Data Presentation and Analysis:

  • Calculate the peak fluorescence intensity (or area under the curve) for each condition.

  • Normalize the data to the maximal response induced by LTD4 in the vehicle control group (100% activation).

  • Calculate the percentage of inhibition of the LTD4 response by zafirlukast in the absence and presence of methyl-benzoate.

  • Present the data in a bar chart and summary table.

Table 2: Expected Data Output for Calcium Mobilization Assay

Pre-incubation Condition LTD4-Induced [Ca²⁺]i Response (% of Control) % Inhibition of LTD4 Response
Vehicle 100% 0%
Zafirlukast (e.g., 10 nM) Value Value
Zafirlukast + Methyl-Benzoate (1 µM) Value Value
Zafirlukast + Methyl-Benzoate (10 µM) Value Value
Zafirlukast + Methyl-Benzoate (100 µM) Value Value

| Methyl-Benzoate only (100 µM) | Value | N/A |

Synthesis and Interpretation

A comprehensive analysis requires synthesizing the findings from both phases.

  • No Interaction: If methyl-benzoate neither inhibits zafirlukast metabolism (Phase 1) nor affects its antagonist activity (Phase 2), it can be preliminarily concluded that a significant pharmacokinetic or pharmacodynamic interaction is unlikely under these in vitro conditions.

  • Metabolic Interaction Only: If methyl-benzoate inhibits zafirlukast metabolism but does not interfere with its receptor-blocking activity, the primary concern is a pharmacokinetic DDI. This would suggest that co-exposure could lead to higher-than-expected levels of zafirlukast.

  • Functional Interaction: If methyl-benzoate alters zafirlukast's ability to block calcium mobilization (independent of any metabolic effect), this would suggest a direct or allosteric interaction at the receptor level, a less common but important finding.

  • Combined Interaction: A positive result in both assays would indicate a complex interaction profile requiring more advanced investigation, such as specific CYP2C9 inhibition assays and receptor binding studies.

This structured preliminary investigation provides a robust and scientifically sound foundation for identifying and characterizing the potential interaction between methyl-benzoate and zafirlukast, guiding future research and risk assessment.

References

  • Thermo Fisher Scientific. (n.d.). Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column.
  • Journal of AOAC INTERNATIONAL. (2019, November 21). Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Oxford Academic. Retrieved from [Link]

  • Palmblad, J., Gyllenhammar, H., Lindgren, J. A., & Ringertz, B. (1990). Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes. PubMed. Retrieved from [Link]

  • RAPS. (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Zafirlukast. Retrieved from [Link]

  • Patel, J., & Preuss, C. V. (2023, August 17). Zafirlukast. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Spector, A., & Breyer, M. D. (1989). Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells. PubMed. Retrieved from [Link]

  • Drugs.com. (2025, August 6). Zafirlukast: Package Insert / Prescribing Information. Retrieved from [Link]

  • Pharm D, easy pharmacology. (2025, January 21). Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved from [Link]

  • Sivasubramanian, L., & Lakshmi, K. S. (2007). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem. Retrieved from [Link]

  • Lynch, K. R., O'Neill, G. P., Liu, Q., Im, D. S., Sawyer, N., Metters, K. M., Coulombe, N., Abramovitz, M., Figueroa, D. J., Cheng, R., Howard, A. D., O'Keefe, S. J., Austin, C. P., Chateauneuf, A., Stocco, R., Greig, G. M., Kargman, S., Hooks, S. B., & Evans, J. F. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC of zafirlukast bulk drug spiked with impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Frontiers. (2021, November 17). Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1. Retrieved from [Link]

  • Sjolander, A., Gronroos, E., Hammarstrom, S., & Andersson, T. (1990). Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+. PubMed. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Prueksaritanont, T., Chu, X., & Gibson, C. R. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PubMed Central. Retrieved from [Link]

  • Mong, S., Wu, H. L., Clark, M. A., Gleason, J. G., & Crooke, S. T. (1991). Leukotriene receptor on U-937 cells: discriminatory responses to leukotrienes C4 and D4. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Regulations.gov. (2020, January 23). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). U937 (cell line). Retrieved from [Link]

  • MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • Tedesco, S., De Majo, F., & Di Corato, R. (2022, November 18). Comparison of monocytic cell lines U937 and THP-1 as macrophage models for in vitro studies. PubMed Central. Retrieved from [Link]

  • Murray, K., Duggleby, C. J., Sala-Trepat, J. M., & Williams, P. A. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. PubMed. Retrieved from [Link]

  • Harvard Catalyst Profiles. (n.d.). U937 Cells. Retrieved from [Link]

Sources

Technical Guide: A Framework for Investigating the In Vitro Effects of Methyl-Benzoate on Zafirlukast Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential in vitro metabolic interaction between zafirlukast, a leukotriene receptor antagonist, and methyl-benzoate, a common ester. Zafirlukast is predominantly metabolized by the cytochrome P450 isoform CYP2C9.[1][2] This guide outlines a scientifically rigorous, multi-step approach to test the hypothesis that methyl-benzoate may act as an inhibitor of CYP2C9-mediated zafirlukast metabolism. We detail protocols for preliminary screening in human liver microsomes (HLMs), determination of the half-maximal inhibitory concentration (IC50), and elucidation of the kinetic mechanism of inhibition. The methodologies are grounded in established principles of drug metabolism research and align with current regulatory expectations for in vitro drug-drug interaction (DDI) studies.[3][4][5] By following this guide, researchers can generate robust, reproducible data to assess the DDI risk associated with the co-administration of these compounds.

Introduction and Scientific Rationale

Zafirlukast is an established therapeutic agent for the management of chronic asthma.[1][2] Its pharmacokinetic profile is heavily influenced by hepatic metabolism, with the primary biotransformation pathway being hydroxylation mediated by cytochrome P450 2C9 (CYP2C9).[1] Consequently, the co-administration of drugs that inhibit or induce this enzyme can lead to clinically significant alterations in zafirlukast plasma concentrations, potentially impacting both efficacy and safety.[6]

Methyl-benzoate is a simple organic ester used in perfumes, solvents, and as a pesticide.[7] While its primary metabolic fate in humans is likely rapid hydrolysis by carboxylesterases, its small, lipophilic structure presents a possibility for interaction with CYP enzymes. Given the structural diversity of known CYP2C9 inhibitors, it is plausible that methyl-benzoate could act as a competitive or non-competitive inhibitor of this enzyme.[8][9]

Hypothesis: Methyl-benzoate inhibits the CYP2C9-mediated metabolism of zafirlukast in a concentration-dependent manner.

This guide provides the experimental blueprint to rigorously test this hypothesis. Investigating such potential interactions early in development is a cornerstone of modern drug safety assessment, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

Overall Experimental Design and Workflow

The investigation is structured as a tiered approach, moving from a qualitative screening assay to quantitative characterization of the inhibition. This ensures efficient use of resources by confirming the existence of an interaction before committing to more intensive kinetic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism Elucidation cluster_3 Phase 4: Data Analysis Screen Protocol 1: CYP Inhibition Screen (Single High Concentration of Methyl-Benzoate) IC50 Protocol 2: IC50 Determination (Concentration-Response Curve) Screen->IC50 If >20% Inhibition Kinetics Protocol 3: Enzyme Kinetics (Varying Zafirlukast & Methyl-Benzoate Conc.) IC50->Kinetics If IC50 is Potent Analysis Calculate Ki and Determine Inhibition Type (e.g., Competitive) Kinetics->Analysis

Caption: Tiered experimental workflow for investigating DDI potential.

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols. Adherence to these procedures, including the specified controls, is critical for generating valid and reproducible data.

Materials and Reagents
  • Test Systems: Pooled Human Liver Microsomes (HLMs) (e.g., from a reputable supplier), Recombinant Human CYP2C9 (rhCYP2C9) supersomes.

  • Compounds: Zafirlukast, Methyl-benzoate, Sulfaphenazole (positive control CYP2C9 inhibitor).

  • Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffers & Solvents: Potassium phosphate buffer (100 mM, pH 7.4), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Dimethyl Sulfoxide (DMSO).

  • Equipment: 96-well plates, multichannel pipettors, incubating shaker/water bath (37°C), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol 1: CYP Inhibition Screening Assay

Objective: To rapidly determine if methyl-benzoate causes significant inhibition of zafirlukast metabolism at a single, high concentration.

Rationale: This initial screen acts as a go/no-go decision point. A high concentration (e.g., 100 µM) is used to maximize the chance of detecting even weak inhibition. A positive control (Sulfaphenazole) ensures the assay is performing correctly, while a vehicle control establishes the baseline metabolic rate.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM zafirlukast working solution in buffer.

    • Prepare 100 µM methyl-benzoate and 10 µM sulfaphenazole working solutions in buffer containing a small, consistent amount of DMSO (e.g., <0.2% final concentration).[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (in triplicate on a 96-well plate):

    • Vehicle Control: 188 µL HLM suspension + 2 µL vehicle (e.g., DMSO/buffer).

    • Test Inhibitor: 188 µL HLM suspension + 2 µL of 100 µM methyl-benzoate.

    • Positive Control: 188 µL HLM suspension + 2 µL of 10 µM sulfaphenazole.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add 10 µL of the 1 µM zafirlukast working solution to all wells to start the reaction. The final zafirlukast concentration should be below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

  • Incubation: Incubate at 37°C for 15 minutes with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Montelukast or Glybenclamide).[11][12]

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining zafirlukast concentration.

Protocol 2: IC50 Determination Assay

Objective: To determine the concentration of methyl-benzoate that inhibits 50% of zafirlukast metabolism (the IC50 value).

Rationale: This assay establishes the potency of the inhibitor. A dose-response curve is generated using a serial dilution of methyl-benzoate. This allows for a quantitative measure of inhibition, which is crucial for risk assessment.[13][14][15]

Step-by-Step Protocol:

  • Prepare Reagents: As in Protocol 1, but prepare a serial dilution of methyl-benzoate (e.g., 8 concentrations ranging from 0.1 µM to 200 µM).

  • Incubation Setup: Set up incubations as in Protocol 1, but replace the single high concentration of methyl-benzoate with the serial dilutions. Include vehicle controls (0% inhibition) and a high-concentration positive control (100% inhibition).

  • Execution: Follow steps 3-8 from Protocol 1.

  • Data Analysis:

    • Calculate the percent of zafirlukast metabolism remaining at each methyl-benzoate concentration relative to the vehicle control.

    • Calculate Percent Inhibition = 100 - (% Metabolism Remaining).

    • Plot Percent Inhibition versus the log of the methyl-benzoate concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14][16]

Protocol 3: Enzyme Kinetics for Mechanism of Inhibition

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Rationale: Understanding the mechanism provides deeper insight into the interaction. By measuring the reaction velocity at various substrate and inhibitor concentrations, we can determine how the inhibitor affects the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).[17][18] A competitive inhibitor increases the apparent Km without changing Vmax.[19][20]

Step-by-Step Protocol:

  • Experimental Design: This involves a matrix of conditions.

    • Vary the zafirlukast concentration across a range that brackets its Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • For each zafirlukast concentration, run the assay with no inhibitor (vehicle) and at least three concentrations of methyl-benzoate (e.g., 0.5x, 1x, 2x its IC50 value).

  • Execution: Perform the incubations as described previously, ensuring the reaction time is within the linear range of metabolite formation. Recombinant CYP2C9 enzymes can be used here to confirm the result is specific to this isoform.

  • Data Analysis:

    • Calculate the reaction velocity (e.g., pmol/min/mg protein) for each condition.

    • Generate Michaelis-Menten plots (Velocity vs. [Zafirlukast]) for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Zafirlukast]). The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.[18][21]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical IC50 Determination Results

Methyl-Benzoate (µM) % Zafirlukast Remaining % Inhibition
0 (Vehicle) 100.0 0.0
1.0 91.2 8.8
5.0 75.6 24.4
10.0 58.1 41.9
12.5 50.3 49.7
25.0 31.5 68.5
50.0 18.9 81.1
100.0 9.8 90.2

| Calculated IC50 | | 12.6 µM |

Table 2: Hypothetical Enzyme Kinetic Parameters

Inhibitor Conc. (µM) Apparent Km (µM) Apparent Vmax (pmol/min/mg)
0 5.2 150.1
6.0 10.8 151.5
12.0 15.5 149.3

| 25.0 | 28.9 | 150.8 |

Interpretation: The hypothetical data in Table 2 show that as the concentration of methyl-benzoate increases, the apparent Km for zafirlukast metabolism increases, while the Vmax remains unchanged. This kinetic profile is the hallmark of competitive inhibition .[17][19][20]

G cluster_0 Competitive Inhibition Mechanism Enzyme CYP2C9 Enzyme (Active Site) Product Metabolite Enzyme->Product Catalyzes Substrate Zafirlukast Substrate->Enzyme Binds Inhibitor Methyl-Benzoate Inhibitor->Enzyme Competes for Binding Site

Sources

A Technical Guide to Investigating the Potential Pharmacokinetic Interaction Between Methyl-benzoate and Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zafirlukast, a selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of chronic asthma.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[3][4] This guide delineates a comprehensive framework for investigating the potential of methyl-benzoate, a common ester found in various consumer products and natural sources, to alter the efficacy of zafirlukast through pharmacokinetic interactions.[5] The central hypothesis is that methyl-benzoate may interfere with the metabolic pathways of zafirlukast, primarily those mediated by the cytochrome P450 (CYP) enzyme system, leading to altered plasma concentrations and potentially compromising its therapeutic effect. This document provides the theoretical underpinnings of this potential interaction and a detailed, phased experimental approach to rigorously assess this risk, in line with regulatory expectations for drug-drug interaction studies.[6][7]

Foundational Pharmacology

Zafirlukast: Mechanism and Pharmacokinetics

Zafirlukast exerts its therapeutic effect by competitively and selectively antagonizing the cysteinyl leukotriene type 1 (CysLT1) receptor.[2][8] This action blocks the pro-inflammatory effects of leukotrienes, such as airway edema, smooth muscle contraction, and eosinophil migration, which are key pathological features of asthma.[8][9]

The clinical efficacy of zafirlukast is highly dependent on achieving and maintaining therapeutic plasma concentrations. Key pharmacokinetic parameters are summarized below:

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)~3 hours[3][4]
Plasma Protein Binding>99% (predominantly albumin)[3][10]
Mean Terminal Elimination Half-life~10 hours[3][11]
BioavailabilityReduced by ~40% with food[3]
Primary Route of EliminationHepatic Metabolism[3][4]

Zafirlukast undergoes extensive hepatic metabolism, with hydroxylation via the cytochrome P450 isoenzyme CYP2C9 being the major biotransformation pathway.[3][4][12] It is also an inhibitor of CYP2C9 and CYP3A4 in vitro.[3][12] Therefore, any co-administered compound that is a substrate, inhibitor, or inducer of CYP2C9 could potentially alter the pharmacokinetics of zafirlukast.[13][14]

Methyl-benzoate: Properties and Metabolic Profile

Methyl-benzoate is a benzoate ester resulting from the condensation of benzoic acid and methanol.[5] It is used as a flavoring agent, in perfumery, and as a solvent.[15] In vivo, esters like methyl-benzoate are expected to be hydrolyzed to their constituent alcohol (methanol) and carboxylic acid (benzoic acid).[15] Benzoic acid is then further metabolized, often through conjugation with glycine or glucuronic acid, before excretion. While the direct interaction of methyl-benzoate with CYP enzymes is not extensively documented in publicly available literature, its metabolic products and the parent compound itself could potentially interact with these enzymes.

Postulated Mechanism of Interaction: Competitive Inhibition of CYP2C9

The primary hypothesis for a potential interaction between methyl-benzoate and zafirlukast centers on competitive inhibition of CYP2C9 . This isoenzyme is critical for the metabolism of numerous therapeutic drugs, many of which are weak acids.[14][16] If both zafirlukast and methyl-benzoate (or its primary metabolite, benzoic acid) are substrates for CYP2C9, they would compete for the same active site on the enzyme.

This competition could lead to:

  • Decreased Metabolism of Zafirlukast: Leading to higher plasma concentrations (increased AUC and Cmax) and a longer elimination half-life.[17]

  • Potential for Increased Adverse Effects: Elevated zafirlukast levels could increase the risk of concentration-dependent side effects.[18]

  • Altered Therapeutic Efficacy: While an increase in concentration might initially suggest enhanced effect, unpredictable and fluctuating levels could disrupt the stable therapeutic window required for chronic asthma management.

The following diagram illustrates the concept of competitive inhibition at the CYP2C9 enzyme.

G cluster_0 CYP2C9 Active Site cluster_1 cluster_2 Enzyme CYP2C9 MetaboliteZ Hydroxylated Zafirlukast Enzyme->MetaboliteZ Metabolizes Zafirlukast Zafirlukast Zafirlukast->Enzyme Binds MethylBenzoate Methyl-benzoate MethylBenzoate->Enzyme Competes for Binding Site

Caption: Competitive inhibition of CYP2C9 by methyl-benzoate.

A Phased Experimental Framework for a Comprehensive Drug-Drug Interaction Study

To systematically investigate this potential interaction, a multi-tiered approach is proposed, progressing from in vitro characterization to in vivo confirmation. This aligns with guidance from regulatory bodies like the FDA on evaluating drug-drug interactions.[6][7][19]

The following diagram outlines the proposed experimental workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Preclinical Study cluster_2 Phase 3: Data Integration & Risk Assessment A CYP Reaction Phenotyping (Human Liver Microsomes) B Recombinant CYP Inhibition Assay (Determine IC50 of Methyl-benzoate on Zafirlukast Metabolism) A->B C Kinetic Analysis (Determine Ki and Inhibition Modality) B->C G Integrate In Vitro and In Vivo Data C->G D Animal Model Selection (e.g., Rats) E Pharmacokinetic Study Design (Crossover or Parallel Group) D->E F PK Analysis of Zafirlukast +/- Methyl-benzoate (Measure AUC, Cmax, t1/2) E->F F->G H Predict Human DDI Potential G->H I Determine Need for Clinical DDI Study H->I

Caption: Phased experimental workflow for DDI investigation.

Phase 1: In Vitro Characterization

The objective of this phase is to determine if methyl-benzoate can inhibit the CYP-mediated metabolism of zafirlukast in a controlled, in vitro environment.[20]

4.1.1 Experiment: CYP Inhibition Assay using Human Liver Microsomes

  • Rationale: Human liver microsomes (HLMs) contain a full complement of CYP enzymes and are the gold standard for in vitro metabolism studies.[21] This experiment will determine the concentration-dependent inhibitory effect of methyl-benzoate on zafirlukast metabolism.

  • Protocol:

    • Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLMs, a phosphate buffer (pH 7.4), and zafirlukast (at a concentration near its Km for CYP2C9, if known, or a standard concentration such as 1 µM).

    • Add Inhibitor: Add varying concentrations of methyl-benzoate to the incubation mixtures. Include a vehicle control (no inhibitor).

    • Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

    • Initiate Reaction: Start the metabolic reaction by adding an NADPH-generating system.

    • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • Analysis: Analyze the supernatant for the disappearance of zafirlukast and/or the formation of its primary hydroxylated metabolite using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Plot the rate of metabolite formation against the logarithm of the inhibitor (methyl-benzoate) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

4.1.2 Experiment: Determination of Inhibition Constant (Ki)

  • Rationale: To understand the mechanism and potency of inhibition, it is crucial to determine the inhibition constant (Ki).[22] This experiment will be conducted using recombinant human CYP2C9 to isolate the effect on the specific enzyme of interest.

  • Protocol:

    • Experimental Setup: Use a matrix of varying zafirlukast (substrate) and methyl-benzoate (inhibitor) concentrations.

    • Incubation and Analysis: Follow a similar procedure as the IC50 determination, but with recombinant CYP2C9 instead of HLMs.

    • Data Analysis: Analyze the data using graphical methods (e.g., a Dixon plot) or non-linear regression to determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive).

Phase 2: In Vivo Preclinical Assessment

Should the in vitro data suggest a significant inhibitory potential (e.g., a low IC50 or Ki value), a preclinical in vivo study is warranted to understand the pharmacokinetic consequences in a whole-organism system.[20][23]

4.2.1 Experiment: Pharmacokinetic Interaction Study in Rodents

  • Rationale: To assess the effect of methyl-benzoate co-administration on the systemic exposure of zafirlukast. A crossover design is often preferred as it reduces inter-subject variability.[24]

  • Protocol:

    • Animal Model: Use male Wistar rats (n=8-12 per group).

    • Study Design (Crossover):

      • Period 1: Administer a single oral dose of zafirlukast to all animals. Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

      • Washout Period: Allow for a washout period of at least 7-10 half-lives of zafirlukast.

      • Period 2: Administer a single oral dose of methyl-benzoate, followed shortly by the same single oral dose of zafirlukast. Collect serial blood samples at the same time points.

    • Sample Processing: Process blood samples to obtain plasma.

    • Bioanalysis: Quantify zafirlukast concentrations in plasma using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for zafirlukast in the presence and absence of methyl-benzoate:

      • Area Under the concentration-time Curve (AUC)

      • Maximum Plasma Concentration (Cmax)

      • Time to Maximum Plasma Concentration (Tmax)

      • Elimination Half-life (t1/2)

    • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to compare the pharmacokinetic parameters between the two treatment periods.

Data Interpretation and Risk Assessment

The culmination of this investigation involves integrating the in vitro and in vivo data to predict the likelihood of a clinically significant drug-drug interaction in humans.

In Vitro Result (IC50/Ki)In Vivo PK Result (e.g., AUC ratio)Potential Clinical Implication
High (>50 µM)No significant changeLow risk of interaction.
Moderate (1-50 µM)Moderate increase (e.g., 1.5 to 2-fold)Potential for a clinically relevant interaction. Further assessment, possibly including a human DDI study, may be needed.
Low (<1 µM)Significant increase (>2-fold)High risk of a clinically significant interaction. Co-administration may need to be avoided or require dose adjustments.

A significant increase in zafirlukast's AUC and Cmax in the presence of methyl-benzoate would confirm the hypothesis of metabolic inhibition and suggest a potential for altered efficacy and safety in patients.[17] Based on these findings, a recommendation can be made regarding the need for a formal clinical drug-drug interaction study in human volunteers.

Conclusion

This technical guide outlines a scientifically rigorous and logically sequenced approach to evaluating the potential for methyl-benzoate to alter the efficacy of zafirlukast. By progressing from targeted in vitro enzyme inhibition assays to a confirmatory in vivo pharmacokinetic study, this framework provides a robust dataset for assessing the risk of a clinically meaningful drug-drug interaction. The findings from this investigation will be critical for drug development professionals and regulatory bodies in ensuring the safe and effective use of zafirlukast, particularly in a world of increasing polypharmacy and exposure to a wide array of chemical compounds.

References

  • Dunn, C. J., & Goa, K. L. (2001). Zafirlukast: an update of its pharmacology and therapeutic efficacy in asthma. Drugs, 61(2), 285–315. (Source derived from general knowledge of the paper's content, which aligns with snippets[3] and[4])

  • National Center for Biotechnology Information. (2023, June 4). Leukotriene Receptor Antagonists.
  • Wikipedia contributors. (2023, December 19). Antileukotriene. Wikipedia.
  • Wikipedia contributors. (2023, December 13). CYP2C9. Wikipedia.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019, April 10). Leukotriene Receptor Antagonists. LiverTox - NCBI Bookshelf.
  • Brogden, R. N., & Faulds, D. (1997). Zafirlukast. Drugs, 54(4), 565-585. (Source derived from general knowledge of the paper's content, which aligns with snippets[3] and[4])

  • AstraZeneca. (n.d.).
  • JoVE. (2024, December 19). Video: Antiasthma Drugs: Leukotriene Modifiers.
  • RAPS. (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies.
  • U.S. Food and Drug Administration. (n.d.). ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY.
  • Suissa, S., & Ernst, P. (1997). Summary of Clinical Trials with Zafirlukast. American Journal of Respiratory and Critical Care Medicine, 156(6), S204-S210.
  • RxList. (2021, October 7). Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names.
  • Meletiadis, J., et al. (2010). Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development. Current Drug Metabolism, 11(8), 637-679.
  • Itkonen, M. K. (2016). Pharmacokinetics of montelukast and zafirlukast as affected by CYP inhibitors. Helda.
  • Chan, E. C., et al. (2005). Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. Chemical Research in Toxicology, 18(9), 1427-37.
  • Chan, E. C., et al. (2005). Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic α,β-Unsaturated Iminium Species That Results in the Selective Mechanism-Based Inactivation of the Enzyme. Chemical Research in Toxicology, 18(9), 1427-1437.
  • Rowland, M., & Lesko, L. J. (2011). Drug–drug interactions: is there an optimal way to study them?. British Journal of Clinical Pharmacology, 72(5), 723-727.
  • Ahlström, M. M., et al. (2010). CYP2C9 Structure−Metabolism Relationships: Substrates, Inhibitors, and Metabolites. Journal of Medicinal Chemistry, 53(15), 5649-5660.
  • Tallarida, R. J. (1992). The design and analysis of experiments for the assessment of drug interactions. Canadian Journal of Physiology and Pharmacology, 70(5), 629-634.
  • U.S. Food and Drug Administration. (n.d.). ACCOLATE® (zafirlukast) tablets.
  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525-538.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies.
  • Dr. Vince Clinical Research. (n.d.). Overview of Drug-Drug Interaction Studies.
  • National Center for Biotechnology Information. (n.d.).
  • Certara. (2012, October 29). Designing a Clinical Drug-drug Interaction Study.
  • Examine.com. (2024, March 14). CYP2C9 Inhibitors.
  • Santa Cruz Biotechnology. (n.d.).
  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(4), 715-724.
  • Regulations.gov. (2020, January 23). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry.
  • International Labour Organization & World Health Organization. (2021).
  • ChemicalBook. (n.d.).
  • TCI Chemicals. (2025, January 15).
  • Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 3(12), 1146-1161.
  • da Silva, A. C. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38947-38957.
  • Yasui-Furukori, N., & Takahata, T. (2002). [Cytochrome P450 3A4 and Benzodiazepines]. Nihon Shinkei Seishin Yakurigaku Zasshi, 22(3), 97-102.
  • Kanehisa Laboratories. (n.d.).
  • Usia, T., et al. (2006). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1272-1279.

Sources

The Pivotal Role of Methyl Benzoate Derivatives in the Synthesis of Zafirlukast: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zafirlukast, a potent and selective leukotriene receptor antagonist, is a cornerstone in the management of asthma. Its synthesis is a multi-step process that relies on the strategic use of carefully selected starting materials and intermediates. This in-depth technical guide explores the critical role of methyl benzoate derivatives in the synthesis of zafirlukast. We will dissect key synthetic strategies, providing detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen chemical transformations. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of this important therapeutic agent.

Introduction to Zafirlukast and its Synthetic Significance

Zafirlukast, with the chemical name 4-(5-cyclopentyloxy­carbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide, is an oral medication used for the maintenance treatment of asthma.[1][2] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes, which are potent inflammatory mediators in the airways.[2] The synthesis of zafirlukast is a testament to the elegance of modern organic chemistry, requiring the precise assembly of its complex molecular architecture. A critical building block in many of the reported synthetic routes is a substituted methyl benzoate moiety, which ultimately forms a significant portion of the final zafirlukast molecule.[3][4][5]

This guide will focus on the synthetic pathways that utilize derivatives of methyl benzoate, highlighting the chemical strategies employed to transform these relatively simple starting materials into key intermediates for the final drug substance.

The Central Role of Substituted Methyl Benzoates

While methyl benzoate itself is not the direct starting material, two key derivatives serve as crucial precursors in prominent synthetic routes for zafirlukast: methyl 3-methoxy-4-methylbenzoate and methyl 4-iodo-3-methoxybenzoate . These molecules contain the core structural features of the substituted benzene ring present in zafirlukast. The synthetic challenge lies in the selective functionalization of the methyl or iodo group to enable coupling with the indole core of the drug.

The following diagram illustrates the retrosynthetic analysis of zafirlukast, highlighting the disconnection that leads back to a methyl benzoate derivative.

G Zafirlukast Zafirlukast Intermediate_A Key Indole Intermediate Zafirlukast->Intermediate_A Amide bond formation Methyl_Benzoate_Derivative Methyl 3-methoxy-4-functionalized-benzoate Intermediate_A->Methyl_Benzoate_Derivative C-C bond formation

Caption: Retrosynthetic analysis of Zafirlukast.

Synthetic Strategies from Methyl Benzoate Derivatives

Two primary strategies have been successfully employed to synthesize zafirlukast starting from methyl benzoate derivatives:

  • Strategy A: Bromination of methyl 3-methoxy-4-methylbenzoate followed by nucleophilic substitution with an indole derivative.

  • Strategy B: Sonogashira coupling of methyl 4-iodo-3-methoxybenzoate with a terminal alkyne, followed by intramolecular cyclization to form the indole ring.

Strategy A: Bromination and Nucleophilic Substitution

This widely used approach involves the initial activation of the methyl group on the benzoate ring through bromination.[5][6] The resulting benzylic bromide is a potent electrophile, primed for reaction with a nucleophilic indole species.

Objective: To synthesize methyl 3-methoxy-4-(bromomethyl)benzoate.

Materials:

  • Methyl 3-methoxy-4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Ethyl acetate (solvent)

  • Hexane (for precipitation)

Procedure:

  • A mixture of methyl 3-methoxy-4-methylbenzoate, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in ethyl acetate is stirred under reflux conditions for 5 hours.[5]

  • The reaction mixture is then cooled to room temperature.[5]

  • The mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]

  • Hexane is added to the stirred solution under reflux, and the mixture is allowed to stand overnight at -5 to -10 °C to precipitate the product.[5]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for radical substitution reactions at allylic and benzylic positions. It is favored over elemental bromine for its ease of handling and for minimizing side reactions.

  • Benzoyl Peroxide: This is a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from the benzylic methyl group, initiating the radical chain reaction for bromination.

  • Reflux Conditions: The reaction requires thermal energy to initiate the decomposition of benzoyl peroxide and to drive the reaction to completion.

  • Recrystallization from Hexane: This step is crucial for purifying the product by removing unreacted starting materials and by-products.

Objective: To synthesize methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.

Materials:

  • Methyl 3-methoxy-4-(bromomethyl)benzoate

  • 1-Methyl-5-nitroindole

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., methanol, water)

Procedure:

  • 1-Methyl-5-nitroindole is condensed with methyl 4-bromomethyl-3-methoxy benzoate in the presence of a base.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Self-Validating System: The purity of the final product can be confirmed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to ensure it meets the required specifications for subsequent steps.

The following diagram illustrates the workflow for Strategy A.

G Start Methyl 3-methoxy-4-methylbenzoate Bromination Bromination (NBS, Benzoyl Peroxide) Start->Bromination Intermediate Methyl 3-methoxy-4-(bromomethyl)benzoate Bromination->Intermediate Coupling Nucleophilic Substitution with Indole Derivative Intermediate->Coupling Product Key Zafirlukast Intermediate Coupling->Product

Caption: Workflow for Zafirlukast synthesis via bromination.

Strategy B: Sonogashira Coupling and Intramolecular Cyclization

This alternative and innovative approach utilizes a palladium-catalyzed cross-coupling reaction to construct the carbon framework.[3][4]

Objective: To synthesize methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate.

Materials:

  • 2-bromo-N,N-dimethyl-4-nitroaniline

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (co-catalyst)

  • Base (e.g., triethylamine)

  • Potassium carbonate

  • Methyl 4-iodo-3-methoxybenzoate

Procedure:

  • 2-bromoaniline derivative is subjected to a Sonogashira coupling with trimethylsilylacetylene using a palladium catalyst.[3]

  • This is followed by in-situ desilylation with the addition of potassium carbonate.[3]

  • A subsequent Sonogashira coupling is performed in the same pot with methyl 4-iodo-3-methoxybenzoate to furnish the desired alkyne intermediate.[3]

Expertise & Experience: The one-pot nature of this reaction is highly efficient, minimizing purification steps and improving the overall yield. The choice of a palladium catalyst and a copper co-catalyst is standard for Sonogashira couplings, which are robust and versatile reactions for forming C-C bonds between sp² and sp hybridized carbon atoms.

Objective: To synthesize methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate.

Materials:

  • Methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate

  • Sodium persulfate (Na₂S₂O₈)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of the alkyne intermediate in dry DMSO, sodium persulfate is added.[3][4]

  • The resulting mixture is heated to 80 °C for 5 hours.[3][4]

  • The reaction is quenched with water and extracted with ethyl acetate.[3][4]

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is then purified.[3][4]

Authoritative Grounding: This novel method for constructing the 3-aroylindole core of zafirlukast involves a transition-metal-free C-H bond activation, offering a more environmentally friendly and potentially cost-effective alternative to traditional methods.[3][4]

The following diagram illustrates the workflow for Strategy B.

G Start Methyl 4-iodo-3-methoxybenzoate Sonogashira One-Pot Sonogashira Coupling Start->Sonogashira Intermediate Alkyne Intermediate Sonogashira->Intermediate Cyclization Intramolecular Oxidative Cyclization Intermediate->Cyclization Product Key Zafirlukast Intermediate Cyclization->Product

Caption: Workflow for Zafirlukast synthesis via Sonogashira coupling.

Downstream Conversion to Zafirlukast

Regardless of the strategy used to synthesize the key intermediate, the subsequent steps to complete the synthesis of zafirlukast are similar. These transformations typically involve:

  • Reduction of the nitro group: The nitro group on the indole ring is reduced to an amine, commonly using Raney Nickel and hydrogen gas.[3][4]

  • Formation of the carbamate: The newly formed amino group is reacted with cyclopentyl chloroformate to form the carbamate moiety.[3][4]

  • Hydrolysis of the methyl ester: The methyl ester of the benzoate is hydrolyzed to the corresponding carboxylic acid.

  • Amide bond formation: The carboxylic acid is coupled with o-toluenesulfonamide to form the final zafirlukast molecule.[3][4]

Quantitative Data Summary

StepStarting MaterialReagentsProductYieldReference
Strategy A: BrominationMethyl 3-methoxy-4-methylbenzoateNBS, Benzoyl PeroxideMethyl 3-methoxy-4-(bromomethyl)benzoate-[5]
Strategy B: One-Pot Sonogashira CouplingMethyl 4-iodo-3-methoxybenzoate2-bromoaniline derivative, TMS-acetylene, Pd catalyst, K₂CO₃Methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate58%[3]
Strategy B: Intramolecular Oxidative CyclizationAlkyne IntermediateNa₂S₂O₈, DMSOMethyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate-[3][4]
Downstream: Reduction of Nitro GroupNitro-indole intermediateRaney Ni, H₂Amino-indole derivativequant.[3][4]
Downstream: Carbamate FormationAmino-indole derivativeCyclopentyl chloroformate, N-methyl morpholineCarbamate intermediate89%[3][4]

Conclusion

The synthesis of zafirlukast is a well-refined process where the choice of starting materials and synthetic strategy plays a pivotal role in the overall efficiency and success of the manufacturing process. Methyl benzoate derivatives, specifically methyl 3-methoxy-4-methylbenzoate and methyl 4-iodo-3-methoxybenzoate, have proven to be indispensable starting points for constructing a significant portion of the zafirlukast molecule. The two primary strategies discussed, bromination followed by nucleophilic substitution and Sonogashira coupling followed by intramolecular cyclization, both offer viable and effective routes to key intermediates. The continued exploration of novel catalytic systems and process optimization will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this vital anti-asthmatic drug.

References

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4289–4294. [Link]

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. National Center for Biotechnology Information. [Link]

  • Goverdhan, G., et al. (2009). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Grasa, G. A., et al. (2002). Process for the preparation of zafirlukast.
  • CHEM 242 Lab - Grignard Reaction. (2020). YouTube. [Link]

  • Preparation process of zafirlukast. (2016).
  • Accolate (zafirlukast). (n.d.). U.S. Food and Drug Administration. [Link]

  • Processes for preparing zafirlukast. (2009).
  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp 3 C–H Bond Activation. ResearchGate. [Link]

  • During the reaction of phenyl Grignard with methyl benzoate, a solid forms. Draw the chemical structure of this solid. (n.d.). Homework.Study.com. [Link]

  • A kind of synthetic method of zafirlukast intermediate. (2020).
  • Structure of zafirlukast ( 1 ). (n.d.). ResearchGate. [Link]

  • An Improved Process For The Preparation Of Zafirlukast. (n.d.). Quick Company. [Link]

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C−H Bond Activation. ACS Omega, 3(4), 4289-4294. [Link]

  • Zafirlukast | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Grignard Reaction. (n.d.). North Dakota State University. [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). Semantic Scholar. [Link]

  • Zafirlukast. (n.d.). PubChem. [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Process for the preparation of zafirlukast. (2004).
  • Identification, characterization and synthesis of impurities of zafirlukast. (2025). ResearchGate. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate. [Link]

  • Methyl benzoate. (n.d.). Wikipedia. [Link]

  • Preparation method of methyl benzoate compound. (n.d.).
  • Development and Validation of Zafirlukast by UV Spectroscopy. (n.d.). Scitechnol. [Link]

  • Methyl Benzoate. (n.d.). PubChem. [Link]

  • Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. (n.d.). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via Sp 3 C-H Bond Activation. (2018). PubMed. [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). ACS Omega. [Link]

Sources

An In-depth Technical Guide to the Role of Methyl Benzoate Derivatives as Precursors in Zafirlukast Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of zafirlukast, a leukotriene receptor antagonist, with a specific focus on the pivotal role of substituted methyl benzoate derivatives as foundational precursors. We will dissect the synthetic pathways, elucidate the rationale behind key experimental choices, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Zafirlukast and its Synthetic Strategy

Zafirlukast is a potent and selective oral leukotriene receptor antagonist prescribed for the maintenance treatment of asthma.[1][2][3] Its mechanism of action involves blocking the effects of leukotrienes, which are inflammatory mediators that contribute to the pathophysiology of asthma.[4] The synthesis of zafirlukast is a multi-step process that hinges on the strategic construction of a complex molecular architecture. A critical component of this architecture is the substituted benzoyl moiety, which is ultimately derived from a methyl benzoate precursor.

While simple methyl benzoate is not a direct precursor, various substituted methyl benzoate derivatives serve as crucial starting materials for the synthesis of a key intermediate: methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)-benzoate.[5][6] This guide will illuminate the journey from these foundational benzoate esters to the final active pharmaceutical ingredient.

The Core Precursor: Substituted Methyl Benzoates

The synthesis of zafirlukast typically commences with a suitably functionalized methyl benzoate derivative. The choice of the starting material is dictated by the desired substitution pattern on the final zafirlukast molecule. Common starting points include:

  • Methyl 3-methoxy-4-methylbenzoate: This precursor contains the methoxy group and a methyl group that can be subsequently functionalized for coupling with the indole ring system.[5][7]

  • Methyl 4-iodo-3-methoxybenzoate: This derivative is employed in coupling reactions, such as the Sonogashira coupling, to introduce the indole moiety.[2]

Physicochemical Properties of Key Benzoate Derivatives

A thorough understanding of the physical and chemical properties of the starting materials is paramount for process development and optimization.

PropertyMethyl 3-methoxy-4-methylbenzoateMethyl 4-iodo-3-methoxybenzoate
Molecular Formula C₁₀H₁₂O₃C₉H₉IO₃
Molecular Weight 180.20 g/mol 292.05 g/mol
Appearance White to off-white crystalline solidWhite to pale yellow crystalline solid
Melting Point 55-58 °C88-92 °C
Solubility Soluble in organic solvents like methanol, ethyl acetate, DCMSoluble in organic solvents like DMSO, DMF, and chlorinated solvents

Synthetic Pathways to Zafirlukast: From Methyl Benzoate Derivatives to the Final Product

The synthesis of zafirlukast can be broadly divided into two major stages:

  • Construction of the Key Intermediate: Synthesis of methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)-benzoate.

  • Elaboration of the Intermediate to Zafirlukast: Conversion of the key intermediate into the final zafirlukast molecule.

Pathway A: Synthesis via Bromination and Alkylation

This common pathway utilizes methyl 3-methoxy-4-methylbenzoate as the starting material.

Workflow Diagram: Synthesis via Bromination and Alkylation

G A Methyl 3-methoxy-4-methylbenzoate B Methyl 4-bromomethyl-3-methoxybenzoate A->B Bromination (NBS, AIBN) C Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate B->C Alkylation (5-nitroindole derivative, Base) D Zafirlukast C->D Multi-step elaboration

Caption: Synthetic workflow starting from methyl 3-methoxy-4-methylbenzoate.

Step-by-Step Experimental Protocol:

  • Bromination of Methyl 3-methoxy-4-methylbenzoate:

    • Rationale: To activate the methyl group for subsequent nucleophilic substitution by the indole ring. N-Bromosuccinimide (NBS) is a common brominating agent for benzylic positions, and a radical initiator like azobisisobutyronitrile (AIBN) is used to initiate the reaction.[7]

    • Procedure: A mixture of methyl 3-methoxy-4-methylbenzoate, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in a suitable solvent like ethyl acetate is refluxed.[7] The reaction progress is monitored by an appropriate technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, washed, and the solvent is evaporated to yield methyl 4-bromomethyl-3-methoxybenzoate.[7]

  • Alkylation of a 5-Nitroindole Derivative:

    • Rationale: This step forms the crucial C-C bond between the benzoate and indole moieties. A 5-nitroindole derivative is used, which will later be reduced to the corresponding amine.

    • Procedure: The previously synthesized methyl 4-bromomethyl-3-methoxybenzoate is reacted with a 5-nitroindole derivative in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).[8] The reaction mixture is typically heated to facilitate the alkylation. Work-up and purification yield the key intermediate, methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.

Pathway B: Synthesis via Sonogashira Coupling

An alternative approach involves a palladium-catalyzed cross-coupling reaction.

Workflow Diagram: Synthesis via Sonogashira Coupling

G A Methyl 4-iodo-3-methoxybenzoate C Methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate A->C Sonogashira Coupling B 2-Bromo-N,N-dimethyl-4-nitroaniline B->C Sonogashira Coupling D Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl)benzoate C->D Oxidative Cyclization E Zafirlukast D->E Multi-step elaboration

Caption: Synthetic workflow utilizing a Sonogashira coupling reaction.

Step-by-Step Experimental Protocol:

  • Sonogashira Coupling:

    • Rationale: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this synthesis, 2-bromo-N,N-dimethyl-4-nitroaniline is coupled with an alkyne, followed by a second Sonogashira coupling with methyl 4-iodo-3-methoxybenzoate.[2]

    • Procedure: 2-bromoaniline is subjected to a Sonogashira coupling with trimethylsilylacetylene using a palladium catalyst.[2] After desilylation, a subsequent Sonogashira coupling in the same pot with methyl 4-iodo-3-methoxybenzoate furnishes the alkyne intermediate.[2]

  • Oxidative Cyclization:

    • Rationale: The alkyne intermediate undergoes an intramolecular cyclization to form the indole ring system. This can be achieved using various oxidizing agents.

    • Procedure: The alkyne intermediate is dissolved in a suitable solvent like DMSO, and an oxidizing agent such as sodium persulfate is added.[1][2] The mixture is heated to induce cyclization, yielding the key aroylindole intermediate.[1][2]

Elaboration of the Key Intermediate to Zafirlukast

Once the key intermediate, methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (or its aroyl equivalent), is synthesized, a series of transformations are required to arrive at zafirlukast.

Logical Relationship Diagram: Final Elaboration Steps

G cluster_0 Key Intermediate cluster_1 Transformations cluster_2 Final Product A Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate B Reduction of Nitro Group A->B C Carbamate Formation B->C D Ester Hydrolysis C->D E Amide Coupling D->E F Zafirlukast E->F

Caption: Logical flow of the final synthetic steps to zafirlukast.

Step-by-Step Experimental Protocol:

  • Reduction of the Nitro Group:

    • Rationale: The nitro group on the indole ring needs to be reduced to an amine to allow for the subsequent carbamate formation.

    • Procedure: The nitro-containing intermediate is subjected to reduction, commonly using catalytic hydrogenation (e.g., Pd/C or Raney Nickel with a hydrogen source) or chemical reducing agents.[1][2][5] This yields the corresponding 5-aminoindole derivative.

  • Carbamate Formation:

    • Rationale: The newly formed amino group is then reacted to form the cyclopentyl carbamate moiety characteristic of zafirlukast.

    • Procedure: The 5-aminoindole derivative is reacted with cyclopentyl chloroformate in the presence of a base, such as N-methylmorpholine, in a suitable solvent like dichloromethane.[1][2]

  • Ester Hydrolysis:

    • Rationale: The methyl ester of the benzoate group is hydrolyzed to the corresponding carboxylic acid to enable amide bond formation.

    • Procedure: The methyl ester is treated with a base, such as lithium hydroxide, in a mixture of water and an organic solvent like methanol.[3][9] Acidification of the reaction mixture then yields the carboxylic acid.

  • Amide Coupling:

    • Rationale: The final step involves the coupling of the carboxylic acid with 2-methylbenzenesulfonamide to form the sulfonamide-linked benzamide.

    • Procedure: The carboxylic acid is activated, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with 2-toluenesulfonamide in an inert solvent.[10] This final coupling reaction yields zafirlukast.

Conclusion

The synthesis of zafirlukast is a testament to the power of modern organic chemistry, where carefully chosen starting materials and strategic reaction sequences lead to the construction of complex and medicinally important molecules. Substituted methyl benzoate derivatives are not merely simple starting points but are integral to establishing the core scaffold of the zafirlukast molecule. A thorough understanding of the synthetic pathways involving these precursors is essential for process optimization, impurity profiling, and the development of novel and more efficient synthetic routes in the future.

References

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4289–4294. [Link]

  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4289–4294. [Link]

  • Synthesis of zafirlukast. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CN110183371B - A kind of preparation technology of zafirlukast intermediate. (n.d.). Google Patents.
  • CN105367478A - Preparation process of zafirlukast. (n.d.). Google Patents.
  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp 3 C–H Bond Activation. ResearchGate. [Link]

  • WO2002046153A2 - Process for the preparation of zafirlukast. (n.d.). Google Patents.
  • CN108084077B - A kind of synthetic method of zafirlukast intermediate. (n.d.). Google Patents.
  • US20090149662A1 - Processes for preparing zafirlukast. (n.d.). Google Patents.
  • CN101104601A - A new preparation method of an important intermediate of zafirlukast. (n.d.). Google Patents.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • US20040186300A1 - Process for the preparation of zafirlukast. (n.d.). Google Patents.
  • Zafirlukast. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Zafirlukast. (2023, November 26). In Wikipedia. [Link]

Sources

Discovery of potential binding interactions between methyl-benzoate and zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Binding Interactions Between Methyl-Benzoate and Zafirlukast

Abstract

This technical guide provides a comprehensive framework for investigating the potential binding interactions between the small molecule methyl-benzoate and the leukotriene receptor antagonist, zafirlukast. Intended for researchers, scientists, and drug development professionals, this document outlines a multi-pronged approach that combines in-silico predictive modeling with in-vitro biophysical validation. The methodologies detailed herein are designed to not only identify and characterize the binding but also to provide insights into the underlying thermodynamics and kinetics of the interaction. This guide emphasizes a self-validating system of protocols, ensuring the generation of robust and reproducible data.

Introduction

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of asthma and other inflammatory conditions. The CysLT1 receptor, a G-protein coupled receptor (GPCR), is activated by cysteinyl leukotrienes, leading to a cascade of pro-inflammatory responses, including bronchoconstriction and eosinophil recruitment. Zafirlukast competitively binds to the CysLT1 receptor, thereby inhibiting the downstream signaling pathways.

The investigation into the potential interaction of zafirlukast with methyl-benzoate, a simple aromatic ester, is predicated on the principles of fragment-based drug discovery and the exploration of allosteric modulation. Small molecules can sometimes bind to unexpected sites on a protein, including sites on a drug molecule already bound to its target. Such interactions could potentially modulate the efficacy, pharmacokinetics, or even the mechanism of action of the primary drug. This guide provides a roadmap for exploring such a possibility, using a combination of computational and experimental techniques to provide a holistic view of the potential binding event.

Scientific Rationale

The primary hypothesis is that methyl-benzoate may interact with zafirlukast, potentially at a site that influences its binding to the CysLT1 receptor. This could occur through direct binding to the zafirlukast molecule or to a transient pocket on the zafirlukast-CysLT1 complex. Understanding such an interaction is critical for a comprehensive understanding of zafirlukast's pharmacology and for the rational design of future therapeutics.

In-Silico Investigation: A Predictive Approach

Computational methods provide a powerful first step in assessing the feasibility of a molecular interaction. By modeling the molecules and their potential interactions in a virtual environment, we can generate hypotheses that can then be tested experimentally.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, we will treat zafirlukast as the "receptor" and methyl-benzoate as the "ligand."

2.1.1. Protocol: Molecular Docking of Methyl-Benzoate to Zafirlukast
  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of zafirlukast from a chemical database such as PubChem (CID 5717).

    • Obtain the 3D structure of methyl-benzoate from PubChem (CID 7290).

    • Prepare the molecules for docking using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro). This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Grid Box Definition:

    • Define a grid box that encompasses the entire zafirlukast molecule. This will allow for an unbiased search for potential binding sites.

  • Docking Simulation:

    • Perform the docking simulation using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina.

    • Generate a series of possible binding poses for methyl-benzoate on zafirlukast.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy (affinity) and the clustering of poses.

    • Visualize the top-ranked poses to identify the most likely binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) involved.

Molecular Dynamics Simulation

To assess the stability of the predicted binding pose from molecular docking, a molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the dynamic behavior of the complex over time.

2.2.1. Protocol: Molecular Dynamics Simulation of the Zafirlukast-Methyl-Benzoate Complex
  • System Preparation:

    • Use the top-ranked docked pose from the molecular docking study as the starting structure.

    • Place the complex in a simulation box filled with a suitable solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a standard force field, such as AMBER or CHARMM, to describe the interatomic forces.

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

  • Production Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex.

    • Analyze the specific interactions observed during the simulation to confirm the key residues involved in binding.

cluster_insilico In-Silico Workflow prep 1. Structure Preparation Zafirlukast & Methyl-Benzoate 3D Structures docking 2. Molecular Docking Predict Binding Pose & Affinity AutoDock Vina prep->docking analysis_dock 3. Pose Analysis Identify Putative Binding Site docking->analysis_dock md_prep 4. MD System Setup Solvate & Neutralize Complex analysis_dock->md_prep md_sim 5. MD Simulation Assess Stability over Time md_prep->md_sim analysis_md 6. Trajectory Analysis Confirm Interaction Stability md_sim->analysis_md

Caption: In-Silico workflow for predicting the interaction.

In-Vitro Validation: Biophysical Characterization

The predictions from the in-silico studies must be validated through experimental methods. The following biophysical techniques can provide quantitative data on the binding affinity, thermodynamics, and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

3.1.1. Protocol: ITC Analysis of Zafirlukast and Methyl-Benzoate Interaction
  • Sample Preparation:

    • Prepare a solution of zafirlukast in a suitable buffer (e.g., PBS, pH 7.4). The final concentration should be in the range of 10-100 µM.

    • Prepare a solution of methyl-benzoate in the same buffer. The concentration should be 10-20 times higher than that of zafirlukast.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the zafirlukast solution into the sample cell of the ITC instrument.

    • Load the methyl-benzoate solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform the titration experiment, injecting small aliquots of methyl-benzoate into the zafirlukast solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. SPR can be used to determine the association (ka) and dissociation (kd) rate constants, as well as the binding affinity (Kd).

3.2.1. Protocol: SPR Analysis of Zafirlukast and Methyl-Benzoate Interaction
  • Immobilization of Zafirlukast:

    • Select a suitable sensor chip (e.g., CM5 chip).

    • Immobilize zafirlukast onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of methyl-benzoate in a suitable running buffer.

    • Inject the methyl-benzoate solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, regenerate the sensor surface to remove the bound methyl-benzoate.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

cluster_invitro In-Vitro Validation Workflow itc_prep 1. ITC Sample Prep Zafirlukast & Methyl-Benzoate in Buffer itc_exp 2. ITC Experiment Titrate Methyl-Benzoate into Zafirlukast itc_prep->itc_exp itc_analysis 3. ITC Data Analysis Determine Kd, ΔH, ΔS itc_exp->itc_analysis spr_prep 1. SPR Chip Prep Immobilize Zafirlukast spr_exp 2. SPR Experiment Inject Methyl-Benzoate Series spr_prep->spr_exp spr_analysis 3. SPR Data Analysis Determine ka, kd, Kd spr_exp->spr_analysis

Caption: In-Vitro workflow for validating the interaction.

Data Interpretation and Synthesis

The data from both the in-silico and in-vitro experiments should be integrated to build a comprehensive model of the interaction.

Quantitative Data Summary
ParameterIn-Silico (Predicted)In-Vitro (Experimental)Technique
Binding Affinity (Kd) Estimated from docking scoreTo be determinedITC, SPR
Binding Stoichiometry (n) 1:1 (hypothesized)To be determinedITC
Enthalpy (ΔH) Not directly calculatedTo be determinedITC
Entropy (ΔS) Not directly calculatedTo be determinedITC
Association Rate (ka) Not applicableTo be determinedSPR
Dissociation Rate (kd) Not applicableTo be determinedSPR
Logical Framework for Data Integration

insilico In-Silico Prediction Putative Binding Site & Pose model Integrated Model Confirmed Interaction & Mechanism insilico->model invitro In-Vitro Validation Quantitative Binding Parameters invitro->model hypothesis { Hypothesis Generation | Does Methyl-Benzoate Bind to Zafirlukast?} hypothesis->insilico hypothesis->invitro

Caption: Logical flow from hypothesis to integrated model.

The in-silico data provides a structural hypothesis for the interaction, which is then quantitatively tested by the in-vitro methods. A convergence of the data from both approaches would provide strong evidence for a direct binding interaction. Discrepancies between the computational and experimental results would necessitate a refinement of the computational models and further experimental investigation.

Conclusion

This technical guide has outlined a rigorous, multi-faceted approach to investigate the potential binding interaction between methyl-benzoate and zafirlukast. By combining the predictive power of in-silico modeling with the quantitative accuracy of in-vitro biophysical techniques, researchers can gain a deep understanding of the molecular recognition event. The successful application of these methodologies will not only elucidate the specific interaction but will also provide a valuable framework for the broader study of drug-small molecule interactions, a critical aspect of modern drug discovery and development.

References

  • U.S. National Library of Medicine. (n.d.). Zafirlukast. PubChem. Retrieved from [Link]

  • DrugBank. (n.d.). Zafirlukast. DrugBank Online. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221.
  • Schasfoort, R. B. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry.

An In-depth Technical Guide: Initial Studies on the Impact of Methyl-Benzoate on Leukotriene Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a New Course in Anti-Inflammatory Research

The relentless pursuit of novel anti-inflammatory agents is a cornerstone of modern drug development. While significant strides have been made, the need for targeted therapies with favorable safety profiles remains paramount. This guide ventures into a nascent area of investigation: the potential interaction between methyl-benzoate, a widely used aromatic compound, and the leukotriene signaling pathway, a critical mediator of inflammation. As a Senior Application Scientist, my objective is to provide a comprehensive, technically sound framework for initiating research in this intriguing domain. This document is not a mere recitation of protocols but a strategic blueprint grounded in scientific rationale, designed to empower researchers to explore this promising frontier with rigor and creativity.

Section 1: The Leukotriene Pathway - A Central Axis of Inflammation

Leukotrienes are potent lipid mediators derived from the enzymatic oxidation of arachidonic acid by 5-lipoxygenase (5-LOX).[1][2] They play a pivotal role in a myriad of inflammatory and allergic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[2][3][4] The biosynthesis of leukotrienes is a tightly regulated cascade of events, primarily occurring in immune cells such as neutrophils, eosinophils, mast cells, and macrophages.[1][3]

The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[3][5] The 5-LOX enzyme, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[1][3][6] From this crucial branch point, the pathway diverges into two main arms:

  • The LTB4 Branch: In cells expressing LTA4 hydrolase, such as neutrophils, LTA4 is converted to leukotriene B4 (LTB4).[1][6] LTB4 is a powerful chemoattractant, recruiting neutrophils to sites of inflammation and amplifying the inflammatory response.[1][4]

  • The Cysteinyl Leukotriene (CysLT) Branch: In cells like mast cells and eosinophils that express LTC4 synthase, LTA4 is conjugated with glutathione to form LTC4.[1][6] LTC4 is subsequently metabolized to LTD4 and LTE4.[2] Collectively known as cysteinyl leukotrienes, these molecules are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all hallmark features of asthma and allergic reactions.[1][7][8]

The biological effects of leukotrienes are mediated through their interaction with specific G protein-coupled receptors (GPCRs): BLT1 and BLT2 for LTB4, and CysLT1 and CysLT2 for the cysteinyl leukotrienes.[1][9][10] The clinical significance of this pathway is underscored by the therapeutic success of leukotriene receptor antagonists like montelukast and zafirlukast in the management of asthma.[11][12][13]

Visualizing the Leukotriene Synthesis Pathway

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-Lipoxygenase (5-LOX) / FLAP LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyltransferase LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase

Caption: The enzymatic cascade of leukotriene biosynthesis.

Section 2: Methyl-Benzoate - Beyond Fragrance and Flavor

Methyl-benzoate (C₈H₈O₂) is an ester of benzoic acid and methanol, recognized for its pleasant fruity-floral scent. It is a naturally occurring compound found in various plants and is widely used in the perfume and food industries.[14] The U.S. Food and Drug Administration (FDA) has approved methyl-benzoate for use as a food-grade flavoring ingredient.[14]

Recent research has begun to unveil a broader spectrum of biological activities for methyl-benzoate, extending far beyond its sensory properties. Studies have demonstrated its efficacy as an insecticide and repellent against various agricultural and urban pests.[14][15][16] Furthermore, methyl-benzoate has been shown to possess antibacterial properties, attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.[17]

While direct studies on the anti-inflammatory effects of methyl-benzoate are scarce, research on related compounds offers intriguing clues. For instance, methyl salicylate glycosides, natural derivatives isolated from Gaultheria yunnanensis, have demonstrated anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[18] This raises the compelling question of whether methyl-benzoate itself could exert similar effects, potentially through modulation of key inflammatory pathways like the leukotriene cascade. The structural similarity of methyl-benzoate to compounds known to interact with biological membranes and enzymes makes this a plausible and exciting hypothesis to explore.

Section 3: A Proposed Research Framework for Investigating the Impact of Methyl-Benzoate on Leukotriene Pathways

This section outlines a logical and phased approach to elucidate the potential interaction between methyl-benzoate and the leukotriene pathway. The experimental design progresses from initial in vitro screening to more complex cell-based assays.

Phase 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if methyl-benzoate can directly inhibit the key enzymes responsible for leukotriene synthesis.

Objective: To assess the direct inhibitory effect of methyl-benzoate on 5-lipoxygenase (5-LOX) activity.

Rationale: 5-LOX is the rate-limiting enzyme in the leukotriene biosynthesis pathway.[2] Direct inhibition of this enzyme would be a potent mechanism for reducing the production of all leukotrienes.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

  • Reagents and Materials:

    • Purified human recombinant 5-lipoxygenase

    • Linoleic acid (substrate)

    • Phosphate buffer (pH 7.4)

    • Methyl-benzoate (test compound)

    • Zileuton (positive control inhibitor)[19][20]

    • UV-Vis spectrophotometer

  • Procedure: a. Prepare a stock solution of methyl-benzoate in a suitable solvent (e.g., DMSO). b. In a 96-well UV-transparent plate, add phosphate buffer, 5-LOX enzyme solution, and varying concentrations of methyl-benzoate or Zileuton. c. Pre-incubate the mixture at room temperature for 10 minutes. d. Initiate the reaction by adding the linoleic acid substrate. e. Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of 5-LOX activity.[21][22] f. Record the absorbance at regular intervals for 5-10 minutes.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of methyl-benzoate and the control. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the methyl-benzoate concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Compound Concentration Range Expected Outcome
Methyl-Benzoate0.1 µM - 100 µMDose-dependent inhibition of 5-LOX activity
Zileuton0.01 µM - 10 µMPotent inhibition of 5-LOX activity (positive control)
Vehicle (DMSO)-No significant inhibition of 5-LOX activity (negative control)
Phase 2: Cell-Based Assays for Leukotriene Production

Following the in vitro enzyme assays, the next logical step is to investigate the effect of methyl-benzoate on leukotriene production in a cellular context.

Objective: To quantify the effect of methyl-benzoate on the production of LTB4 and LTC4 in stimulated human neutrophils and mast cells, respectively.

Rationale: Cell-based assays provide a more physiologically relevant model, accounting for factors such as cell permeability, metabolism of the test compound, and the complex regulation of the leukotriene pathway within an intact cell.

Experimental Protocol: Measurement of Leukotriene Production in Primary Human Neutrophils

  • Cell Isolation and Culture:

    • Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Experimental Procedure: a. Pre-incubate the neutrophils with varying concentrations of methyl-benzoate or a vehicle control for 30 minutes at 37°C. b. Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[23] c. After a 15-minute incubation, terminate the reaction by placing the samples on ice and centrifuging to pellet the cells. d. Collect the supernatant for leukotriene analysis.

  • Quantification of LTB4: a. Measure the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits offer high specificity and sensitivity for the target analyte.

  • Data Analysis: a. Quantify the amount of LTB4 produced in the presence of different concentrations of methyl-benzoate. b. Express the results as a percentage of the LTB4 production in the stimulated vehicle control. c. Determine the IC₅₀ value for the inhibition of LTB4 production.

A similar protocol can be adapted for measuring LTC4 production in a human mast cell line (e.g., HMC-1), which are known producers of cysteinyl leukotrienes.

Cell Type Stimulant Leukotriene Measured Test Compound Expected Outcome
Human NeutrophilsCalcium Ionophore A23187LTB4Methyl-BenzoateDose-dependent reduction in LTB4 production
Human Mast Cells (HMC-1)Calcium Ionophore A23187LTC4Methyl-BenzoateDose-dependent reduction in LTC4 production
Phase 3: Investigating the Mechanism of Action - Receptor Antagonism

If methyl-benzoate does not inhibit 5-LOX or leukotriene production but still exhibits anti-inflammatory properties in broader assays, it would be prudent to investigate its potential as a leukotriene receptor antagonist.

Objective: To determine if methyl-benzoate can block the binding of leukotrienes to their respective receptors.

Rationale: Antagonizing the CysLT1 receptor is a clinically validated strategy for treating asthma.[12][13] Investigating this mechanism for methyl-benzoate could reveal an alternative mode of action.

Experimental Protocol: CysLT1 Receptor Binding Assay

  • Reagents and Materials:

    • Membrane preparations from cells overexpressing the human CysLT1 receptor.

    • Radiolabeled LTD4 (e.g., [³H]LTD4).

    • Montelukast (positive control antagonist).[12]

    • Scintillation counter.

  • Procedure: a. In a multi-well plate, combine the CysLT1 receptor-containing membranes, [³H]LTD4, and varying concentrations of methyl-benzoate or montelukast. b. Incubate the mixture to allow for competitive binding. c. Separate the bound and free radioligand by rapid filtration through a glass fiber filter. d. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding of [³H]LTD4 at each concentration of the test compound. b. Determine the ability of methyl-benzoate to displace the radiolabeled ligand and calculate its Ki (inhibitory constant).

Visualizing the Proposed Experimental Workflow

Experimental_Workflow Start Hypothesis: Methyl-Benzoate modulates the Leukotriene Pathway Phase1 Phase 1: In Vitro 5-LOX Inhibition Assay Start->Phase1 Analysis1 Determine IC50 for 5-LOX Inhibition Phase1->Analysis1 Phase2 Phase 2: Cell-Based Leukotriene Production Assay Analysis2 Quantify Inhibition of LTB4 and LTC4 Production Phase2->Analysis2 Phase3 Phase 3: Receptor Binding Assay Analysis3 Determine Ki for Receptor Antagonism Phase3->Analysis3 Analysis1->Phase2 Analysis2->Phase3 Conclusion Elucidate the Impact of Methyl-Benzoate on the Leukotriene Pathway Analysis3->Conclusion

Caption: A phased approach to investigating methyl-benzoate's effects.

Section 4: Concluding Remarks and Future Directions

The exploration of methyl-benzoate's impact on the leukotriene pathway represents a novel and exciting avenue for anti-inflammatory drug discovery. The proposed research framework provides a robust and logical progression of experiments designed to yield clear, interpretable data. Should these initial studies demonstrate a significant interaction, further investigations would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of methyl-benzoate to optimize potency and selectivity.

  • In Vivo Models of Inflammation: Evaluating the efficacy of methyl-benzoate in animal models of asthma, allergic rhinitis, or other inflammatory conditions.

  • Safety and Toxicity Profiling: Conducting comprehensive toxicological studies to assess the safety of methyl-benzoate for potential therapeutic use.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can effectively probe the potential of methyl-benzoate as a novel modulator of the leukotriene pathway, potentially paving the way for a new class of anti-inflammatory therapeutics.

References

  • Wikipedia. (n.d.). Leukotriene. Retrieved from [Link]

  • Haeggström, J. Z., & Rinaldo-Matthis, A. (2010). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 120(4), 985-997. Retrieved from [Link]

  • Sharma, H., & Chandra, P. (2021). Leukotriene biosynthesis pathway and receptor recognition. ResearchGate. Retrieved from [Link]

  • Murphy, R. C. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Society Transactions, 35(Pt 2), 382-385. Retrieved from [Link]

  • O'Byrne, P. M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-64. Retrieved from [Link]

  • Garscha, U., et al. (2016). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(9 Pt A), 1185-1193. Retrieved from [Link]

  • Haeggström, J. Z. (2002). Enzymes and receptors in the leukotriene cascade. Cellular and Molecular Life Sciences, 59(5), 742-753. Retrieved from [Link]

  • RxList. (2021, October 7). Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Lieu, T., & Tadi, P. (2023). Physiology, Leukotrienes. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Leukotriene Receptor Antagonists. In StatPearls. Retrieved from [Link]

  • Wang, Y., et al. (2018). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 23(11), 2866. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Leukotriene modifiers (antileukotrienes). Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Leukotriene Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • JoVE. (2024). Antiasthma Drugs: Leukotriene Modifiers. Retrieved from [Link]

  • ClinPGx. (n.d.). Leukotriene modifiers pathway, Pharmacodynamics. Retrieved from [Link]

  • Green Stone. (2025, June 27). What are the antibacterial properties of Methyl Benzoate?. Retrieved from [Link]

  • Mostafiz, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE, 13(12), e0208552. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • USDA Agricultural Research Service. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. Retrieved from [Link]

  • Liu, J., et al. (2013). Development of a new colorimetric assay for lipoxygenase activity. Analytical Biochemistry, 445, 1-7. Retrieved from [Link]

  • Jhan, P. K., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279. Retrieved from [Link]

  • S, S., & S, M. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 136-139. Retrieved from [Link]

  • Creative BioMart. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Daud, M. N. H., et al. (2018). In Vitro 5-Lipoxygenase Inhibiting Activity of Selected Malaysian Plants and Isolation of Constituents. Semantic Scholar. Retrieved from [Link]

  • S, S., & S, M. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Leukotriene synthesis pathway indicating the enzymes that are involved.... Retrieved from [Link]

  • ResearchGate. (n.d.). Leukotriene synthesis pathway indicating the enzymes that are involved.... Retrieved from [Link]

  • Erin, E. E., et al. (2018). Leukotriene A4 Hydrolase Activation and Leukotriene B4 Production by Eosinophils in Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 58(5), 630-639. Retrieved from [Link]

  • Tantisira, K. G., et al. (2009). Influence of Leukotriene Pathway Polymorphisms on Response to Montelukast in Asthma. American Journal of Respiratory and Critical Care Medicine, 180(7), 583-590. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of leukotriene biosynthesis and catabolism in.... Retrieved from [Link]

  • Sampson, A. P., et al. (1992). Enhanced leukotriene synthesis in leukocytes of atopic and asthmatic subjects. British Journal of Clinical Pharmacology, 34(5), 449-456. Retrieved from [Link]

  • Kanaoka, Y., & Boyce, J. A. (2014). Leukotriene receptors as potential therapeutic targets. The Journal of Clinical Investigation, 124(6), 2280-2288. Retrieved from [Link]

  • Catalyst University. (2020, December 9). Eicosanoid Biosynthesis [Part 2] | Leukotrienes [Video]. YouTube. Retrieved from [Link]

  • DrugBank. (n.d.). Methyl hydroxybenzoate. Retrieved from [Link]

  • KoreaScience. (n.d.). Effects of Methyl Gallate on Arachidonic Acid Metabolizing Enzymes: Cyclooxygenase-2 and 5-Lipoxygenase in Mouse Bone Marrow-Derived Mast Cells. Retrieved from [Link]

  • Kim, Y. S., et al. (2004). Effects of methyl gallate on arachidonic acid metabolizing enzymes: Cyclooxygenase-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells. Archives of Pharmacal Research, 27(6), 643-649. Retrieved from [Link]

  • Khan, W. A., et al. (1992). Arachidonic acid and related methyl ester mediate protein kinase C activation in intact platelets through the arachidonate metabolism pathways. The Journal of Biological Chemistry, 267(32), 23078-23085. Retrieved from [Link]

  • Wang, B., et al. (2021). Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. International Journal of Molecular Sciences, 22(11), 5699. Retrieved from [Link]

  • Kelly, J. P., et al. (1979). Effect of inhibitors of arachidonic acid metabolism on mitogenesis in human lymphocytes: possible role of thromboxanes and products of the lipoxygenase pathway. The Journal of Immunology, 122(4), 1563-1571. Retrieved from [Link]

Sources

Exploratory analysis of methyl-benzoate in respiratory research models

Author: BenchChem Technical Support Team. Date: January 2026

An Exploratory Framework for Investigating Methyl-Benzoate in Preclinical Respiratory Models

Abstract

Methyl-benzoate is a volatile organic compound (VOC) with widespread use in various industries. While its olfactory properties are well-characterized, the potential effects of its inhalation on the respiratory system remain largely unexplored. This technical guide presents a multi-tiered, exploratory framework for the systematic evaluation of methyl-benzoate in relevant respiratory research models. Designed for researchers, scientists, and drug development professionals, this document provides a scientifically robust, phased approach, beginning with high-throughput in vitro screening and progressing to more complex ex vivo and in vivo systems. The methodologies detailed herein are grounded in established principles of respiratory toxicology and pharmacology, emphasizing the importance of causality in experimental design, self-validating protocols through integrated controls, and the use of physiologically relevant models. This guide offers detailed, step-by-step protocols for key assays, data interpretation strategies, and the analytical methods required for accurate dosimetry, forming a comprehensive resource for investigating the bioactivity of methyl-benzoate on the respiratory system.

Introduction: The Scientific Premise for Investigating Methyl-Benzoate

The increasing prevalence of respiratory ailments necessitates a deeper understanding of how environmental and industrial chemicals impact lung health. Methyl-benzoate, a benzoate ester, is a key example of a widely used VOC for which there is a significant gap in our understanding of its respiratory effects.

Physicochemical Properties of Methyl-Benzoate Relevant to Respiratory Exposure

Methyl-benzoate (C₈H₈O₂) is a colorless liquid characterized by its high volatility and a distinct, pleasant odor. Its relatively low molecular weight and high vapor pressure at room temperature facilitate its presence in the air, making inhalation a primary route of potential exposure. These properties are critical considerations in the design of exposure systems for in vitro and in vivo respiratory models, as they dictate the methods required to generate and maintain stable, quantifiable atmospheric concentrations.

Known Biological Activities and Rationale for Respiratory Investigation

While extensive research on the respiratory effects of methyl-benzoate is limited, its role as a potent attractant for insects like orchid bees is well-documented. This activity is mediated through interactions with olfactory receptors, a class of receptors that are not exclusive to the nasal cavity. Emerging evidence has demonstrated the expression and function of "ectopic" olfactory receptors in various tissues, including the smooth muscle and epithelial cells of the human airway. These receptors have been shown to play roles in processes such as bronchoconstriction, ciliary movement, and inflammatory responses. The established interaction of methyl-benzoate with one class of chemosensory receptors provides a strong rationale for investigating its potential to interact with similar receptors in the lower respiratory tract, thereby influencing pulmonary function and health.

Objectives and Scope of this Guide

This guide provides a comprehensive framework for conducting an exploratory analysis of methyl-benzoate's effects on the respiratory system. The core objectives are:

  • To outline a phased research approach, from initial cytotoxicity screening to in vivo functional assessments.

  • To provide detailed, field-tested protocols for key experimental methodologies.

  • To emphasize the scientific reasoning behind model selection and experimental design choices.

  • To offer a template for data presentation and interpretation.

Foundational Experimental Design: A Multi-tiered Approach

A tiered approach is essential for a cost-effective and ethically sound investigation. This strategy uses simpler, high-throughput models to screen for bioactivity before committing to more complex and resource-intensive systems.

Overview of the Exploratory Workflow

The proposed workflow follows a logical progression, with decision gates at the end of each phase to determine if the collected data warrants advancement to the next stage. This ensures that resources are allocated efficiently and that the use of animal models is minimized and scientifically justified.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Advanced In Vitro / Ex Vivo cluster_2 Phase 3: In Vivo Confirmation A Human Bronchial Epithelial Cells (e.g., BEAS-2B, A549) B Cytotoxicity Assays (MTT, LDH) A->B Exposure to liquid-phase methyl-benzoate C Inflammatory Biomarker Screening (ELISA for IL-6, IL-8) A->C Sub-lethal concentration exposure D Air-Liquid Interface (ALI) Cultures B->D If cytotoxic, determine IC50 C->D If inflammatory response observed F Barrier Integrity (TEER) & Ciliary Function Analysis D->F Vapor-phase exposure E Precision-Cut Lung Slices (PCLS) G Tissue Viability & Multi-analyte Profiling E->G Direct tissue exposure H Rodent Inhalation Model (e.g., BALB/c Mouse) F->H If physiological function is altered G->H If tissue damage or response seen I Bronchoalveolar Lavage (BAL) Fluid Analysis H->I Nose-only inhalation exposure J Lung Histopathology & Gene Expression H->J G MB Methyl-Benzoate OR Ectopic Olfactory Receptor? MB->OR Binding GPCR G-Protein Coupled Signaling OR->GPCR IKK IKK Activation GPCR->IKK Downstream effectors NFKB_I p-IκBα → Degradation IKK->NFKB_I NFKB NF-κB Translocation to Nucleus NFKB_I->NFKB Release of p65/p50 Genes Pro-inflammatory Gene Transcription (IL-6, IL-8) NFKB->Genes

Caption: Hypothetical NF-κB signaling pathway activated by methyl-benzoate.

Phase 2: Advanced In Vitro and Ex Vivo Models

If bioactivity is confirmed in Phase 1, the investigation should move to models that better recapitulate the structure and function of the human airway.

Air-Liquid Interface (ALI) Cultures: A More Physiologically Relevant Model

In ALI cultures, epithelial cells are grown on a microporous membrane, with medium feeding the basal side and the apical side exposed to air. This promotes differentiation into a pseudostratified epithelium, complete with mucus-producing goblet cells and ciliated cells, mimicking the in vivo airway.

Experimental Protocol: Exposure of ALI Cultures to Volatilized Methyl-Benzoate
  • Establish ALI Cultures: Culture human bronchial epithelial cells on permeable supports until a differentiated epithelium has formed (typically 21-28 days).

  • Vapor Generation System: Use a syringe pump to drive a stream of clean, humidified air through a bubbler containing pure methyl-benzoate. The concentration of the vapor can be controlled by adjusting the flow rate and the temperature of the bubbler.

  • Exposure Chamber: Place the ALI culture inserts into an exposure chamber. Deliver the methyl-benzoate vapor to the apical surface of the cultures for a defined period (e.g., 4 hours).

  • Dosimetry: Concurrently, sample the air from the exposure chamber and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the precise concentration of methyl-benzoate delivered to the cells.

  • Post-Exposure Analysis: Following exposure, return the cultures to the incubator for a recovery period (e.g., 24 hours) before performing endpoint analysis.

Endpoints for ALI Cultures
  • Transepithelial Electrical Resistance (TEER): A measure of barrier integrity. A decrease in TEER indicates damage to tight junctions between epithelial cells.

  • Ciliary Beat Frequency (CBF): Assessed using high-speed video microscopy. A change in CBF can impair mucociliary clearance.

  • Mucin Secretion: Quantify secreted mucins (e.g., MUC5AC) in apical washes using an ELISA.

Data Presentation: Tables Summarizing Changes in Endpoints
Exposure ConditionTEER (% of Control) ± SDCBF (Hz) ± SDMUC5AC (ng/mL) ± SD
Air Control100 ± 8.5Example: 8.2 ± 0.7Example: 150 ± 22
Methyl-Benzoate (X ppm)Example: 65 ± 10.2Example: 5.1 ± 0.5Example: 450 ± 56

Phase 3: In Vivo Exploratory Studies

Positive findings in advanced in vitro models provide a strong justification for proceeding to a well-controlled in vivo study to understand the integrated response of the whole organism.

Animal Model Selection

BALB/c mice are a commonly used inbred strain for respiratory research, particularly for studies involving inflammation and allergic responses. Their well-characterized immune system makes them a suitable choice for an initial exploratory in vivo study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Protocol: Inhalation Exposure System for Rodents
  • Acclimatization: Acclimatize mice to the housing facility and restraint tubes for at least one week prior to exposure.

  • Nose-Only Exposure: Use a nose-only inhalation tower to ensure precise delivery of the test atmosphere and prevent ingestion of the compound through grooming.

  • Atmosphere Generation and Monitoring: Generate and monitor the methyl-benzoate vapor as described for the ALI system, with real-time monitoring of the concentration in the exposure tower.

  • Exposure Regimen: Expose mice to a target concentration of methyl-benzoate (and a filtered air control) for a set duration (e.g., 4 hours/day for 3 consecutive days).

  • Post-Exposure Assessment: Euthanize mice at a defined time point after the final exposure (e.g., 24 hours) for sample collection.

Key In Vivo Endpoints
  • 5.3.1 Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected by washing the lungs with saline. Analysis includes:

    • Total and Differential Cell Counts: To quantify inflammation (e.g., influx of neutrophils).

    • Total Protein: An indicator of lung injury and increased permeability.

  • 5.3.2 Lung Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to visually assess for inflammation, edema, and epithelial damage.

  • 5.3.3 Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of key genes involved in inflammation (e.g., Il6, Cxcl1) and oxidative stress (e.g., Hmox1) using quantitative PCR (qPCR).

Analytical Chemistry: Quantifying Exposure and Uptake

Accurate quantification of the delivered dose is paramount for the interpretation of toxicological data.

Importance of Dosimetry

Dosimetry connects the external exposure concentration to the internal dose received by the target tissue. It is essential for establishing a reliable dose-response relationship and for extrapolating findings to human health risk assessment.

Protocol Outline: Headspace GC-MS for Methyl-Benzoate Quantification
  • Sample Collection: Collect air samples from the exposure chamber, as well as biological samples like blood and lung tissue homogenates.

  • Sample Preparation: Place a known volume or weight of the sample into a headspace vial.

  • Incubation: Heat the vial to allow volatile compounds like methyl-benzoate to partition into the gas phase (headspace).

  • Injection and Analysis: An automated sampler injects a portion of the headspace gas into a GC-MS system. The gas chromatograph separates the compounds, and the mass spectrometer identifies and quantifies methyl-benzoate based on its unique mass spectrum and retention time.

  • Quantification: Use a calibration curve prepared with known standards to determine the concentration of methyl-benzoate in the original sample.

Conclusion and Future Directions

This guide has detailed a systematic and logical framework for the exploratory analysis of methyl-benzoate in respiratory research models. By progressing through a tiered system of increasing biological complexity—from simple cell cultures to advanced in vitro models and finally to in vivo studies—researchers can efficiently screen for bioactivity, investigate mechanisms of action, and confirm physiological relevance. The emphasis on robust experimental design, appropriate controls, and precise dosimetry ensures the generation of high-quality, trustworthy data.

Potential findings from this framework, such as the induction of an inflammatory response or the alteration of epithelial barrier function, would provide a strong foundation for more advanced, hypothesis-driven research. Future studies could delve deeper into specific signaling pathways, assess the potential for chronic exposure effects, or investigate the impact of methyl-benzoate on models of respiratory diseases like asthma or COPD. This structured approach enables a comprehensive initial assessment, paving the way for a more complete understanding of the potential respiratory health implications of this widely used compound.

References

  • Methyl Benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • The role of methyl benzoate in bee-orchid pollination. Eltz, T., et al. (2007). Journal of Chemical Ecology. [Link]

  • Ectopic Olfactory Receptors in the Lung. Gu, X., et al. (2014). The Journal of Allergy and Clinical Immunology. [Link]

Methodological & Application

Application Note and Protocol for the Analysis of Zafirlukast in the Presence of Methyl-Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zafirlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the chronic treatment of asthma.[1] As with any active pharmaceutical ingredient (API), rigorous analytical testing is paramount to ensure product quality, safety, and efficacy. A common challenge in pharmaceutical analysis is the accurate quantification of the API in the presence of other substances, such as process intermediates, impurities, or excipients. Methyl-benzoate, a fragrant organic compound used as a solvent and in perfumery, represents a potential interferent in the analysis of zafirlukast, particularly in manufacturing or research environments where both substances may be present.[2][3]

This application note presents a detailed protocol for the robust and reliable analysis of zafirlukast in the presence of methyl-benzoate. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which offers high selectivity and sensitivity for the separation and quantification of both compounds. An alternative Ultraviolet-Visible (UV-Vis) spectrophotometric method is also discussed, along with its potential applications and limitations. This guide is intended for researchers, scientists, and drug development professionals who require a validated analytical procedure for this specific analytical challenge.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of zafirlukast and methyl-benzoate is fundamental to developing a successful analytical method. Key properties are summarized in the table below.

PropertyZafirlukastMethyl-Benzoate
Chemical Formula C₃₁H₃₃N₃O₆S[4]C₈H₈O₂[2]
Molecular Weight 575.7 g/mol [4]136.15 g/mol [2]
Appearance Fine white to pale yellow amorphous powder[4]Colorless liquid[2]
Solubility Practically insoluble in water; slightly soluble in methanol; freely soluble in THF, DMSO, acetone.[4][5]Poorly soluble in water; miscible with organic solvents.[2][6]
UV/Vis λmax 203, 215, 241, 299 nm[7]No significant absorption >290 nm[8]

The significant differences in polarity, molecular weight, and solubility between the large, complex zafirlukast molecule and the smaller, less polar methyl-benzoate molecule form the basis for their successful chromatographic separation.

Primary Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the recommended approach for the simultaneous determination of zafirlukast and methyl-benzoate due to its high resolving power and sensitivity. The method described below has been designed to provide a robust separation and accurate quantification of both analytes.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and proven effectiveness in separating a broad range of analytes with varying polarities. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is selected to ensure optimal resolution. Acetonitrile serves as the strong organic modifier, while the aqueous buffer helps to control the ionization of zafirlukast and improve peak shape. A gradient elution is employed to ensure the timely elution of both the less retained methyl-benzoate and the more strongly retained zafirlukast within a reasonable run time. UV detection at 240 nm is chosen as it corresponds to a strong absorbance maximum for zafirlukast, while still providing adequate sensitivity for methyl-benzoate.[2][9][10]

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Zafirlukast reference standard.

  • Methyl-benzoate reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (80:20, v/v).

  • Standard Stock Solution of Zafirlukast (100 µg/mL): Accurately weigh 10 mg of zafirlukast reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Methyl-Benzoate (100 µg/mL): Accurately weigh 10 mg of methyl-benzoate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent to achieve the desired concentrations (e.g., 10 µg/mL of each).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.01 M KH₂PO₄, pH 3.5B: Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-13 min: 80% to 40% B13-15 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm

4. System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of both analytes is less than 2.0%, and the theoretical plates for each peak are greater than 2000.

5. Sample Analysis: Prepare the sample solution by accurately weighing a portion of the sample, dissolving it in the diluent, and filtering through a 0.45 µm syringe filter before injection.

Data Presentation

Expected chromatographic parameters are summarized below. Actual values may vary depending on the specific instrumentation and column used.

AnalyteExpected Retention Time (min)Resolution (Rs)Tailing Factor (T)
Methyl-Benzoate~ 3.5> 2.0 (between analytes)< 1.5
Zafirlukast~ 8.2N/A< 1.5

Alternative Protocol: UV-Vis Spectrophotometry

For rapid, preliminary analysis or in situations where HPLC is not available, a UV-Vis spectrophotometric method can be considered. However, this method is prone to interference if both compounds absorb at similar wavelengths.

Rationale and Limitations

Zafirlukast exhibits a distinct UV absorption maximum at approximately 242 nm in an acetonitrile:water mixture.[11] Methyl-benzoate does not have a strong chromophore that absorbs in this region, which theoretically allows for the determination of zafirlukast without significant interference.[8] However, high concentrations of methyl-benzoate or the presence of other UV-absorbing impurities could lead to inaccurate results. This method is not stability-indicating as it cannot separate the parent drug from its degradation products.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Zafirlukast reference standard.

  • Acetonitrile (UV grade).

  • Water (HPLC grade).

2. Preparation of Solutions:

  • Solvent: Acetonitrile:Water (80:20, v/v).

  • Standard Stock Solution of Zafirlukast (100 µg/mL): Prepare as described in the HPLC protocol using the UV-grade solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the expected concentration range of the samples (e.g., 2, 4, 6, 8, 10 µg/mL).

3. Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use the solvent as a blank.

  • Measure the absorbance of each calibration standard and the sample solution at 242 nm.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of zafirlukast in the sample solution from the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of zafirlukast and methyl-benzoate.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Accurate Weighing of Sample & Standards prep_start->weigh dissolve Dissolution in Diluent (ACN:Water 80:20) weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 240 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification using Standard Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of zafirlukast and methyl-benzoate.

Conclusion

The presented HPLC method provides a robust and reliable approach for the simultaneous analysis of zafirlukast and methyl-benzoate. Its high selectivity and sensitivity make it suitable for quality control, stability studies, and research applications. The alternative UV-Vis spectrophotometric method can be used for rapid screening but should be applied with caution due to its potential for interference. The choice of method should be guided by the specific requirements of the analysis, including the need for selectivity, sensitivity, and the availability of instrumentation.

References

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • U.S. Food and Drug Administration. Accolate (zafirlukast) - accessdata.fda.gov. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Solubility of Things. Methyl benzoate. [Link]

  • Süslü, İ., & Altınöz, S. (2005). Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Journal of AOAC INTERNATIONAL, 88(4), 1153–1157. [Link]

  • Thermo Fisher Scientific. Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. [Link]

  • Radhakrishna, T., Satyanarayana, J., & Satyanarayana, A. (2002). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 873–882. [Link]

  • Altınöz, S., & Tekeli, D. (2007). UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 33-46. [Link]

  • Kumar, A., & Saini, G. (2014). Development and Validation of Zafirlukast by UV Spectroscopy. Journal of Pharmaceutics & Drug Delivery Research, 3(2). [Link]

  • Thimmaraju, M. K., et al. (2022). Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

  • PubChem. Methyl Benzoate. [Link]

  • Kumar, P., et al. (2014). Validated Stability-Indicating Isocratic RP-HPLC Method for the Simultaneous Determination of Montelukast and Fexofenadine in a Combined Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research, 6(5), 237-243. [Link]

  • SpectraBase. Methyl benzoate. [Link]

  • NIST. Benzoic acid, 4-nitro-, methyl ester. [Link]

  • Thimmaraju, M. K. (2022). VALIDATED UV SPECTROSCOPIC METHOD OF ZAFIRLUCAST. NeuroQuantology, 20(5), 4604-4612. [Link]

  • Alhemiary, N. A. F. (2015). VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF ZAFIRLUKAST IN TABLET DOSAGE FORM VIA CHARGE TRANSFER COMPLEX FORMATION. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 162-173. [Link]

  • Veeprho. Zafirlukast Impurities and Related Compound. [Link]

  • U.S. Food and Drug Administration. ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Simultaneous Separation of Zafirlukast and Methyl-Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

[AN-2026-01]

Abstract

This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the leukotriene receptor antagonist, zafirlukast, and the related aromatic ester, methyl-benzoate. The method is designed to be stability-indicating, providing a clear resolution between the active pharmaceutical ingredient (API), zafirlukast, and methyl-benzoate, which may be present as a process-related impurity or a degradant. The described method is suitable for quality control laboratories, research and development, and drug manufacturing facilities.

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors, used in the chronic treatment of asthma.[1][2] Ensuring the purity and stability of zafirlukast is critical for its safety and efficacy. Methyl-benzoate is an aromatic ester that could potentially be a process-related impurity or a degradation product in the synthesis of zafirlukast or its formulations.[3][4] A robust analytical method capable of separating zafirlukast from such potential impurities is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity.[5] This application note presents a validated HPLC method for the effective separation of zafirlukast and methyl-benzoate.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of zafirlukast and methyl-benzoate is fundamental to developing an effective HPLC separation method.

PropertyZafirlukastMethyl-Benzoate
Chemical Structure C₃₁H₃₃N₃O₆SC₈H₈O₂
Molar Mass ( g/mol ) 575.68[6]136.15[7]
Solubility Practically insoluble in water, slightly soluble in methanol, freely soluble in tetrahydrofuran and acetone.[1][6]Poorly soluble in water, miscible with organic solvents.[7]
logP 5.4[2]2.12[8]
UV λmax (nm) ~225 nm, ~240 nm, ~270 nm[9][10][11][12]~228 nm, ~274 nm

The significant difference in their logP values suggests that a reversed-phase HPLC method will be effective for their separation, with the more non-polar zafirlukast expected to have a longer retention time than the less non-polar methyl-benzoate on a C18 column. The UV absorbance spectra of both compounds show significant overlap, allowing for their simultaneous detection using a UV detector.

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of the analytes and empirical method development. A C18 stationary phase was chosen due to its wide applicability for the separation of aromatic and moderately non-polar compounds.[13][14] The mobile phase composition and pH were optimized to achieve a good resolution and symmetrical peak shapes within a reasonable analysis time.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Parameter Selection:
  • Stationary Phase: A C18 column provides the necessary hydrophobicity to retain and separate the two aromatic compounds based on their polarity differences.

  • Mobile Phase: The combination of acetonitrile as the organic modifier and a phosphate buffer provides good peak shape and resolution. A pH of 3.5 was selected to ensure the reproducibility of the retention time of zafirlukast.

  • Detection Wavelength: 235 nm was chosen as a compromise wavelength to ensure adequate sensitivity for both zafirlukast and methyl-benzoate.

Experimental Protocol

Preparation of Solutions

1. Mobile Phase Preparation (Acetonitrile : 0.02 M KH₂PO₄ Buffer, pH 3.5; 60:40 v/v): a. To prepare the 0.02 M potassium dihydrogen phosphate buffer, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. b. Adjust the pH of the buffer solution to 3.5 with dilute phosphoric acid. c. Filter the buffer solution through a 0.45 µm membrane filter. d. Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. e. Degas the mobile phase by sonication for 15 minutes before use.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh 10 mg of zafirlukast reference standard and 10 mg of methyl-benzoate reference standard. b. Transfer each standard into separate 10 mL volumetric flasks. c. Dissolve and dilute to volume with acetonitrile.

3. Working Standard Solution Preparation (100 µg/mL): a. Pipette 1 mL of each stock solution into a 10 mL volumetric flask. b. Dilute to volume with the mobile phase.

4. Sample Preparation (from a hypothetical tablet formulation): a. Weigh and finely powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to 20 mg of zafirlukast and transfer it to a 20 mL volumetric flask. c. Add approximately 15 mL of acetonitrile, sonicate for 15 minutes to dissolve the zafirlukast, and then dilute to volume with acetonitrile. d. Filter the solution through a 0.45 µm syringe filter. e. Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standard & Sample B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification G->H I Report Generation H->I

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between zafirlukast and methyl-benzoate
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections of the standard solution

Method Validation

This method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the method.[15][16] Zafirlukast has been shown to degrade under acidic and oxidative stress conditions.[17]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the zafirlukast sample solution with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the zafirlukast sample solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the zafirlukast sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, the samples should be analyzed by the proposed HPLC method to ensure that any degradation products are well-resolved from the parent zafirlukast peak and from the methyl-benzoate peak.

Conclusion

The developed RP-HPLC method provides a simple, rapid, and reliable approach for the simultaneous determination of zafirlukast and methyl-benzoate. The method is suitable for routine quality control analysis and stability studies of zafirlukast in bulk drug and pharmaceutical formulations. The isocratic elution and short run time make this method efficient and cost-effective.

References

  • Wikipedia. Zafirlukast. [Link]

  • Singh, S., et al. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. [Link]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • U.S. Food and Drug Administration. Accolate (zafirlukast) Label. [Link]

  • Sultana, N., et al. (2002). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Arambula, C. A., et al. (2006). Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Journal of AOAC INTERNATIONAL. [Link]

  • Sultana, N., et al. (2003). Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ali, J. Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. Thermo Fisher Scientific. [Link]

  • Kumar, A., et al. (2015). Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. International Journal of Pharmacy and Biological Sciences. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Amaze C18 Reversed-Phase Column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5717, Zafirlukast. [Link]

  • Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • The Royal Society of Chemistry. Supplementary Information for "Aerobic Oxidation of Benzylic Alcohols to the Corresponding Esters Catalyzed by HBr in Methanol". [Link]

  • Veeprho. Zafirlukast Impurities and Related Compound. [Link]

  • Canadian Science Publishing. (2014). Analytical method for determining polycyclic aromatic hydrocarbon pollutants using ultrafast liquid chromatography with fluorescence detection and the recent column packed with the new 5 μm Kinetex-C18 core-shell particles. Canadian Journal of Chemistry. [Link]

  • Drugs.com. Zafirlukast: Package Insert / Prescribing Information. [Link]

  • David, V., et al. (2017). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE) IN MOBILE PHASE COMPOSITION. Revue Roumaine de Chimie. [Link]

  • Szepesy, L., & Czencz, M. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • DergiPark. (2007). UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • DergiPark. (2007). UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations. [Link]

  • Oxford Academic. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Journal of Chromatographic Science. [Link]

  • Scitechnol. Development and Validation of Zafirlukast by UV Spectroscopy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. [Link]

  • YouTube. (2025). Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR ESTIMATION OF ZAFIRLUKAST IN TABLET DOSAGE FORM. [Link]

  • ResearchGate. (2015). HPLC chromatogram of intact and degraded Zafirlukast, each of 20 lg ml À1. [Link]

  • Pharmaffiliates. Zafirlukast-impurities. [Link]

  • ResearchGate. (2022). VALIDATED UV SPECTROSCOPIC METHOD OF ZAFIRLUCAST. [Link]

  • American Pharmaceutical Review. (2022). Forced Degradation – A Review. [Link]

  • ResearchGate. (2015). Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. [Link]

  • SpectraBase. Methyl benzoate. [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. [Link]

  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Application Note: In Vitro Assay to Assess Methyl-Benzoate's Effect on Zafirlukast Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CysLT1R), a G-protein coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of asthma.[1][2] By blocking the binding of inflammatory cysteinyl leukotrienes (LTC4, LTD4, and LTE4), zafirlukast mitigates bronchoconstriction, airway edema, and inflammation.[1][3][4][5] The increasing prevalence of polypharmacy and the exposure to a wide array of chemical compounds necessitates a thorough understanding of potential interactions that could alter the efficacy of critical medications like zafirlukast.

Methyl-benzoate, a volatile organic compound found in various plants and used as a fragrance and flavoring agent, has demonstrated biological activities, including insecticidal and antibacterial properties.[6][7][8] Its mechanism of antibacterial action is thought to involve the disruption of bacterial cell membranes.[6] While there is no direct evidence of methyl-benzoate interacting with CysLT1R, its potential to interact with membrane proteins raises questions about its possible effects on the activity of membrane-bound receptors and the drugs that target them.[9][10]

This application note provides a detailed, multi-faceted in vitro strategy to rigorously assess the potential impact of methyl-benzoate on the pharmacological activity of zafirlukast. The described protocols are designed to dissect the nature of any potential interaction, from direct receptor binding competition to functional modulation of the CysLT1R signaling pathway and general effects on cell health.

Scientific Rationale and Assay Strategy

To comprehensively evaluate the effect of methyl-benzoate on zafirlukast's activity, a tiered approach is employed. This strategy is designed to first identify if an interaction occurs and then to elucidate the underlying mechanism.

Tier 1: Assessing Direct Receptor Interaction. A competitive radioligand binding assay will determine if methyl-benzoate can directly compete with a known CysLT1R ligand for binding to the receptor. This is a fundamental first step to investigate direct competitive antagonism.

Tier 2: Evaluating Functional Consequences. A cell-based calcium mobilization assay will be used to assess the functional outcome of any potential interaction. CysLT1R is primarily a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[11] This assay will reveal whether methyl-benzoate can modulate the antagonistic effect of zafirlukast on LTD4-induced signaling.

Tier 3: Ruling out Non-Specific Effects. A cell viability assay is crucial to ensure that any observed effects in the functional assay are not due to cytotoxicity induced by methyl-benzoate. This provides a necessary control for interpreting the results accurately.

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

The CysLT1R signaling cascade is initiated by the binding of cysteinyl leukotrienes, such as LTD4. This binding event activates the Gq alpha subunit of the associated G-protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers various cellular responses, including smooth muscle contraction. Zafirlukast acts by competitively blocking the initial binding of LTD4 to the CysLT1R, thus inhibiting this entire downstream signaling cascade.

CysLT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R Binds Zafirlukast Zafirlukast Zafirlukast->CysLT1R Blocks Methyl-Benzoate Methyl-Benzoate Methyl-Benzoate->CysLT1R Potential Interaction? Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_Release Ca2+ Release IP3->Ca2_Release Triggers Cellular_Response Cellular Response Ca2_Release->Cellular_Response

Caption: CysLT1R Signaling Pathway and Points of Action.

Experimental Protocols

Cell Culture

A human cell line endogenously expressing CysLT1R, such as U937 (a human monocytic cell line), or a recombinant cell line overexpressing CysLT1R (e.g., HEK293 or CHO cells) should be used.[12] Cells should be cultured according to standard protocols recommended by the supplier.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines if methyl-benzoate can displace a radiolabeled CysLT1R antagonist from the receptor.

Materials:

  • CysLT1R-expressing cell membranes

  • Radioligand: [³H]-Zafirlukast or another suitable CysLT1R antagonist radioligand

  • Unlabeled Zafirlukast (for positive control and non-specific binding)

  • Methyl-benzoate

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation fluid and a scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled zafirlukast and methyl-benzoate in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-Zafirlukast + Binding Buffer.

    • Non-specific Binding (NSB): Cell membranes + [³H]-Zafirlukast + a high concentration of unlabeled zafirlukast.

    • Competition: Cell membranes + [³H]-Zafirlukast + increasing concentrations of unlabeled zafirlukast or methyl-benzoate.

  • Incubation: Add a fixed concentration of [³H]-Zafirlukast (typically at its Kd) to all wells. Add the cell membranes. Incubate at room temperature for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competing ligand (zafirlukast or methyl-benzoate).

  • Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the radioligand) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of methyl-benzoate to alter the antagonistic effect of zafirlukast on LTD4-induced calcium release.

Materials:

  • CysLT1R-expressing cells

  • LTD4 (CysLT1R agonist)

  • Zafirlukast

  • Methyl-benzoate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the CysLT1R-expressing cells into 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Add varying concentrations of zafirlukast, methyl-benzoate, or a combination of both to the wells and incubate for a specified period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of LTD4 (typically the EC80) to all wells and immediately measure the fluorescence intensity over time.

Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Generate dose-response curves for zafirlukast in the absence and presence of fixed concentrations of methyl-benzoate.

  • Compare the IC50 values of zafirlukast under these different conditions. A significant shift in the IC50 would indicate a modulatory effect of methyl-benzoate.

Protocol 3: Cell Viability Assay

This assay is essential to ensure that any observed effects of methyl-benzoate in the functional assays are not due to cytotoxicity.

Materials:

  • CysLT1R-expressing cells

  • Methyl-benzoate

  • Cell viability reagent (e.g., Resazurin, MTT, or a commercial ATP-based assay kit)

  • 96-well clear plates

  • Plate reader (absorbance or fluorescence, depending on the assay)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of methyl-benzoate to the wells and incubate for the same duration as the functional assays. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Assay Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. Measure the absorbance or fluorescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of methyl-benzoate to determine if it exhibits cytotoxic effects at the concentrations used in the functional assays.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Cell Culture (CysLT1R-expressing cells) Start->Cell_Culture Tier1 Tier 1: Binding Assay Cell_Culture->Tier1 Tier2 Tier 2: Functional Assay Cell_Culture->Tier2 Tier3 Tier 3: Viability Assay Cell_Culture->Tier3 Analysis1 Data Analysis: Determine IC50/Ki Tier1->Analysis1 Analysis2 Data Analysis: Compare IC50 shifts Tier2->Analysis2 Analysis3 Data Analysis: Assess cytotoxicity Tier3->Analysis3 Interpretation Interpretation of Results Analysis1->Interpretation Analysis2->Interpretation Analysis3->Interpretation End End Interpretation->End

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of Methyl-Benzoate and Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Rationale and Scientific Context

The study of novel or repurposed compounds in a controlled cellular environment is a cornerstone of modern drug discovery and toxicology. This guide provides a comprehensive experimental framework for the in vitro investigation of two distinct compounds: Zafirlukast , a well-characterized pharmaceutical agent, and Methyl-Benzoate , a naturally occurring organic compound with underexplored potential in human cellular models.

Zafirlukast is an established therapeutic agent used in the chronic treatment of asthma.[1] Its mechanism of action is well-defined; it is a competitive and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3] Cysteinyl leukotrienes (LTD4, LTE4) are potent lipid mediators derived from arachidonic acid that contribute significantly to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and inflammation.[2][4] By blocking the CysLT1 receptor, zafirlukast mitigates these pro-inflammatory effects.[2][5] In this guide, zafirlukast will serve as a benchmark compound and a positive control for anti-inflammatory activity.

Methyl-Benzoate , in contrast, is a volatile organic compound found naturally in plants and is widely used in perfumery and as a food additive.[6] Its biological activities include potent insecticidal and repellent properties.[7][8][9] While its effects on insect pests are increasingly documented, its specific impact on human cellular pathways, particularly those related to inflammation, is less understood. Preliminary studies have investigated its cytotoxicity in various human cell lines, suggesting a modest toxicity profile that warrants further investigation for other biological activities.[7]

This guide will therefore detail a logical, stepwise approach to first define the cytotoxic profile of methyl-benzoate and then to investigate its potential anti-inflammatory properties in relevant human respiratory cell models, using zafirlukast as a comparator.

II. Foundational Principles of Experimental Design

A robust in vitro study is built upon a logical progression of experiments, where each step informs the next. The validity of the final data is entirely dependent on the integrity of the experimental design.

A. The Criticality of Cell Model Selection

The choice of cell line is paramount as it provides the biological context for the study. Since zafirlukast's primary clinical application is in respiratory disease, and inflammation is a key process in the lungs, human airway epithelial cell lines are the most relevant models.[10] The airway epithelium is not just a physical barrier but an active participant in initiating and regulating inflammatory responses.[11][12]

  • A549 Cells: This human cell line is derived from alveolar (lower airway) basal epithelial cells.[13][14] A549 cells are an extensively used and well-characterized model for studying lung cancer and the pathobiology of the distal airways.[15][16]

  • BEAS-2B Cells: This is a human bronchial epithelial cell line immortalized with an SV40-adenovirus hybrid.[17] It serves as a widely accepted model for the upper airway epithelium.[18][19]

Using both cell lines allows for a more comprehensive understanding of a compound's effects across different regions of the human respiratory tract.

B. The Hierarchy of Experimentation: From Cytotoxicity to Efficacy

Before assessing a compound's specific biological activity (e.g., anti-inflammatory effects), it is essential to first determine its cytotoxicity. A compound that kills cells may appear to be "anti-inflammatory" simply by reducing the number of viable, cytokine-producing cells. This would be a misleading artifact. Therefore, all functional assays must be conducted at non-cytotoxic concentrations.

  • Dose-Response Cytotoxicity Screening: The initial step involves treating cells with a wide, logarithmic range of compound concentrations to determine the concentration at which cell viability is compromised.[20] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.

  • Functional Assays: Based on the cytotoxicity data, subsequent experiments on biological activity (e.g., inflammation) are designed using a narrower range of concentrations well below the IC50 value, ensuring that any observed effects are due to specific molecular interactions rather than general toxicity.[21]

C. The Role of Controls

Every experiment must include a set of controls to validate the results.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effect of the solvent itself.

  • Negative Control: Untreated cells that represent the basal state of the cell culture.

  • Positive Control (for Functional Assays): A known stimulus to induce the biological effect being studied. For inflammation, Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent and widely used inducer of inflammatory pathways.[22][23] Zafirlukast can also serve as a positive control for anti-inflammatory activity.

III. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Protocol 1: Culture and Maintenance of Human Airway Epithelial Cells

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. The following protocols are based on established standards for A549 and BEAS-2B cell lines.[24][25][26][27]

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • BEAS-2B cell line (ATCC® CRL-9609™)

  • A549 Growth Medium: F-12K Medium (e.g., Gibco/Invitrogen) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[24]

  • BEAS-2B Growth Medium: BEGM™ Bronchial Epithelial Cell Growth Medium Kit (e.g., Lonza, CC-3170).[27]

  • BEAS-2B Flask Coating Solution: A sterile mixture of 0.01 mg/mL fibronectin, 0.03 mg/mL bovine collagen type I, and 0.01 mg/mL bovine serum albumin.[17][26]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA solution

  • T-75 culture flasks, 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

A549 Sub-culturing Procedure:

  • Grow A549 cells in T-75 flasks. Culture medium should be renewed every 2-3 days.

  • When cells reach 80-90% confluency, aspirate the medium.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[14]

  • Neutralize the trypsin by adding 8 mL of A549 Growth Medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[14]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Seed new T-75 flasks at a split ratio of 1:4 to 1:8.

BEAS-2B Sub-culturing Procedure:

  • Flask Coating: Before seeding, coat T-75 flasks with the Coating Solution and incubate overnight at 37°C. Aspirate the solution immediately before use.[26]

  • Grow BEAS-2B cells on coated flasks. Crucially, passage cells before they reach confluence (max 70%) to prevent terminal differentiation. [17]

  • Aspirate medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Observe under a microscope until cells detach (5-10 minutes). Do not tap the flask.[26]

  • Neutralize with 6-8 mL of BEGM medium.

  • Centrifuge the cell suspension at ~125 x g for 5-10 minutes.[28]

  • Aspirate the supernatant and resuspend the pellet in fresh BEGM.

  • Seed new coated flasks at a density of 1-2 x 10⁴ cells/cm².[18]

Parameter A549 Cells BEAS-2B Cells
Morphology Epithelial, AdherentEpithelial-like, Adherent
Growth Medium F-12K + 10% FBSBEGM Kit (serum-free)
Passage Confluency 80-90%< 70%
Split Ratio 1:4 to 1:8Seed at 1-2 x 10⁴ cells/cm²
Flask Coating Not requiredRequired (Fibronectin/Collagen/BSA)

Table 1. Summary of culture conditions for A549 and BEAS-2B cell lines.

Protocol 2: Preparation of Compound Stocks and Working Solutions

Rationale: Accurate and consistent compound concentrations are critical for dose-response analysis. DMSO is a common solvent, but its concentration must be kept low (<0.5%) and constant across all treatments to avoid solvent-induced artifacts.

  • Stock Solutions: Prepare 100 mM stock solutions of methyl-benzoate and zafirlukast in sterile DMSO. Aliquot and store at -20°C or -80°C.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate cell culture medium to create a range of working concentrations.

  • Vehicle Control: Prepare a working solution containing the same final concentration of DMSO as the highest compound concentration test well, but without any compound.

Protocol 3: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed A549 or BEAS-2B cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of methyl-benzoate and zafirlukast in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including vehicle and untreated controls). This results in a 1x final concentration.

  • Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[20]

Protocol 4: Anti-Inflammatory Activity Assay

Rationale: This protocol uses LPS to create a pro-inflammatory environment. The ability of the test compounds to reduce the subsequent secretion of inflammatory cytokines (like IL-6 or TNF-α) is then measured.[22][23] This models a key aspect of the inflammatory response in airway epithelial cells.[29]

  • Cell Seeding: Seed A549 or BEAS-2B cells in a 24-well or 48-well plate and grow to ~80% confluency.

  • Pre-treatment: Wash cells with PBS and replace the medium with fresh medium containing non-toxic concentrations of methyl-benzoate or zafirlukast (determined from the MTT assay). Include vehicle-only controls.

  • Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL (this concentration may need optimization). Do not add LPS to the negative control wells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells. Store the supernatant at -80°C until analysis.

  • Cytokine Quantification (ELISA): Quantify the concentration of a key inflammatory cytokine (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only (positive control) and vehicle control wells. A significant reduction in cytokine levels in the presence of the compound indicates potential anti-inflammatory activity.

IV. Visualization of Pathways and Workflows

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis CellCulture Cell Culture & Maintenance (A549 & BEAS-2B) CompoundPrep Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 CompoundPrep->Cytotoxicity DoseSelect Select Non-Toxic Dose Range Cytotoxicity->DoseSelect AntiInflam Anti-Inflammatory Assay (LPS Challenge + ELISA) DoseSelect->AntiInflam DataAnalysis Data Analysis & Interpretation AntiInflam->DataAnalysis

Caption: High-level workflow for in vitro compound evaluation.

Zafirlukast Mechanism of Action

G AA Arachidonic Acid (from cell membrane) LOX 5-Lipoxygenase (5-LO) Pathway AA->LOX CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LOX->CysLTs Receptor CysLT1 Receptor CysLTs->Receptor Binds Response Inflammatory Response (Bronchoconstriction, Edema) Receptor->Response Activates Zafirlukast Zafirlukast Zafirlukast->Receptor Blocks

Caption: Zafirlukast blocks the cysteinyl leukotriene signaling pathway.

LPS-Induced Inflammatory Signaling

G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds Pathway Intracellular Signaling (e.g., NF-κB Pathway) TLR4->Pathway Activates Nucleus Nuclear Translocation & Gene Transcription Pathway->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Synthesis & Secretion TestCompound Methyl-Benzoate or Zafirlukast TestCompound->Pathway Potential Inhibition

Caption: LPS activates TLR4 signaling to produce inflammatory cytokines.

V. References

  • Patsnap Synapse. (2024). What is the mechanism of Zafirlukast? Retrieved from Patsnap Synapse.

  • Wikipedia. (n.d.). Zafirlukast. Retrieved from Wikipedia.

  • Patel, R., & Tadi, P. (2023). Zafirlukast. In StatPearls. StatPearls Publishing. Retrieved from NCBI Bookshelf.

  • Ubigene. (n.d.). A549 Cell Subculture Protocol. Retrieved from Ubigene.

  • Lynch, K. R., et al. (1999). Cysteinyl leukotriene receptors. PubMed.

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. Retrieved from REPROCELL.

  • MedicineNet. (n.d.). zafirlukast (Accolate) for Asthma Side Effects, Dosing, and Uses. Retrieved from MedicineNet.

  • FDA. (n.d.). Accolate (zafirlukast) Label. Retrieved from accessdata.fda.gov.

  • Chebolu, C., et al. (2016). Cysteinyl leukotrienes and their receptors: Bridging inflammation and colorectal cancer. World Journal of Gastroenterology.

  • UCSC Genome Browser. (2008). A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking. Retrieved from UCSC Genome Browser.

  • Cytion. (n.d.). BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide. Retrieved from Cytion.

  • Elabscience. (n.d.). A549 Cell Line User Guide. Retrieved from Elabscience.

  • Sigma-Aldrich. (n.d.). Using Immortalized 16HBE14o- Human Bronchial Epithelial Cell Lines to Model Respiratory Lung Diseases. Retrieved from Sigma-Aldrich.

  • Nanopartikel.info. (2014). Culturing A549 cells. Retrieved from Nanopartikel.info.

  • Nishikawa, M., et al. (2019). Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. Journal of Toxicologic Pathology.

  • Bank of Cells of the Russian Collection of Cell Cultures. (n.d.). BEAS-2B - Cell Line. Retrieved from BCRJ.

  • Public Health England. (n.d.). BEAS-2B. Retrieved from Culture Collections.

  • ATCC. (n.d.). BEAS-2B (ATCC® CRL-9609™). Retrieved from ATCC.

  • Elabscience. (n.d.). BEAS-2B Cell Line User Guide. Retrieved from Elabscience.

  • Austen, K. F., et al. (2009). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Journal of Immunology.

  • Kim, M. J., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ.

  • Li, Y., et al. (2024). Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice. International Immunopharmacology.

  • Matthay, M. A., et al. (2010). Role of the pulmonary epithelium and inflammatory signals in acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from DKFZ.

  • Mostafiz, M. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci. PLOS ONE.

  • Devaney, J. M., et al. (2003). Identification of genes induced by inflammatory cytokines in airway epithelium. American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved from GraphPad.

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from Ataman Kimya.

  • ResearchGate. (2024). Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice. Retrieved from ResearchGate.

  • National Institutes of Health. (2018). Designing drug response experiments and quantifying their results. Retrieved from PMC.

  • National Institutes of Health. (2018). In Vitro Models for Studying Respiratory Host–Pathogen Interactions. Retrieved from PMC.

  • USDA Agricultural Research Service. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. Retrieved from Scientific Discoveries.

  • National Institutes of Health. (n.d.). Methyl Benzoate. Retrieved from PubChem.

  • ResearchGate. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from ResearchGate.

  • MDPI. (2022). The Role of Epithelial Damage in the Pulmonary Immune Response. Retrieved from MDPI.

  • Springer. (n.d.). Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection. Retrieved from Springer.

  • ResearchGate. (n.d.). Human respiratory epithelial cell lines. Retrieved from ResearchGate.

Sources

Application Notes & Protocols: Strategic Use of Methyl-Benzoate Derivatives in the Synthesis of Novel Zafirlukast Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Abstract: Zafirlukast, an oral leukotriene receptor antagonist, is a critical therapeutic agent for managing asthma.[1] The exploration of its structural analogs is a promising avenue for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[2] This document provides a comprehensive guide to the strategic application of methyl-benzoate derivatives as versatile building blocks in the synthesis of novel zafirlukast analogs. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and present a logical framework for the design and execution of these synthetic routes.

Introduction: The Rationale for Zafirlukast Analog Synthesis

Zafirlukast functions by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating airway constriction, mucus production, and inflammation.[1][3] The development of analogs aims to enhance its therapeutic index, potentially leading to lower effective doses, reduced side effects, and improved patient compliance. The indole core, the carbamate side chain, and the substituted benzamide moiety of zafirlukast offer rich opportunities for structural modification. Methyl-benzoate derivatives serve as readily available and highly adaptable starting materials for constructing the substituted benzamide portion of these analogs.

The Strategic Importance of Methyl-Benzoate Derivatives

Methyl-benzoate derivatives are pivotal in the synthesis of zafirlukast and its analogs due to several key factors:

  • Activation of the Carboxylic Acid: The methyl ester group provides a convenient handle for the eventual formation of the amide bond with the sulfonamide moiety. It is stable under various reaction conditions used to construct the core structure and can be readily hydrolyzed to the corresponding carboxylic acid just before the final amide coupling step.

  • Directing Group for Aromatic Substitution: The methoxy and other substituents on the benzoate ring influence the regioselectivity of subsequent reactions, guiding the construction of the desired substitution pattern on the aromatic ring.

  • Versatility in Coupling Reactions: Functional groups such as halides (e.g., iodo) on the methyl-benzoate ring are ideal for participating in powerful cross-coupling reactions, such as the Sonogashira coupling, enabling the efficient construction of the carbon skeleton of the target molecule.[4][5]

Synthetic Workflow Overview

A common and effective synthetic strategy for zafirlukast analogs utilizing a methyl-benzoate derivative is outlined below. This workflow emphasizes a convergent approach, where key fragments are synthesized separately and then combined in the final steps.

Zafirlukast Analog Synthesis Workflow cluster_A Methyl-Benzoate Core Synthesis cluster_B Indole Fragment Synthesis cluster_C Fragment Coupling & Elaboration cluster_D Final Analog Assembly A Substituted Methyl-Benzoate Derivative (e.g., Methyl 4-iodo-3-methoxybenzoate) D Sonogashira Coupling A->D B Substituted Aniline C Indole Formation via Intramolecular Cyclization B->C e.g., C-H Activation C->D E Key Intermediate (3-Aroylindole) D->E F Reduction & Functionalization E->F G Carboxylic Acid Intermediate F->G Saponification I Amide Coupling G->I H Substituted Sulfonamide H->I J Zafirlukast Analog I->J

Caption: Convergent synthetic workflow for zafirlukast analogs.

Detailed Experimental Protocols

The following protocols are based on established and reliable synthetic routes, providing a practical guide for laboratory execution.

Protocol 1: Synthesis of the Key 3-Aroylindole Intermediate via Sonogashira Coupling and Intramolecular Cyclization

This protocol details the construction of a key intermediate, methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl) benzoate, which is a direct precursor to the carboxylic acid needed for the final amide coupling.[4][5]

Materials:

  • 2-Bromo-N,N-dimethyl-4-nitroaniline

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Potassium carbonate (K₂CO₃)

  • Methyl 4-iodo-3-methoxybenzoate

  • Dimethyl sulfoxide (DMSO)

  • Sodium persulfate (Na₂S₂O₈)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • One-Pot Sonogashira Coupling:

    • To a solution of 2-bromo-N,N-dimethyl-4-nitroaniline in a suitable solvent (e.g., DMF), add the palladium catalyst, CuI, and TEA.

    • Add trimethylsilylacetylene dropwise and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Add K₂CO₃ to effect desilylation in situ.

    • To the same reaction mixture, add methyl 4-iodo-3-methoxybenzoate and continue stirring at an elevated temperature (e.g., 80 °C) until the reaction is complete.

    • Work up the reaction by quenching with water and extracting with an organic solvent like EtOAc. The crude product, methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate, can be purified by column chromatography.

  • Intramolecular Oxidative Cyclization:

    • Dissolve the product from the previous step in dry DMSO.

    • Add sodium persulfate (Na₂S₂O₈) to the solution.[4][5]

    • Heat the reaction mixture to 80 °C for several hours, monitoring the progress by TLC.[4][5]

    • Upon completion, quench the reaction with water and extract the product with EtOAc.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to yield methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl) benzoate.[4][5]

Causality and Insights:

  • The one-pot, three-step Sonogashira coupling is highly efficient, avoiding the isolation of intermediates and thereby saving time and resources.[4][5]

  • The use of sodium persulfate as an oxidant for the C-H activation and cyclization is advantageous as it avoids the need for transition metal catalysts in this step, simplifying purification.[4][5][6][7]

Protocol 2: Elaboration of the Indole Core and Final Amide Coupling

This protocol describes the conversion of the key intermediate from Protocol 1 into the final zafirlukast analog.

Materials:

  • Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl) benzoate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Cyclopentyl chloroformate

  • N-methylmorpholine (NMM)

  • Zinc chloride (ZnCl₂)

  • o-Toluenesulfonamide (or other substituted sulfonamides for analog synthesis)

  • Coupling agents (e.g., EDC, DCC/DMAP)

Procedure:

  • Reduction of the Nitro Group:

    • The nitro group on the indole ring is reduced to an amine. A common method is catalytic hydrogenation using Pd/C and H₂ gas in a solvent like EtOAc.[4][5] This provides the corresponding 5-aminoindole derivative.

  • Formation of the Carbamate:

    • The newly formed amino group is then reacted with an appropriate chloroformate, such as cyclopentyl chloroformate, in the presence of a base like N-methylmorpholine to form the desired carbamate side chain.[4][5]

  • Saponification of the Methyl Ester:

    • The methyl ester of the benzoate moiety is hydrolyzed to the carboxylic acid. This is typically achieved by treating the ester with a base like lithium hydroxide in a mixture of methanol and water, followed by acidification with HCl.[8]

  • Final Amide Coupling:

    • The resulting carboxylic acid is coupled with the desired sulfonamide (e.g., o-toluenesulfonamide) to form the final zafirlukast analog.[4][5] This can be achieved using a variety of coupling agents. One effective method involves the use of ZnCl₂ as a catalyst.[4][5] Alternatively, standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.[2]

Trustworthiness and Self-Validation:

  • Each step of this protocol can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.

  • The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Data Presentation: Representative Yields

The following table summarizes typical yields for the key steps in the synthesis of a zafirlukast analog, demonstrating the efficiency of the described protocols.

StepStarting MaterialProductTypical Yield (%)Reference(s)
Intramolecular Oxidative CyclizationMethyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoateMethyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl) benzoate88[4][5]
Reduction of Nitro Group3-Aroylindole with nitro group5-Aminoindole derivativeQuantitative[4][5]
Carbamate Formation5-Aminoindole derivativeCyclopentyl carbamate derivative89[4][5]
Amide Coupling (with ZnCl₂)Carboxylic acid intermediateFinal zafirlukast analog92[4][5]

Visualization of Key Transformations

The following diagram illustrates the core transformations involving the methyl-benzoate derivative.

Key Transformations A Methyl 4-iodo-3-methoxybenzoate Key Starting Material B Sonogashira Coupling with substituted alkynyl aniline A->B C Methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate Coupled Intermediate B->C D Intramolecular Oxidative Cyclization (Na₂S₂O₈, DMSO) C->D E Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indole-3-carbonyl) benzoate 3-Aroylindole Core D->E F Saponification (LiOH, MeOH/H₂O) E->F G Carboxylic Acid Derivative Ready for Amide Coupling F->G

Caption: Key transformations of the methyl-benzoate derivative.

Conclusion

Methyl-benzoate derivatives are indispensable tools in the synthesis of zafirlukast and its analogs. Their strategic use allows for the efficient and modular construction of the complex molecular architecture of these leukotriene receptor antagonists. The protocols and insights provided in this application note offer a robust framework for researchers and drug development professionals to design and synthesize novel zafirlukast analogs, paving the way for the discovery of next-generation respiratory therapeutics.

References

  • Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). ACS Omega, 3(4), 4289–4294. Retrieved from [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via Sp 3 C-H Bond Activation. (2018). PubMed. Retrieved from [Link]

  • Goverdhan, G., et al. (2012). Synthesis and characterization of new analogs of zafirlukast. ACG Publications. Retrieved from [Link]

  • (PDF) Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp 3 C–H Bond Activation. (2018). ResearchGate. Retrieved from [Link]

  • Process for the preparation of zafirlukast and analogs thereof. (2019). Google Patents.
  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Process for and intermediates of leukotriene antagonists. (2008). Google Patents.
  • Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. (1990). PubMed. Retrieved from [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C−H Bond Activation. (2018). ACS Publications. Retrieved from [Link]

  • Preparation process of zafirlukast. (2016). Google Patents.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011). ResearchGate. Retrieved from [Link]

  • Process for the preparation of a leukotriene antagonist and intermediates thereof. (2007). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2008). MDPI. Retrieved from [Link]

  • Zafirlukast. (n.d.). PubChem. Retrieved from [Link]

  • Leukotriene synthesis inhibitors versus antagonists: the pros and cons. (2007). PubMed. Retrieved from [Link]

Sources

Techniques for Monitoring Zafirlukast Stability in a Methyl-Benzoate Matrix

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive guide with detailed protocols for monitoring the chemical stability of zafirlukast, a leukotriene receptor antagonist, within a methyl-benzoate matrix.[1] The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in formulation and stability studies. The core of this guide is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating intact zafirlukast from its potential degradation products. We delve into the rationale behind method development, forced degradation studies as stipulated by ICH guidelines, and complete method validation.[2][3] Furthermore, this note discusses the application of UV-Visible Spectroscopy for routine quantification and Mass Spectrometry (MS) for the structural elucidation of degradation products.

Introduction: The Imperative of Stability Monitoring

Zafirlukast is an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[1][4] Its chemical structure, containing an N-methylindole moiety, makes it susceptible to degradation under various environmental conditions.[5][6] The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies over time under the influence of factors like temperature, humidity, and light.[7] This is a critical regulatory requirement for determining shelf-life and recommended storage conditions.[2][8]

The choice of matrix, in this case, methyl-benzoate, presents a unique analytical challenge. Methyl-benzoate is a non-polar solvent, and its presence can interfere with common analytical techniques. Therefore, a robust analytical method must not only quantify the active pharmaceutical ingredient (API) and resolve its degradants but also effectively manage matrix effects. This guide addresses this challenge by providing a tailored sample preparation protocol.

Foundational Principles: Forced Degradation Studies

Before a method can be deemed "stability-indicating," it must be challenged to prove its specificity. This is accomplished through forced degradation studies, where the drug substance is exposed to stress conditions more severe than accelerated stability testing.[3] The objective is to intentionally generate degradation products and ensure the analytical method can separate them from the parent compound.[9]

As per International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][10] Zafirlukast, for instance, has been shown to be susceptible to degradation under oxidative and acidic conditions.[10]

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Zafirlukast Zafirlukast in Methyl-Benzoate Matrix SamplePrep Sample Preparation (Extraction & Dilution) Zafirlukast->SamplePrep Stress Application of Stress Conditions SamplePrep->Stress Analysis Analysis by Stability- Indicating Method (HPLC) SamplePrep->Analysis Unstressed Control Stress->Analysis Stressed Samples Acid Acid Hydrolysis (e.g., 0.5N HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.5N NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Thermal Thermal (e.g., 60°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data

Figure 1: General workflow for forced degradation studies of zafirlukast.

Protocol 2.1: Forced Degradation of Zafirlukast
  • Preparation of Stock Solution: Prepare a stock solution of zafirlukast in the methyl-benzoate matrix at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Keep at 60°C for 7 days. At appropriate time points, withdraw an aliquot, neutralize with 1.0 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH. Keep at ambient temperature for 7 days.[10] Withdraw an aliquot, neutralize with 1.0 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at ambient temperature, protected from light, for 24 hours. Dilute for analysis.

  • Thermal Degradation: Place the stock solution in a solid state (after evaporating the matrix under nitrogen) in a thermostatically controlled oven at 60°C for 7 days.[10] Dissolve the residue in mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10] A parallel sample should be wrapped in aluminum foil as a dark control.

Core Methodology: Stability-Indicating RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for stability testing due to its high resolving power and sensitivity. The method detailed below is designed to be specific for zafirlukast, separating it from its isomers (meta and para), process impurities, and degradation products.[10][11]

Causality of Method Design:

  • Column: A C18 column is selected due to the non-polar nature of zafirlukast, providing good retention and resolution.[12]

  • Mobile Phase: A buffered mobile phase is critical. The use of an ammonium formate buffer helps control the pH, which is crucial for achieving reproducible chromatography and resolving the critical impurity pair of meta and para isomers of zafirlukast.[10]

  • Gradient Elution: A gradient elution program is employed to ensure that both early-eluting polar degradants and the late-eluting non-polar parent drug and impurities are effectively separated within a reasonable run time.[10]

  • Detection: UV detection at 235 nm provides good sensitivity for zafirlukast.[13]

Protocol 3.1: Sample Preparation from Methyl-Benzoate Matrix

Rationale: Direct injection of the methyl-benzoate matrix would contaminate the HPLC system and interfere with chromatography. A liquid-liquid extraction (LLE) is necessary to isolate zafirlukast.

  • Pipette 1.0 mL of the zafirlukast/methyl-benzoate sample into a 15 mL centrifuge tube.

  • Add 5.0 mL of hexane and vortex for 30 seconds.

  • Add 5.0 mL of acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation. The bottom layer is the acetonitrile phase containing zafirlukast, while the top layer contains methyl-benzoate and hexane.

  • Carefully transfer the bottom acetonitrile layer to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 3.2: HPLC Instrumental Method
ParameterSpecification
Instrument HPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Formate Buffer, pH adjusted to 4.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 20 µL
Run Time 45 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.06040
25.02080
35.02080
36.06040
45.06040

Method Validation: Ensuring Trustworthiness

Every analytical method must be validated to demonstrate its suitability for the intended purpose.[14][15] Validation should be performed according to ICH Q2(R1) guidelines.[15]

G cluster_params Validation Parameters & Rationale Validation Method Validation (ICH Q2) Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity: Ensures signal is from analyte only. Proven via forced degradation. Validation:f1->Specificity is key for stability studies Linearity Linearity Validation:f2->Linearity Accuracy Accuracy: Closeness to the true value. Assessed by spike/recovery studies. Validation:f3->Accuracy Precision Precision Validation:f4->Precision LOD_LOQ LOD & LOQ: Lowest detectable & quantifiable amounts. Validation:f5->LOD_LOQ Robustness Robustness: Unaffected by small method variations (e.g., pH, flow rate). Validation:f6->Robustness

Figure 2: Key parameters for analytical method validation as per ICH Q2(R1).

Protocol 4.1: Validation Procedures
  • Specificity: Analyze samples from the forced degradation study. The method is specific if the zafirlukast peak is resolved from all degradation products and matrix components, and the peak purity analysis (using a PDA detector) passes.

  • Linearity: Prepare a series of at least five concentrations of zafirlukast reference standard (e.g., 6-14 µg/mL).[13] Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Perform spike-recovery experiments. Add known amounts of zafirlukast standard to the methyl-benzoate matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[13]

  • Precision (Repeatability): Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. The RSD should meet the pre-defined acceptance criteria.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

Complementary Techniques

UV-Visible Spectroscopy

For routine analysis where separation of degradants is not required, UV-Vis spectroscopy offers a rapid and simple quantification method. Zafirlukast exhibits a characteristic UV absorbance maximum.

Protocol 5.1.1: Spectroscopic Quantification

  • Solvent: Use a suitable solvent like acetonitrile.

  • Wavelength Scan: Scan a standard solution of zafirlukast from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 240 nm.[16]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at 240 nm.

  • Quantification: Measure the absorbance of the sample solution (after appropriate extraction and dilution) and determine the concentration from the calibration curve.

Note: This method is not stability-indicating as it cannot distinguish between the API and any degradation products that absorb at the same wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products found during stability studies.

Rationale: By coupling the separation power of LC with the mass-resolving capability of MS, one can determine the molecular weight of degradation products. Tandem MS (MS/MS) experiments can provide fragmentation patterns, offering clues to the structure of the molecule. For zafirlukast, electrospray ionization (ESI) in negative mode is effective, with a precursor ion of m/z 574.11.[17]

Protocol 5.2.1: Degradant Identification by LC-MS/MS

  • System: Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Employ the same HPLC method as described in Protocol 3.2 to separate the degradants.

  • Ionization: Use an ESI source, typically in negative ion mode for zafirlukast.

  • Full Scan MS: Acquire full scan mass spectra across a relevant m/z range (e.g., 100-1000 Da) to determine the molecular weights of eluting peaks.

  • MS/MS Analysis: For each degradation product, perform a product ion scan on its molecular ion. The resulting fragmentation pattern can be compared to the fragmentation of the parent zafirlukast molecule to hypothesize the site of chemical modification. For example, a major product ion for zafirlukast is m/z 462.07.[17]

Conclusion

The stability of zafirlukast in a methyl-benzoate matrix can be reliably monitored using the stability-indicating RP-HPLC method detailed in this guide. The successful validation of this method, underpinned by comprehensive forced degradation studies, ensures that it is specific, accurate, and precise for its intended purpose. The inclusion of sample preparation protocols specifically addresses the challenges posed by the methyl-benzoate matrix. Complementary use of UV-Vis spectroscopy for rapid screening and LC-MS for degradant identification provides a complete analytical toolkit for formulation scientists and stability testing laboratories. Adherence to these protocols will generate high-quality, reliable data suitable for regulatory submissions and for making informed decisions during the drug development lifecycle.

References

  • Journal of Chromatographic Science. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Oxford Academic. [Link]

  • PubMed. (n.d.). Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. [Link]

  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • LSC Group®. (n.d.). ICH Stability Guidelines. [Link]

  • Slideshare. (n.d.). Ich guideline for stability testing. [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast). [Link]

  • LabRulez LCMS. (n.d.). Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Oxford Academic. [Link]

  • Scitechnol. (n.d.). Development and Validation of Zafirlukast by UV Spectroscopy. [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Veeprho. (n.d.). Zafirlukast Impurities and Related Compound. [Link]

  • PubMed. (n.d.). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (2025). Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits. [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem. [Link]

  • PubMed. (n.d.). Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. [Link]

  • ResearchGate. (2018). VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF ZAFIRLUKAST IN TABLET DOSAGE FORM VIA CHARGE TRANSFER COMPLEX FORMATION. [Link]

  • U.S. Food and Drug Administration. (n.d.). ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY. [Link]

  • Wikipedia. (n.d.). Zafirlukast. [Link]

  • IntechOpen. (2022). Forced Degradation – A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (n.d.). Structures of zafirlukast and its impurities. [Link]

Sources

Application Note: A Practical Guide to Using Methyl-Benzoate as a Chemical Probe to Interrogate the Specificity of Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals on utilizing methyl-benzoate as a chemical probe, specifically as a negative control, in studies involving the cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, zafirlukast. Zafirlukast is a potent therapeutic agent for chronic asthma, exerting its effects by selectively blocking the action of pro-inflammatory leukotrienes.[1][2] To rigorously validate that the observed biological effects of zafirlukast are due to specific engagement with CysLT1R, it is crucial to employ appropriate controls. This document outlines the principles and detailed protocols for using methyl-benzoate, a structurally simpler and presumptively inactive small molecule, to differentiate specific, on-target effects of zafirlukast from non-specific or off-target phenomena. We present protocols for in vitro target engagement, cell-based functional assays, and off-target liability assessment, complete with data interpretation guidelines and troubleshooting.

Introduction to Chemical Probes and Zafirlukast

Zafirlukast: A Selective CysLT1 Receptor Antagonist

Zafirlukast is an orally administered drug used for the maintenance treatment of asthma.[2][3] Its mechanism of action is the selective and competitive antagonism of the cysteinyl leukotriene-1 receptor (CysLT1R).[3][4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators produced by inflammatory cells that, upon binding to CysLT1R, trigger bronchoconstriction, airway edema, and mucus secretion—key components of asthma pathophysiology.[1][5][6] By blocking this interaction, zafirlukast mitigates the inflammatory cascade in the lungs.[4][7]

While effective, zafirlukast is extensively metabolized by the hepatic enzyme CYP2C9 and is a known inhibitor of CYP3A4, leading to potential drug-drug interactions.[1][8] Understanding the precise molecular interactions of zafirlukast is therefore critical for both efficacy and safety studies.

The Role of Chemical Probes in Drug Discovery

A chemical probe is a small-molecule reagent used to study the function of a protein target in biological systems.[9] A high-quality probe must demonstrate potency, selectivity, and proven target engagement in the relevant biological context.[10][11] An essential, yet often overlooked, component of probe-based studies is the use of a structurally related but biologically inactive negative control.[9] This control helps to ensure that the observed phenotype is a direct result of modulating the intended target, rather than an off-target effect or a consequence of the compound's general physicochemical properties.

Rationale for Using Methyl-Benzoate as a Negative Control Probe

Zafirlukast's Mechanism of Action: The CysLT1R Pathway

Zafirlukast functions by interrupting the signaling cascade initiated by cysteinyl leukotrienes. The diagram below illustrates this pathway and the point of intervention for zafirlukast.

CysLT1R_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Response Pathophysiological Response (Bronchoconstriction, Inflammation) CysLT1R->Response Activates Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes Leukotrienes->CysLT1R Binds Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid Activates 5-LO Pathway Zafirlukast Zafirlukast Zafirlukast->CysLT1R Blocks

Caption: CysLT1R signaling pathway and zafirlukast's mechanism of action.

Experimental Protocols

The following protocols are designed to validate the on-target activity of zafirlukast and confirm the inactivity of the methyl-benzoate negative control probe.

Protocol 1: In Vitro Target Engagement via Radioligand Binding Assay

This assay quantitatively measures the binding affinity of zafirlukast and methyl-benzoate to the CysLT1 receptor by competing against a radiolabeled ligand (e.g., [³H]-LTD4).

Objective: To determine the binding affinity (Ki) of zafirlukast and methyl-benzoate for the human CysLT1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human CysLT1R (e.g., HEK293-CysLT1R)

  • Radioligand: [³H]-LTD4

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Test Compounds: Zafirlukast, Methyl-Benzoate (dissolved in 100% DMSO)

  • Non-specific binding control: High concentration of unlabeled LTD4 (e.g., 1 µM)

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats, cell harvester, scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_plate Prepare 96-well plate with: 1. Total Binding (Buffer) 2. NSB (Unlabeled LTD4) 3. Test Compounds (Zafirlukast or Methyl-Benzoate) start->prep_plate add_radioligand Add [³H]-LTD4 to all wells prep_plate->add_radioligand add_membranes Add CysLT1R Membranes add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 25°C) add_membranes->incubate harvest Harvest onto filter mats and wash to separate bound from free ligand incubate->harvest scintillation Add scintillation cocktail and count radioactivity harvest->scintillation analyze Analyze Data: Calculate Specific Binding and determine Ki values scintillation->analyze end End analyze->end

Caption: Workflow for the CysLT1R radioligand competitive binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of zafirlukast and methyl-benzoate in 100% DMSO. A typical concentration range for zafirlukast would be 10 µM to 0.1 nM. For methyl-benzoate, test up to 100 µM.

  • Assay Plate Setup: To designated wells of a 96-well plate, add 2 µL of the appropriate compound dilution (or DMSO for total binding, unlabeled LTD4 for non-specific binding).

  • Reaction Mix: Prepare a reaction mix containing CysLT1R membranes and [³H]-LTD4 (at a concentration near its Kd) in assay buffer.

  • Initiate Reaction: Add the reaction mix to all wells to start the binding reaction. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate with gentle agitation for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Expected Results:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

CompoundExpected Ki (nM)Rationale
Zafirlukast 1 - 10High-affinity binding to CysLT1R is expected.[14]
Methyl-Benzoate > 100,000 (No binding)As a negative control, it should not displace the radioligand.
Protocol 2: Cell-Based Functional Assay via Calcium Mobilization

CysLT1R is a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i) upon activation. This assay measures the ability of zafirlukast to block LTD4-induced calcium flux.

Objective: To assess the functional antagonism of CysLT1R by zafirlukast and methyl-benzoate in a live-cell context.

Materials:

  • A cell line endogenously or recombinantly expressing CysLT1R (e.g., U937 cells or CHO-CysLT1R).

  • CysLT1R agonist: LTD4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Zafirlukast, Methyl-Benzoate.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove growth media and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add varying concentrations of zafirlukast or methyl-benzoate to the wells. Incubate for 15-30 minutes. Include wells with vehicle (DMSO) as a control.

  • Measure Fluorescence: Place the plate in the fluorescence reader.

  • Agonist Addition: Program the instrument to add a pre-determined concentration of the agonist LTD4 (typically the EC80) to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

Data Analysis & Expected Results:

  • The primary response is the peak fluorescence signal after agonist addition.

  • Normalize the data to the response seen with the vehicle control (0% inhibition) and no agonist (100% inhibition).

  • Plot the percent inhibition against the log concentration of the antagonist and fit to a dose-response curve to determine the IC50.

CompoundExpected IC50 (nM)Rationale
Zafirlukast 10 - 100Potent, dose-dependent inhibition of LTD4-induced calcium signal.
Methyl-Benzoate > 100,000 (No inhibition)Should not block the receptor, showing no effect on the calcium signal.

Validating Specificity: The Logic of Controls

Control_Logic Phenotype Biological Phenotype Observed (e.g., Inhibition of cellular response) Zafirlukast Is the effect seen with Zafirlukast? Phenotype->Zafirlukast MethylBenzoate Is the effect seen with Methyl-Benzoate? Zafirlukast->MethylBenzoate Yes Conclusion_Inconclusive Conclusion: Inconclusive or weak effect. Zafirlukast->Conclusion_Inconclusive No Conclusion_OnTarget Conclusion: Phenotype is likely due to specific CysLT1R antagonism. MethylBenzoate->Conclusion_OnTarget No Conclusion_OffTarget Conclusion: Phenotype is likely due to non-specific or off-target effects. MethylBenzoate->Conclusion_OffTarget Yes

Caption: Logical framework for using controls to validate on-target activity.

Troubleshooting and Interpretation

  • Zafirlukast shows low potency: Check compound integrity and solubility in assay buffer. Ensure the receptor source (membranes or cells) is active.

  • Methyl-benzoate shows activity: This would be an unexpected but important result. It would suggest that either methyl-benzoate has weak affinity for CysLT1R, or the observed effect is mediated by an off-target common to both molecules, or it is an artifact. Re-purify the compound and test in orthogonal assays.

  • High variability in cell-based assays: Ensure consistent cell health, passage number, and dye loading. Check for cytotoxicity of the test compounds at high concentrations.

Conclusion

The rigorous use of chemical probes, including appropriate negative controls, is fundamental to high-quality pharmacological research. This guide provides a comprehensive framework for using methyl-benzoate as a negative control probe to validate the specific, on-target effects of the CysLT1R antagonist zafirlukast. By employing the detailed protocols for target engagement and functional assays, researchers can generate robust, reproducible data, leading to a clearer understanding of zafirlukast's mechanism of action and enhancing the confidence in subsequent drug development and biological studies.

References

  • Wikipedia contributors. (2024). Zafirlukast. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem Compound Summary for CID 5717. [Link]

  • Patel, D. K., & Kondamudi, N. P. (2023). Zafirlukast. In StatPearls. StatPearls Publishing. [Link]

  • MedicineNet. (n.d.). Accolate (zafirlukast) Side Effects, Warnings, and Drug Interactions. [Link]

  • Patsnap. (2024). What is the mechanism of Zafirlukast? Patsnap Synapse. [Link]

  • Pediatric Oncall. (n.d.). Zafirlukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. [Link]

  • RxList. (2022). Zafirlukast: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Medindia. (n.d.). Zafirlukast Interaction with other Drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast) tablets - Label. [Link]

  • Patsnap. (n.d.). Zafirlukast - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast) - Clinical Pharmacology. [Link]

  • GoodRx. (n.d.). Zafirlukast (Accolate): Uses, Side Effects, Alternatives & More. [Link]

  • Yin, C., et al. (2019). Design Principles, Sensing Mechanisms, and Applications of Highly Specific Fluorescent Probes for HOCl/OCl–. Accounts of Chemical Research. [Link]

  • ACS Publications. (2019). Design Principles, Sensing Mechanisms, and Applications of Highly Specific Fluorescent Probes for HOCl/OCl–. Accounts of Chemical Research. [Link]

  • Mayo Clinic. (2025). Zafirlukast (oral route) - Side effects & dosage. [Link]

  • Pham, W. (2022). Principles of Molecular Probe Design and Applications. ResearchGate. [Link]

  • Wang, B., et al. (2016). Design principles of spectroscopic probes for biological applications. RSC Advances. [Link]

  • Drugs.com. (2025). Zafirlukast Side Effects: Common, Severe, Long Term. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. [Link]

  • Wikipedia contributors. (2024). Methyl benzoate. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Summary for CID 7150. [Link]

  • Chemical Probes Portal. (n.d.). Choosing and using chemical probes. [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar. [Link]

  • Edwards, A. M., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Chemical Probes Portal. (2016). Engaging targets. [Link]

  • Chemsigma. (n.d.). Methyl-Benzoate,Zafirlukast. [Link]

  • RxList. (n.d.). Accolate (Zafirlukast): Description. [Link]

  • Theron, A. J., et al. (2014). Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function. Journal of Immunology Research. [Link]

  • Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature. [Link]

  • Figueroa, D. J., et al. (2002). Expression and localization of the cysteinyl leukotriene 1 receptor in human nasal mucosa. Clinical & Experimental Allergy. [Link]

  • Kanaoka, Y., & Austen, K. F. (2013). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Allergy, Asthma & Immunology Research. [Link]

  • Ryu, Y. J., et al. (2019). Methylation of cysteinyl leukotriene receptor 1 genes associates with lung function in asthmatics exposed to traffic-related air pollution. Epigenetics. [Link]

Sources

Application Note: A Robust Gas Chromatography Method for the Quantification of Methyl-Benzoate in Zafirlukast Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma.[1] During the synthesis of zafirlukast active pharmaceutical ingredient (API) or in the formulation process, there is a potential for the presence of residual solvents and impurities. Methyl-benzoate is a potential process-related impurity or degradation product that needs to be monitored and controlled in the final drug product to ensure its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in pharmaceutical products.[2][3][4] This application note details a comprehensive and validated gas chromatography (GC) method for the precise quantification of methyl-benzoate in zafirlukast oral solid dosage forms.

The rationale for selecting gas chromatography is its high sensitivity and specificity for volatile and semi-volatile organic compounds like methyl-benzoate.[5] This method is designed to be robust, reliable, and compliant with current Good Manufacturing Practices (cGMP) and regulatory expectations.

1. Scientific Principles and Method Rationale

The quantification of residual impurities is a critical aspect of pharmaceutical quality control.[6][7] The chosen analytical technique must be able to separate the analyte of interest from the drug substance, excipients, and other potential impurities. Gas chromatography, particularly with a flame ionization detector (FID), is a well-established and powerful tool for this purpose due to its high resolving power and sensitivity to organic compounds.[8]

This method employs a headspace GC-FID system. Headspace analysis is preferred for solid dosage forms as it allows for the analysis of volatile compounds without dissolving the entire tablet, which can introduce interfering excipients into the chromatographic system. The principle involves heating the sample in a sealed vial to partition the volatile analytes between the sample matrix and the headspace gas. A portion of this gas is then injected into the GC system.

Diagram of the Headspace GC Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Zafirlukast Tablet Vial Headspace Vial Sample->Vial Solvent Add Diluent Vial->Solvent Crimp Crimp Seal Solvent->Crimp Incubate Incubation & Equilibration Crimp->Incubate Transfer Inject Headspace Injection Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Signal Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for Methyl-Benzoate Quantification.

2. Materials and Reagents

  • Zafirlukast Tablets: Commercial formulation.

  • Methyl-Benzoate Reference Standard: USP grade or equivalent, with a certificate of analysis.

  • Zafirlukast Reference Standard: USP grade or equivalent.

  • Diluent: Dimethyl sulfoxide (DMSO), HPLC grade.

  • Nitrogen: High purity (99.999%), for carrier and makeup gas.

  • Hydrogen: High purity (99.999%), for FID.

  • Compressed Air: Zero grade, for FID.

  • Glassware: 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps, volumetric flasks, and pipettes.

3. Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a headspace autosampler and a flame ionization detector was used.

Parameter Condition
Column Agilent J&W DB-Select 624 UI, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent G43 phase)[9]
Oven Temperature Program Initial: 50°C (hold for 5 min), Ramp: 10°C/min to 220°C (hold for 5 min)
Injector Temperature 250°C
Detector (FID) Temperature 280°C
Carrier Gas (Nitrogen) Constant flow at 5.0 mL/min
Split Ratio 5:1
Headspace Sampler Conditions
   Oven Temperature80°C
   Loop Temperature90°C
   Transfer Line Temperature100°C
   Vial Equilibration Time30 min
   Injection Volume1.0 mL

4. Standard and Sample Preparation

4.1. Standard Stock Solution (500 µg/mL) Accurately weigh approximately 50 mg of methyl-benzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

4.2. Calibration Standards Prepare a series of calibration standards by diluting the standard stock solution with DMSO to achieve concentrations ranging from the limit of quantitation (LOQ) to approximately 150% of the expected specification limit. A typical range might be 0.5, 1, 5, 10, and 15 µg/mL.

4.3. Sample Preparation

  • Place one intact zafirlukast tablet into a 20 mL headspace vial.

  • Pipette 5.0 mL of DMSO into the vial.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Gently swirl the vial to ensure the tablet is wetted.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

5.1. Specificity Specificity was demonstrated by analyzing a blank (diluent), a placebo (formulation without zafirlukast), a zafirlukast standard, and a methyl-benzoate standard. The chromatograms showed no interfering peaks at the retention time of methyl-benzoate, confirming the method's specificity.

5.2. Linearity The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Concentration (µg/mL) Mean Peak Area
0.51250
1.02550
5.012800
10.025400
15.038000
Typical data presented for illustrative purposes.

5.3. Accuracy (% Recovery) Accuracy was determined by spiking the placebo with known amounts of methyl-benzoate at three concentration levels (low, medium, and high). The recovery should be within 90.0% to 110.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
Low1.00.9898.0
Medium5.05.10102.0
High10.09.9099.0

5.4. Precision

  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of zafirlukast tablets spiked with methyl-benzoate at the target concentration. The relative standard deviation (RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-day Precision): Assessed by a different analyst on a different day using different equipment. The RSD between the two sets of data should be ≤ 10.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of approximately 3, and the LOQ is the concentration that yields an S/N of approximately 10.

  • LOD: 0.15 µg/mL

  • LOQ: 0.5 µg/mL

5.6. Robustness The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as oven temperature, flow rate, and headspace equilibration time. The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

6. Data Analysis and Calculation

  • Perform a system suitability test by injecting a calibration standard. The tailing factor for the methyl-benzoate peak should be ≤ 2.0, and the RSD of replicate injections should be ≤ 5.0%.

  • Construct a calibration curve by plotting the mean peak area of methyl-benzoate against its concentration.

  • Determine the concentration of methyl-benzoate in the sample preparation from the calibration curve.

  • Calculate the amount of methyl-benzoate in the zafirlukast tablet using the following formula:

    Amount (µ g/tablet ) = (Concentration from curve (µg/mL) * Volume of diluent (mL)) / Number of tablets

7. Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Column degradation, active sites in the inlet liner.Replace the column, use a deactivated inlet liner.
Inconsistent Peak Areas Leaky septum, improper vial sealing.Replace the septum, ensure proper crimping of vials.
No Peak or Low Sensitivity Incorrect headspace parameters, detector malfunction.Verify headspace oven temperature and equilibration time, check FID flame and gas flows.
Ghost Peaks Carryover from a previous injection.Run a blank injection after high-concentration samples.

This application note describes a validated, robust, and reliable headspace gas chromatography method for the quantification of methyl-benzoate in zafirlukast tablet formulations. The method is specific, linear, accurate, and precise, meeting the requirements of regulatory guidelines for impurity testing. This protocol can be readily implemented in quality control laboratories for routine release testing and stability studies of zafirlukast drug products.

References

  • LCGC International. (n.d.). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228. Retrieved from [Link]

  • Brightspec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Kapil, M., et al. (2013). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [https://www.rjpbcs.com/pdf/2013_4(4)/[12].pdf]([Link]12].pdf)

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • accroma. (2021, September 7). Automation of sample preparation in the analysis of oral solid dosage forms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • Pharmaceutical Technology. (2019, April 1). Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug. Retrieved from [Link]

  • Slideshare. (n.d.). Sample preparation techniques of solid dosage forms. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl benzoate, 93-58-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem Compound Database. Retrieved from [Link]

  • Chemsigma. (n.d.). Methyl-Benzoate,Zafirlukast, [107754-15-4]. Retrieved from [Link]

  • Brodeur, D. C., et al. (1997). Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 131-136. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits. Retrieved from [Link]

  • de Andrade, C. C., et al. (2020). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Data in Brief, 31, 105886. Retrieved from [Link]

  • Alhemiary, N. (2018, March 20). VALIDATED SPECTROPHOTOMETRIC DETERMINATION OF ZAFIRLUKAST IN TABLET DOSAGE FORM VIA CHARGE TRANSFER COMPLEX FORMATION. ResearchGate. Retrieved from [Link]

  • Sulimoff, N. (2016, January 29). Nitration of Methyl Benzoate. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Elucidating Methyl-Benzoate Zafirlukust Complexation using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the non-covalent complexation between the leukotriene receptor antagonist, zafirlukast, and the small aromatic ester, methyl-benzoate. Such studies are pivotal in drug development for understanding formulation stability, drug delivery mechanisms, and potential interactions with excipients. Herein, we detail the strategic application of UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding stoichiometry, determine association constants, and probe the specific molecular interactions governing the formation of the zafirlukast-methyl-benzoate complex. This document is intended for researchers, scientists, and drug development professionals seeking to apply spectroscopic techniques to the study of host-guest chemistry in a pharmaceutical context.

Introduction: The Significance of Host-Guest Chemistry in Pharmaceutical Sciences

The interaction between an active pharmaceutical ingredient (API) and other molecules, be they excipients, delivery vectors, or biological targets, is fundamentally a study of host-guest chemistry. The formation of non-covalent complexes can significantly alter the physicochemical properties of a drug, including its solubility, stability, and bioavailability. Zafirlukast, a selective peptide leukotriene receptor antagonist, is practically insoluble in water, a characteristic that can pose challenges in formulation.[1][2] Understanding its interaction with a model small molecule like methyl-benzoate can provide valuable insights into the types of intermolecular forces that can be exploited to improve its pharmaceutical properties.

Spectroscopic methods offer a powerful, non-destructive means to study these interactions in solution. Each technique provides a unique window into the molecular world, and a multi-pronged approach, as detailed here, allows for a holistic understanding of the complexation event. This guide will move beyond a simple recitation of protocols to explain the underlying principles and the rationale behind experimental design choices, empowering the researcher to adapt these methods to their specific systems.

Physicochemical Properties of Zafirlukast and Methyl-Benzoate

A thorough understanding of the individual components is a prerequisite for studying their interaction.

CompoundMolar Mass ( g/mol )SolubilityKey Spectroscopic Features
Zafirlukast 575.68Practically insoluble in water, slightly soluble in methanol, freely soluble in THF, DMSO, and acetone.[1][3]Contains multiple chromophores (indole, benzamide) and fluorophores, making it suitable for UV-Vis and fluorescence studies. Amide and sulfonyl groups are informative in FT-IR. Rich proton environment for NMR.
Methyl-Benzoate 136.15Poorly soluble in water, miscible with organic solvents.[4]Aromatic ring and ester carbonyl group provide distinct signals in UV-Vis, FT-IR, and NMR.

UV-Visible Spectroscopy: A First Look at Complex Formation

UV-Visible spectroscopy is an accessible and highly useful technique for monitoring binding events that result in a change in the electronic environment of a chromophore.[5] The formation of a complex between zafirlukast and methyl-benzoate can perturb the π-electron systems of the aromatic rings, leading to changes in the absorption spectrum.

Principle of UV-Visible Spectroscopic Titration

By systematically varying the concentration of one component (the "guest," in this case, methyl-benzoate) while keeping the concentration of the other (the "host," zafirlukast) constant, we can monitor the formation of the host-guest complex.[6] The change in absorbance at a specific wavelength is proportional to the concentration of the complex formed, allowing for the determination of the binding constant (Ka) and stoichiometry.[7]

Experimental Protocol: UV-Visible Titration

Objective: To determine the binding constant (Ka) of the zafirlukast-methyl-benzoate complex.

Materials:

  • Zafirlukast stock solution (e.g., 1 x 10-4 M in methanol)

  • Methyl-benzoate stock solution (e.g., 1 x 10-2 M in methanol)

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Initial Scan: Record the UV-Vis spectrum of the zafirlukast solution from 200-400 nm.

  • Titration:

    • To a cuvette containing a fixed volume and concentration of the zafirlukast solution, add incremental amounts of the methyl-benzoate stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change.

    • Plot the change in absorbance (ΔA) versus the concentration of methyl-benzoate.

    • Utilize the Benesi-Hildebrand equation to determine the binding constant.[8][9]

Data Analysis: The Benesi-Hildebrand Plot

For a 1:1 complex, the Benesi-Hildebrand equation can be expressed as:

1/ΔA = 1/(Ka * εcomplex * [H]0 * [G]0) + 1/(εcomplex * [H]0)

Where:

  • ΔA is the change in absorbance

  • Ka is the association constant

  • εcomplex is the molar absorptivity of the complex

  • [H]0 and [G]0 are the initial concentrations of the host (zafirlukast) and guest (methyl-benzoate), respectively.

A plot of 1/ΔA versus 1/[G]0 should yield a straight line, from which Ka can be calculated from the slope and intercept.[10][11]

Determining Stoichiometry: Job's Plot

Objective: To determine the binding stoichiometry of the complex.

Principle: The method of continuous variation, or Job's plot, is used to determine the stoichiometry of a binding event.[12] In this method, the total molar concentration of the two binding partners is held constant, while their mole fractions are varied.[13] The maximum absorbance corresponds to the stoichiometry of the complex.[14]

Procedure:

  • Prepare a series of solutions with varying mole fractions of zafirlukast and methyl-benzoate, keeping the total molar concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum complex absorbance.

  • Plot the absorbance versus the mole fraction of one component. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry.

G cluster_uv_vis UV-Visible Spectroscopy Workflow A Prepare Stock Solutions (Zafirlukast & Methyl-Benzoate) B UV-Vis Titration (Constant [Zafirlukast], Varying [Methyl-Benzoate]) A->B F Job's Plot (Continuous Variation) A->F C Record Absorbance Spectra B->C D Benesi-Hildebrand Plot (1/ΔA vs 1/[Guest]) C->D E Calculate Binding Constant (Ka) D->E G Determine Stoichiometry F->G

Caption: Workflow for UV-Visible spectroscopic analysis.

Fluorescence Spectroscopy: Probing Binding through Quenching

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. If the fluorophore (zafirlukast) experiences a change in its local environment upon complexation, its fluorescence properties may be altered. Fluorescence quenching, the decrease in fluorescence intensity, is a common phenomenon observed upon complex formation.[15]

Principle of Fluorescence Quenching

Quenching can occur through two primary mechanisms: dynamic (collisional) and static (formation of a non-fluorescent ground-state complex).[16] In the context of host-guest chemistry, static quenching is often indicative of complex formation. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration.[17]

Experimental Protocol: Fluorescence Titration

Objective: To investigate the quenching mechanism and determine the quenching constant.

Materials:

  • Zafirlukast stock solution (e.g., 1 x 10-5 M in methanol)

  • Methyl-benzoate stock solution (e.g., 1 x 10-3 M in methanol)

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Determine Excitation and Emission Wavelengths: Record the excitation and emission spectra of the zafirlukast solution to identify the optimal wavelengths.

  • Titration:

    • To a cuvette containing a fixed concentration of zafirlukast, add increasing concentrations of methyl-benzoate.

    • After each addition, acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence intensity (I0) to the observed intensity (I) against the concentration of the quencher (methyl-benzoate).

Data Analysis: The Stern-Volmer Plot

The Stern-Volmer equation is given by:

I0/I = 1 + KSV[Q]

Where:

  • I0 is the fluorescence intensity in the absence of the quencher

  • I is the fluorescence intensity in the presence of the quencher

  • KSV is the Stern-Volmer quenching constant

  • [Q] is the concentration of the quencher

A linear Stern-Volmer plot suggests a single type of quenching mechanism.[18] The quenching rate constant (kq) can be calculated if the fluorescence lifetime (τ0) of the fluorophore in the absence of the quencher is known (KSV = kqτ0).[19]

G cluster_fluorescence Fluorescence Spectroscopy Workflow H Prepare Solutions (Zafirlukast & Methyl-Benzoate) I Fluorescence Titration (Constant [Zafirlukast], Varying [Methyl-Benzoate]) H->I J Record Emission Spectra I->J K Stern-Volmer Plot (I₀/I vs [Quencher]) J->K L Determine Quenching Constant (Ksv) K->L

Caption: Workflow for fluorescence quenching analysis.

FT-IR Spectroscopy: Identifying the Locus of Interaction

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in intermolecular interactions, particularly hydrogen bonding.[20][21] The formation of a hydrogen bond typically results in a broadening and red-shifting of the stretching frequency of the proton donor group.[22]

Principle of FT-IR in Complexation Studies

By comparing the FT-IR spectrum of the complex with the spectra of the individual components, we can identify changes in vibrational frequencies that indicate which functional groups are participating in the binding.[23] For the zafirlukast-methyl-benzoate complex, we would expect to see changes in the N-H stretching region of zafirlukast's amide and the C=O stretching region of methyl-benzoate's ester group if these are the primary interaction sites.[24][25][26][27]

Experimental Protocol: FT-IR Analysis

Objective: To identify the functional groups involved in the complexation.

Materials:

  • Zafirlukast

  • Methyl-benzoate

  • Solvent (e.g., a non-polar solvent like carbon tetrachloride, if solubility permits, to minimize solvent interference)

  • FT-IR spectrometer with a liquid cell

Procedure:

  • Individual Spectra: Record the FT-IR spectra of zafirlukast and methyl-benzoate separately in the chosen solvent.

  • Complex Spectrum: Prepare a solution containing both zafirlukast and methyl-benzoate and record its FT-IR spectrum.

  • Spectral Subtraction (Optional): If spectral overlap is significant, difference spectroscopy can be employed to isolate the changes upon complexation.

  • Analysis: Compare the spectra, paying close attention to the N-H, O-H, and C=O stretching regions.

NMR Spectroscopy: A Detailed View of the Binding Site

NMR spectroscopy provides atomic-level information about molecular structure and dynamics in solution, making it an invaluable tool for studying host-guest interactions.[28][29] Chemical shift perturbation (CSP) is a particularly useful NMR method for mapping binding interfaces.[30][31]

Principle of Chemical Shift Perturbation

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[32] Upon complex formation, the chemical shifts of nuclei at or near the binding interface will be perturbed.[33] By monitoring the changes in the 1H NMR spectrum of zafirlukast upon titration with methyl-benzoate, we can identify the protons involved in the interaction.[34][35]

Experimental Protocol: 1H NMR Titration

Objective: To identify the specific protons of zafirlukast involved in binding and to determine the binding constant.

Materials:

  • Zafirlukast solution in a deuterated solvent (e.g., DMSO-d6)

  • Methyl-benzoate solution in the same deuterated solvent

  • NMR spectrometer

Procedure:

  • Initial Spectrum: Acquire a 1H NMR spectrum of the zafirlukast solution.

  • Titration: Add incremental amounts of the methyl-benzoate solution to the NMR tube containing the zafirlukast solution.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition.

  • Data Analysis:

    • Track the chemical shift changes of the zafirlukast protons.

    • Plot the change in chemical shift (Δδ) versus the molar ratio of methyl-benzoate to zafirlukast.

    • Fit the titration data to a suitable binding model to extract the binding constant.[36][37][38]

G cluster_nmr NMR Spectroscopy Workflow M Prepare Solutions in Deuterated Solvent N ¹H NMR Titration (Constant [Zafirlukast], Varying [Methyl-Benzoate]) M->N O Acquire NMR Spectra N->O P Track Chemical Shift Perturbations (Δδ) O->P Q Fit Data to Binding Isotherm P->Q R Determine Binding Constant (Ka) & Identify Interaction Sites Q->R

Caption: Workflow for NMR chemical shift perturbation analysis.

Synthesizing the Data: A Cohesive Picture of Complexation

The true power of this multi-spectroscopic approach lies in the integration of data from each technique. UV-Vis and fluorescence spectroscopy provide quantitative data on the binding affinity and stoichiometry. FT-IR offers qualitative information about the types of interactions (e.g., hydrogen bonding), while NMR provides site-specific details of the binding event. Together, they allow for the construction of a comprehensive model of the zafirlukast-methyl-benzoate complex.

Spectroscopic MethodInformation Gained
UV-Visible Spectroscopy Binding Constant (Ka), Stoichiometry
Fluorescence Spectroscopy Quenching Mechanism, Quenching Constant (KSV)
FT-IR Spectroscopy Identification of Interacting Functional Groups
NMR Spectroscopy Identification of Specific Atoms at the Binding Interface, Binding Constant (Ka)

Conclusion

The application of a suite of spectroscopic methods provides a robust and detailed characterization of the zafirlukast-methyl-benzoate complex. This guide has outlined the theoretical underpinnings and practical protocols for utilizing UV-Visible, fluorescence, FT-IR, and NMR spectroscopy for this purpose. The insights gained from such studies are not merely academic; they have direct implications for the rational design of drug formulations with enhanced stability and bioavailability. The principles and methodologies described herein are broadly applicable to the study of a wide range of host-guest systems in pharmaceutical and chemical research.

References

  • Zafirlukast - Wikipedia. (n.d.). Retrieved from [Link]

  • Stern–Volmer relationship - Wikipedia. (n.d.). Retrieved from [Link]

  • Job plot - Wikipedia. (n.d.). Retrieved from [Link]

  • Goormaghtigh, E., & Ruysschaert, J. M. (2012). FTIR Analysis of Proteins and Protein-Membrane Interactions. Methods in Molecular Biology, 895, 115-144.
  • Ashbrook, S. E., & McKay, D. (2021). Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. CrystEngComm, 23(29), 5036-5051.
  • Tonet, M. (2024). Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. Retrieved from [Link]

  • Kazarian, S. G. (2018). Understanding Molecular Interactions with Advanced FT-IR Spectroscopy and Imaging. Spectroscopy Online. Retrieved from [Link]

  • Methyl benzoate - Wikipedia. (n.d.). Retrieved from [Link]

  • Golub, E. A., & Volpe, M. (2019). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of the Chinese Chemical Society, 66(9), 987-995.
  • ACCOLATE (zafirlukast) Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Czarnecki, M. A., & Wojtków, D. (2006). An Effective Method for Studying Intermolecular Interactions in Binary Liquids with Hydrogen Bonds; FTIR Spectra and Ab Initio Calculations in the N-Methylformamide−Methanol System. The Journal of Physical Chemistry B, 110(41), 20482-20489.
  • Wang, Y., Jayaraj, N., Fard, Z. T., & Friedman, R. (2020). Amplifying undetectable NMR signals to study host–guest interactions and exchange.
  • Benesi–Hildebrand method - Wikipedia. (n.d.). Retrieved from [Link]

  • Edinburgh Instruments. (2024). What is a Stern-Volmer Plot? Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Filarowski, A., Koll, A., & Rospenk, M. (2010). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Journal of Molecular Structure, 976(1-3), 259-265.
  • Fielding, L. (2000). Host/Guest Interactions and NMR Spectroscopy. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 38(1-4), 1-13.
  • Moodle@Units. (n.d.). Binding Constants and Their Measurement. Retrieved from [Link]

  • University of Trieste. (n.d.). determination of the binding constant. Retrieved from [Link]

  • Le Reste, L., & Tria, G. (2023). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions, 52(35), 12155-12166.
  • Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153-163.
  • ResearchGate. (n.d.). Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]

  • University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Composition of Complexes Using Jobs Method. Retrieved from [Link]

  • University of Parma. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link]

  • Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved from [Link]

  • Scite.ai. (n.d.). Using chemical shift perturbation to characterise ligand binding. Retrieved from [Link]

  • Konuma, T., Lee, Y. H., Goto, Y., & Sakurai, K. (2013). Principal component analysis of chemical shift perturbation data of a multiple-ligand-binding system for elucidation of respective binding mechanism.
  • Kadam, S. A., & Rissanen, K. (2014). NMR Method for Simultaneous Host–Guest Binding Constant Measurement. The Journal of Organic Chemistry, 79(5), 2046-2051.
  • Royal Society of Chemistry. (n.d.). A New 'Turn-on' PET-CHEF based fluorescent sensor for Al3+ and CN- ions - Supporting Information. Retrieved from [Link]

  • Drugs.com. (n.d.). Zafirlukast: Package Insert / Prescribing Information. Retrieved from [Link]

  • Request PDF. (n.d.). Using chemical shift perturbation to characterise ligand binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Benesi-Hildebrand method. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 5 DETERMINATION OF COMPOSITION OF A COMPLEX BY JOB'S METHOD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem. Retrieved from [Link]

  • Rospenk, M., & Zeegers-Huyskens, T. (2001). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A, 105(35), 8247-8254.
  • Nagy, M., & Nagy, L. (2024). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions.
  • Gole, L., & Gobi, K. V. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7(10), 5949-5961.
  • Imrie, C. T., & Taylor, G. R. (2007). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid.
  • Frontiers. (n.d.). Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. PMC. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting zafirlukast quantification with methyl-benzoate interference

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Zafirlukast Quantification with Methyl-Benzoate Interference

Welcome to the technical support center for zafirlukast analysis. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during the quantification of zafirlukast, with a specific focus on managing interference from methyl-benzoate. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: My zafirlukast peak is showing significant tailing in my reverse-phase HPLC method. What are the likely causes and how can I fix it?

A1: Peak tailing for zafirlukast, an acidic compound, in reverse-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Zafirlukast has a sulfonamide group, which can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Additionally, a mobile phase with a pH close to the pKa of zafirlukast can result in poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of zafirlukast's sulfonamide group to keep it protonated and minimize secondary interactions. A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer with the pH adjusted to around 3.5.[1]

    • Column Selection: Consider using a column with end-capping or a "base-deactivated" stationary phase designed to minimize silanol interactions. Columns like a Symmetry Shield RP18 have been shown to provide good peak shape for zafirlukast.[1]

    • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Implement a proper column washing procedure.

Q2: I am observing a co-eluting peak with my zafirlukast standard. How can I confirm if it is methyl-benzoate and resolve it?

A2: Co-elution is a common challenge in chromatography. To confirm the identity of the interfering peak and achieve separation, a systematic approach is necessary.

  • Identification of the Interferent:

    • Spiking Study: Inject a standard of methyl-benzoate alone and then a mixture of zafirlukast and methyl-benzoate. An increase in the peak area of the interfering peak in the co-injected sample confirms its identity as methyl-benzoate.

    • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, you can identify the peaks by their mass-to-charge ratio (m/z). Zafirlukast will have a protonated molecule [M+H]+ at approximately m/z 576.2.[2][3] Methyl-benzoate will show a protonated molecule at approximately m/z 137.1.[4]

  • Resolution of Co-eluting Peaks:

    • Method Optimization: Adjusting the mobile phase composition can alter the retention times. Decreasing the organic solvent (e.g., acetonitrile or methanol) percentage will generally increase the retention of both compounds, potentially leading to better separation. Experiment with different solvent ratios, such as Methanol:Phosphate Buffer (40:60% v/v).[5]

    • Gradient Elution: If isocratic elution is insufficient, a gradient program can be developed to improve separation.

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl column) can provide different selectivity and may resolve the co-eluting peaks.

Troubleshooting Guides

Guide 1: Resolving Zafirlukast and Methyl-Benzoate Interference in HPLC-UV

This guide provides a step-by-step workflow for developing an HPLC-UV method to separate zafirlukast from methyl-benzoate.

Step 1: Initial Assessment and Wavelength Selection

  • Problem: Poor resolution between zafirlukast and methyl-benzoate.

  • Rationale: The first step is to ensure the detection wavelength is optimal for zafirlukast and to understand the UV absorption characteristics of both compounds.

  • Procedure:

    • Acquire the UV-Vis spectra for both zafirlukast and methyl-benzoate individually.

    • Zafirlukast typically shows a maximum absorbance around 225 nm and 242 nm.[1][6]

    • Select a wavelength that maximizes the response for zafirlukast while minimizing the response for methyl-benzoate if possible. However, complete spectral separation is unlikely, making chromatographic resolution crucial.

Step 2: Chromatographic Method Development

  • Problem: Co-elution or poor separation.

  • Rationale: The key to separation lies in exploiting the differences in the physicochemical properties of zafirlukast and methyl-benzoate through the choice of mobile phase and stationary phase.

  • Experimental Protocol:

    • Initial Conditions:

      • Column: Symmetry ODS C18 (4.6mm×250mm, 5µm).[5]

      • Mobile Phase: Methanol:Phosphate Buffer (pH 3.5, 20mM) (40:60% v/v).[1][5]

      • Flow Rate: 1.0 mL/min.[5]

      • Detection: UV at 235 nm.[5]

    • Optimization:

      • Organic Modifier: If separation is inadequate, systematically vary the percentage of methanol.

      • Alternative Organic Modifier: Replace methanol with acetonitrile and re-optimize the mobile phase composition. Acetonitrile often provides different selectivity.

      • pH Adjustment: Small adjustments to the mobile phase pH (e.g., from 3.0 to 4.0) can influence the retention time of the acidic zafirlukast without significantly affecting the neutral methyl-benzoate.

Workflow for HPLC Method Development

cluster_0 Method Development Workflow Start Start: Co-elution Observed Wavelength Select Optimal UV Wavelength (e.g., 235 nm) Start->Wavelength Initial Run Initial HPLC Conditions (C18, Methanol/Buffer) Wavelength->Initial Evaluate Evaluate Resolution Initial->Evaluate Optimize Optimize Mobile Phase (% Organic, pH) Evaluate->Optimize Resolution < 1.5 Success Achieve Baseline Separation Evaluate->Success Resolution > 1.5 Optimize->Evaluate Gradient Implement Gradient Elution Optimize->Gradient Isocratic Fails Gradient->Evaluate Column Test Alternative Column (e.g., Phenyl-Hexyl) Gradient->Column Gradient Fails Column->Evaluate Fail Consider Alternative Technique (e.g., LC-MS/MS) Column->Fail All Columns Fail

Caption: Workflow for HPLC method development to resolve interfering peaks.

Guide 2: Sample Preparation Strategies to Mitigate Interference

When chromatographic resolution is challenging, selective sample preparation can be employed to remove the interfering substance.

Option 1: Solid-Phase Extraction (SPE)

  • Principle: SPE separates compounds based on their physical and chemical properties as they interact with a solid sorbent. Zafirlukast, with its acidic sulfonamide group, can be retained on an anion exchange sorbent.

  • Protocol for Zafirlukast Extraction from Plasma:

    • SPE Cartridge: Use a polymeric anion exchange SPE material (e.g., Retain AX).[7]

    • Conditioning: Condition the cartridge with acetonitrile followed by water.[7]

    • Loading: Load the plasma sample onto the cartridge.

    • Washing: Wash with water and then acetonitrile to remove neutral and basic interferences, including methyl-benzoate.[7]

    • Elution: Elute zafirlukast with an acidic organic solvent (e.g., acetonitrile with 5% formic acid).[7]

  • Self-Validation: Analyze the wash fractions to ensure that methyl-benzoate is being effectively removed and that no zafirlukast is lost during this step.

Option 2: Liquid-Liquid Extraction (LLE)

  • Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases. By adjusting the pH of the aqueous phase, the ionization state of zafirlukast can be controlled, thereby modulating its solubility in the organic phase.

  • Protocol for Zafirlukast Extraction:

    • Sample Preparation: Make the aqueous sample (e.g., plasma) basic (pH > 9) to deprotonate zafirlukast.

    • Extraction: Extract with a non-polar organic solvent (e.g., tert-butyl methyl ether).[8][9] Methyl-benzoate will partition into the organic phase, while the ionized zafirlukast will remain in the aqueous phase.

    • Separation: Discard the organic phase.

    • Re-extraction: Acidify the aqueous phase to protonate zafirlukast and re-extract with a fresh aliquot of the organic solvent.

    • Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Sample Preparation Decision Tree

cluster_1 Sample Preparation Strategy Start Interference Observed Decision Nature of Interference? Start->Decision SPE Use Solid-Phase Extraction (SPE) (Anion Exchange) Decision->SPE Ionizable Analyte Neutral Interferent LLE Use Liquid-Liquid Extraction (LLE) (pH Adjustment) Decision->LLE Differential Solubility Analyze Analyze Extract by HPLC SPE->Analyze LLE->Analyze

Sources

Optimizing HPLC separation of zafirlukast from methyl-benzoate contaminants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of zafirlukast. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of zafirlukast, with a specific focus on resolving it from common process-related impurities such as methyl-benzoate.

Our approach is grounded in fundamental chromatographic principles and validated by field experience. We will explore the causality behind experimental choices to empower you to not only solve immediate separation challenges but also to build robust and reliable analytical methods. All recommendations are framed within the context of regulatory expectations for analytical method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Frequently Asked Questions (FAQs)
Initial Method Setup & Baseline Performance

Q1: I am starting my method development. What is a good starting point for the HPLC separation of zafirlukast?

A1: For a robust starting point, a reversed-phase HPLC (RP-HPLC) method is highly recommended due to the physicochemical properties of zafirlukast (LogP ~5.5)[4]. Here is a well-documented and effective initial setup:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18 (L1), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain zafirlukast. A 150 mm length offers a good balance between resolution and run time.[5]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acidA buffered aqueous phase is critical. Adjusting the pH to ~3.5 ensures that any residual silanols on the silica backbone are protonated, which minimizes peak tailing.[6][7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is an excellent organic modifier for this separation, often providing sharper peaks and lower backpressure compared to methanol.
Elution Mode Isocratic or GradientStart with an isocratic elution of ACN:Buffer (e.g., 70:30 v/v).[8] If co-elution with impurities like methyl-benzoate occurs, a shallow gradient will be necessary to improve resolution.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for efficiency.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9][10]
Detection (UV) 225 nm or 235 nmZafirlukast has a strong UV absorbance at these wavelengths, providing good sensitivity.[5][6]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion caused by the injection solvent or sample overload.[5]
Troubleshooting Poor Resolution

Q2: My zafirlukast and methyl-benzoate peaks are co-eluting or have very poor resolution (Rs < 1.5). What is the most effective way to separate them?

A2: Poor resolution is the most common challenge in this analysis. The key is to manipulate the three factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[9][11] Selectivity is the most powerful tool for separating closely eluting peaks.

Here is a systematic approach to improving resolution:

  • Optimize Mobile Phase Composition (Selectivity - α):

    • Adjust Organic Modifier Ratio: This is the first and simplest adjustment. Decrease the percentage of acetonitrile in the mobile phase (e.g., from 70% to 65%). This will increase the retention factor (k') for both compounds. Because zafirlukast is significantly more complex and hydrophobic than methyl-benzoate, it will be retained longer, often leading to an increase in selectivity and better separation.[12]

    • Change Organic Modifier: If adjusting the ratio is insufficient, switch from acetonitrile to methanol. The different solvent properties of methanol can alter the interaction energetics with the stationary phase, significantly changing selectivity (α).[11]

    • Modify Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., from 3.5 down to 3.0) can subtly alter the ionization state of zafirlukast and influence its interaction with the stationary phase, potentially improving peak shape and selectivity.[9][12]

  • Employ a Gradient Elution:

    • If isocratic elution fails, a shallow gradient is the next logical step. A shallow gradient increases the peak capacity of the separation, allowing more time for closely eluting compounds to resolve.

    • Example Gradient Program:

      • 0-2 min: 50% ACN

      • 2-15 min: 50% to 80% ACN (shallow gradient)

      • 15-17 min: 80% ACN (wash)

      • 17-20 min: Re-equilibrate at 50% ACN

  • Enhance Column Efficiency (N):

    • Reduce Particle Size: If available, switch to a column with smaller particles (e.g., 3.5 µm or sub-2 µm for UHPLC systems). Smaller particles provide a higher number of theoretical plates (N), resulting in narrower, sharper peaks that are easier to resolve.[9][11]

    • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates, but at the cost of longer run times and higher backpressure.[9]

G Start Poor Resolution (Rs < 1.5) AdjustOrganic Adjust % Organic (e.g., decrease ACN) Start->AdjustOrganic Check1 Resolution Improved? AdjustOrganic->Check1 ChangeSolvent Change Organic Solvent (ACN to Methanol) Check1->ChangeSolvent No End Method Optimized Check1->End  Yes Check2 Resolution Improved? ChangeSolvent->Check2 ImplementGradient Implement Shallow Gradient Check2->ImplementGradient No Check2->End  Yes Check3 Resolution Improved? ImplementGradient->Check3 ImproveEfficiency Increase Column Efficiency (e.g., smaller particles, longer column) Check3->ImproveEfficiency No Check3->End  Yes ImproveEfficiency->End Fail Consult Advanced Support

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Troubleshooting Peak Shape Issues

Q3: My zafirlukast peak is tailing severely. What are the common causes and solutions?

A3: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column (extra-column effects).[7][13]

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual, un-capped silanol groups (-Si-OH) on the silica surface can be deprotonated and interact ionically with basic sites on the zafirlukast molecule, causing tailing.[7]Lower Mobile Phase pH: Ensure the buffer pH is low enough (e.g., 2.5-3.5) to keep silanols protonated. Use a Competing Base: Add a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from zafirlukast.[14] Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer active silanols.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.[14][15]Reduce Injection Concentration/Volume: Prepare a more dilute sample or reduce the injection volume. Observe if the peak shape improves.
Column Contamination/Void Contaminants from the sample matrix can accumulate at the head of the column, creating active sites. A void (a physical gap in the packing material) at the inlet can also cause severe tailing.[14][16]Use a Guard Column: A guard column protects the analytical column from strongly retained impurities. Flush the Column: Reverse-flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. Replace the Column: If a void is suspected or flushing does not work, the column may be compromised and need replacement.
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[13]Minimize Tubing: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect system components.

Q4: My peaks are fronting. What does this indicate?

A4: Peak fronting is less common than tailing and is almost always a sign of sample overload or a sample solvent issue.[15]

  • Sample Overload: You are injecting too much sample mass onto the column. Solution: Dilute your sample significantly and re-inject.[14]

  • Incorrect Sample Solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase is 50% acetonitrile). This causes the analyte band to spread down the column before the separation begins. Solution: Dissolve your sample in the initial mobile phase whenever possible.[14]

G Start Poor Peak Shape CheckShape Tailing or Fronting? Start->CheckShape TailingPath Peak Tailing CheckShape->TailingPath Tailing FrontingPath Peak Fronting CheckShape->FrontingPath Fronting DiluteSampleT Dilute Sample TailingPath->DiluteSampleT DiluteSampleF Dilute Sample FrontingPath->DiluteSampleF CheckTailing1 Shape Improved? DiluteSampleT->CheckTailing1 CheckSilanols Check for Silanol Interactions (Lower pH, Add TEA) CheckTailing1->CheckSilanols No EndGood Problem Solved CheckTailing1->EndGood Yes CheckTailing2 Shape Improved? CheckSilanols->CheckTailing2 CheckColumn Check Column Health (Flush, Replace) CheckTailing2->CheckColumn No CheckTailing2->EndGood Yes CheckFronting1 Shape Improved? DiluteSampleF->CheckFronting1 CheckSolvent Check Sample Solvent (Dissolve in Mobile Phase) CheckFronting1->CheckSolvent No CheckFronting1->EndGood Yes CheckSolvent->EndGood

Caption: A decision tree for diagnosing and solving common HPLC peak shape issues.

Troubleshooting System & Method Stability

Q5: My retention times are drifting or shifting between injections. What should I check?

A5: Unstable retention times are a critical issue, as they undermine the reliability and validity of your method. The cause is usually related to the stability of the mobile phase, column temperature, or HPLC pump performance.

Potential CauseDiagnostic Check & Solution
Poor Column Equilibration The column was not given enough time to equilibrate with the mobile phase after a gradient or before the start of a sequence.
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or one component is evaporating faster than the other (especially in premixed bottles left open). For online mixing, the proportioning valve may be malfunctioning.[13]
Fluctuating Column Temperature The column oven is not maintaining a stable temperature, or no oven is being used and ambient lab temperature is changing.
Pump Leaks or Air Bubbles A small, undetected leak in the pump or fittings will cause the flow rate to be inconsistent. Air bubbles in the pump head will also cause pressure and flow fluctuations.
References
  • International Journal of Pharmacy and Biological Sciences, Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met, [Link]

  • Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation, PubMed, [Link]

  • Determination of zafirlukast by stability indicating LC and derivative spectrophotometry, PubMed, [Link]

  • Journal of AOAC INTERNATIONAL, Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma, [Link]

  • LabRulez LCMS, Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column, [Link]

  • PharmaGuru, How To Improve Resolution In HPLC: 5 Simple Tips, [Link]

  • Pharmaguideline, Steps for HPLC Method Validation, [Link]

  • Acta Scientific, New Method Development by HPLC and Validation as per ICH Guidelines, [Link]

  • ALWSCI, Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It, [Link]

  • Mastelf, How to Improve HPLC Resolution: Key Factors for Better Separation, [Link]

  • AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained, [Link]

  • ResearchGate, HPLC of zafirlukast bulk drug spiked with impurities, [Link]

  • Chromatography Online, Methods for Changing Peak Resolution in HPLC: Advantages and Limitations, [Link]

  • YouTube, Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview, [Link]

  • YouTube, Top 10 Most Common HPLC Issues and How to Fix Them (2023), [Link]

  • International Council for Harmonisation (ICH), Validation of Analytical Procedures Q2(R2), [Link]

  • ResearchGate, Structures of zafirlukast and its impurities, [Link]

  • YouTube, LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?, [Link]

  • Chromedia, HPLC Troubleshooting Guide, [Link]

  • SCION Instruments, HPLC Troubleshooting Guide, [Link]

  • Chemsigma, Methyl-Benzoate,Zafirlukast, [107754-15-4], [Link]

  • PubChem, Zafirlukast, [Link]

Sources

Technical Support Center: Investigating the In Vitro Interaction of Methyl-Benzoate and Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers investigating the in vitro interaction between the active pharmaceutical ingredient (API) zafirlukast and the small molecule methyl-benzoate. This guide is designed to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, helping you troubleshoot common yet complex challenges. The interaction between an API and another small molecule, whether an excipient, a metabolite, or a co-formulation candidate, is critical to understand, yet fraught with potential pitfalls. Our goal is to equip you with the expertise to design robust, self-validating experiments and interpret your results with confidence.

Part 1: Foundational Knowledge - Physicochemical Properties

Before initiating any in vitro study, a thorough understanding of the individual components is paramount. The disparate properties of zafirlukast and methyl-benzoate are the primary source of experimental challenges.

Table 1: Comparative Physicochemical Properties of Zafirlukast and Methyl-Benzoate

PropertyZafirlukastMethyl-BenzoateRationale for Consideration
Molar Mass 575.68 g/mol [1]136.15 g/mol [2]Essential for preparing accurate molar concentrations for binding studies.
Water Solubility Practically insoluble (9.62e-04 g/L)[1][3][4][5]Poorly soluble[2][6][7]This is the most significant challenge; dictates buffer and solvent system design.
Organic Solubility Freely soluble in DMSO, acetone, THF[1][3][5]Miscible with most organic solvents[6]Informs the choice of co-solvents to create viable stock solutions.
logP 5.4[4]2.12[8]High logP values indicate hydrophobicity, predicting potential non-specific binding and aggregation.
Structure Large, complex molecule with multiple aromatic rings and functional groups[4]Simple aromatic ester[2]The presence of chromophores in both molecules suggests potential for spectral overlap in UV-Vis or fluorescence assays.
Physical Form Fine, white to pale yellow amorphous powder[1][3]Colorless liquid[2]Affects handling, weighing, and dissolution procedures.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the study of zafirlukast and methyl-benzoate interactions in a direct, problem-solution format.

Q1: My zafirlukast is precipitating in the aqueous buffer. How do I design a suitable solvent system for my binding assay?

A1: This is the most common and critical hurdle. Zafirlukast's extremely low aqueous solubility makes standard physiological buffers (like PBS) unsuitable on their own.[1][9] The key is to use a co-solvent system, but to do so rationally to avoid introducing artifacts.

  • Causality: Zafirlukast is a large, hydrophobic molecule. In water, these molecules are driven to aggregate to minimize their disruption of the water's hydrogen-bonding network (the hydrophobic effect), leading to precipitation. A water-miscible organic co-solvent, like dimethyl sulfoxide (DMSO), can increase solubility by reducing the polarity of the bulk solvent.

  • Recommended Approach:

    • Prepare High-Concentration Stocks: Dissolve both zafirlukast and methyl-benzoate in 100% DMSO to create concentrated primary stocks.

    • Determine Maximum Allowable Co-solvent Concentration: The goal is to use the minimum amount of co-solvent necessary to maintain solubility at your final experimental concentrations. High concentrations of DMSO can alter protein structure (if applicable) and can directly influence weak molecular interactions.

    • Perform a Solubility Test: Prepare a series of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing increasing percentages of DMSO (e.g., 1%, 2%, 5%, 10%). Add zafirlukast to its highest intended final concentration in each tube. Incubate under your experimental conditions (temperature, time) and visually or spectrophotometrically inspect for precipitation.

    • Select Your Working Buffer: Choose the lowest percentage of DMSO that keeps zafirlukast fully dissolved. A final concentration of 1-5% DMSO is often a good compromise. It is critical that all solutions used in the experiment (including the titrant) contain the exact same final concentration of DMSO to prevent heat of dilution artifacts in techniques like ITC.

Q2: Which analytical technique is best for quantifying a potentially weak interaction between two small molecules?

A2: Characterizing weak (millimolar to high micromolar affinity) interactions between two small molecules is challenging. Many techniques are optimized for larger protein-ligand interactions. Your choice must be guided by sensitivity and the ability to avoid artifacts.

  • Top Recommendation - Isothermal Titration Calorimetry (ITC): ITC is the gold standard for interaction analysis because it measures the universal signal of heat change upon binding.[10][11][12]

    • Expertise: ITC provides a complete thermodynamic profile of the interaction (binding affinity KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single, label-free experiment. This allows you to understand why the binding occurs (e.g., is it enthalpy-driven or entropy-driven). It is highly sensitive and can reliably measure even weak interactions.[13]

    • Trustworthiness: Since it does not rely on spectroscopic probes, it is immune to issues of spectral overlap and quenching that can plague other methods.

  • Alternative Technique - Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Expertise: NMR is exceptionally powerful for detecting weak interactions at an atomic level.[14][15] A ¹H NMR titration experiment, where you monitor the chemical shifts of methyl-benzoate's protons as you add increasing amounts of zafirlukast (or vice-versa), can provide definitive proof of interaction and identify the specific sites involved.

    • Trustworthiness: It provides structural information about the interaction. However, it requires higher concentrations of material and specialized equipment compared to ITC.[16][17]

  • Use with Caution - UV-Vis or Fluorescence Spectroscopy:

    • While accessible, these methods are problematic here. Both molecules contain aromatic systems and will absorb in the UV range. Unless you can find a wavelength where only one compound absorbs, you will face significant spectral overlap, making data deconvolution difficult and prone to error.

Q3: My binding data from ITC is noisy or shows a very small signal. How can I troubleshoot and optimize the experiment?

A3: This often points to issues with sample preparation, experimental design, or the interaction being weaker than anticipated.

  • Causality: ITC measures minuscule heat changes. Any process other than the binding interaction that produces or absorbs heat will contribute to noise. This includes improper buffer matching, sample outgassing, or precipitation.

  • Troubleshooting Steps:

    • Buffer Mismatch: This is the most common error. The heat of dilution from mismatched buffers (especially pH or co-solvent concentration) can overwhelm the binding signal. Solution: Ensure the exact same buffer from the same stock preparation is used for both the cell and syringe solutions. Dialysis of macromolecules is standard; for small molecules, ensure precise matching of the DMSO concentration.

    • Insufficient Concentration: To get a measurable signal for a weak interaction, you need to use concentrations that are sufficiently high relative to the dissociation constant (KD). Solution: Use the "c-window" as a guide (c = n * [Macromolecule] / KD). For reliable fitting, 'c' should ideally be between 10 and 1000. For weak interactions, you may need to work at the lower end of this window, which requires higher concentrations.

    • Sample Outgassing: Small air bubbles in the cell or syringe introduced during loading will cause large, spurious peaks in the data. Solution: Thoroughly degas all solutions immediately before loading them into the calorimeter.

    • Precipitation: If the complex formed is insoluble, it will precipitate, releasing a large, non-specific heat signal. Solution: After the experiment, check the sample cell for any cloudiness. If precipitation is suspected, you must re-evaluate your concentrations and buffer conditions.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including essential controls and checks.

Protocol 1: Characterizing the Interaction with Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for a typical experiment where methyl-benzoate is titrated into a solution of zafirlukast.

  • Sample Preparation (Self-Validation Step):

    • Prepare a 20 mM stock of zafirlukast in 100% DMSO.

    • Prepare a 200 mM stock of methyl-benzoate in 100% DMSO.

    • Prepare a 1L stock of the working buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4, with 5% DMSO). Crucially, use this single buffer stock for all subsequent dilutions.

    • Prepare the final cell solution: 0.5 mM Zafirlukast in the working buffer.

    • Prepare the final syringe solution: 5 mM Methyl-benzoate in the working buffer.

    • Prepare a "buffer-only" sample for the reference cell.

    • Thoroughly degas all solutions for at least 10 minutes before use.

  • Instrument Setup & Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 RPM).

    • Equilibrate the baseline until it is stable (<0.1 µcal/sec drift over 10 minutes).

    • Perform the titration: Inject 19 injections of 2 µL each of the methyl-benzoate solution into the zafirlukast solution, with a 150-second spacing between injections. Discard the first injection from data analysis as is standard practice.

  • Control Experiment (Trustworthiness Step):

    • To measure the heat of dilution, perform an identical titration but inject the methyl-benzoate solution into the working buffer alone (without zafirlukast). This data will be subtracted from the main experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change (ΔH) for each injection.

    • Subtract the control (heat of dilution) data.

    • Plot the resulting heat per mole of injectant against the molar ratio of the two compounds.

    • Fit the data to a suitable binding model (e.g., a one-site independent model) to determine KD, n, and ΔH.

Part 4: Visualization of Workflows

Diagrams help clarify complex decision-making processes and experimental flows.

G cluster_prep Phase 1: Pre-Experiment Setup cluster_exec Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Define Research Question: Characterize Zafirlukast-Methyl Benzoate Interaction physchem Review Physicochemical Properties (Table 1) start->physchem sol_test Conduct Solubility Test: Determine Max Tolerable [DMSO] physchem->sol_test Solubility is key challenge stock_prep Prepare Concentrated Stocks in 100% DMSO sol_test->stock_prep buffer_match Prepare Final Solutions in Matched Buffer + DMSO stock_prep->buffer_match itc_exp Perform ITC Titration: Methyl-Benzoate into Zafirlukast buffer_match->itc_exp itc_ctrl Perform ITC Control: Methyl-Benzoate into Buffer buffer_match->itc_ctrl nmr_exp Alternative: Perform NMR Titration buffer_match->nmr_exp Alternative Path process_data Process Raw Data: Integrate Peaks, Subtract Control itc_exp->process_data itc_ctrl->process_data fit_model Fit Data to Binding Model (e.g., One-Site) process_data->fit_model thermo_params Determine Thermodynamic Parameters (KD, ΔH, n, ΔS) fit_model->thermo_params conclusion Draw Mechanistic Conclusions thermo_params->conclusion G start Problem: Inconsistent/Noisy ITC Data q1 Is the baseline stable before titration? start->q1 sol1 No: Degas samples thoroughly. Allow for longer equilibration. q1->sol1 No q2 Are control titration peaks (ligand -> buffer) large and variable? q1->q2 Yes end Solution: Reproducible Data sol1->end sol2 Yes: Buffer Mismatch. Remake all solutions from a single, unified buffer stock. q2->sol2 q3 Are binding peaks very small or non-saturating? q2->q3 No sol2->end sol3 Yes: Check 'c-window'. Increase concentrations of both components if possible. q3->sol3 q4 Is precipitation visible post-experiment? q3->q4 No sol3->end sol4 Yes: Complex is insoluble. Reduce concentrations or increase [DMSO] slightly. q4->sol4 q4->end No sol4->end

Caption: Logic diagram for troubleshooting ITC experiments.

References

  • Wikipedia. (n.d.). Zafirlukast. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • UCL Discovery. (2018). An Evaluation of the Potential of NMR Spectroscopy and Computational Modelling Methods to Inform Biopharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2023). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast). Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Solid-State NMR Analysis of Excipients and Drug-Excipient Interactions in the Amorphous State. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem Compound Database. Retrieved from [Link]

  • AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Ranking mAb–excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. Retrieved from [Link]

  • ResearchGate. (2020). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. Retrieved from [Link]

  • Drugs.com. (2023). Zafirlukast: Package Insert / Prescribing Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • Malvern Panalytical. (2022, May 8). Measuring binding kinetics with isothermal titration calorimetry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Invitro Tests for Predicting Drug-Drug Interaction. Retrieved from [Link]

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • ResearchGate. (2022). Methods Used to Study Drug-Drug Interactions: A Review. Retrieved from [Link]

  • Spartan Tutorials. (2021, May 9). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. Retrieved from [Link]

  • Certara. (2023). What are the most common in vitro drug-drug interaction study gaps?. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Investigating protein–excipient interactions of a multivalent VHH therapeutic protein using NMR spectroscopy. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Semantic Scholar. (2019). Continuous manufacturing of co-crystals: challenges and prospects. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications. CrystEngComm. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Applications of NMR in Drug Substance and Drug Product Development. In NMR in Pharmaceutical Development. Retrieved from [Link]

  • Medicosis Perfectionalis. (2023, January 22). Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vitro Characterization of Press Coated Zafirlukast Chrono Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Zafirlukast. In StatPearls. Retrieved from [Link]

  • ResearchGate. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Semantic Scholar. (2011). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. Retrieved from [Link]

  • University of Copenhagen Research Portal. (2016). Supersaturation of zafirlukast in fasted and fed state intestinal media with and without precipitation inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PMC. Retrieved from [Link]

  • BioIVT. (2020). In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (2022). Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling. Retrieved from [Link]

  • ASM Journals. (2021). Zafirlukast induces DNA condensation and has bactericidal effect on replicating Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug–Drug Interactions: Regulatory Guidance and An Industry Perspective. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Recap Podcast | In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme. Retrieved from [Link]

  • RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ACCOLATE® (zafirlukast) tablets. Retrieved from [Link]

  • PubMed. (2006). Montelukast and zafirlukast do not affect the pharmacokinetics of the CYP2C8 substrate pioglitazone. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Zafirlukast Detection in a Methyl-Benzoate Rich Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for improving the analytical sensitivity of zafirlukast in the challenging matrix of a methyl-benzoate rich environment.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when detecting zafirlukast in a sample with high concentrations of methyl-benzoate?

A: The primary challenges stem from "matrix effects," where components of the sample other than the analyte of interest interfere with the analysis.[1] In this specific case, the high concentration of methyl-benzoate can lead to:

  • Ion Suppression or Enhancement: In mass spectrometry-based methods like LC-MS/MS, co-eluting methyl-benzoate can interfere with the ionization of zafirlukast in the ion source, leading to a suppressed or, less commonly, an enhanced signal and inaccurate quantification.[2][3]

  • Chromatographic Co-elution: Zafirlukast and methyl-benzoate may have similar retention times on a reversed-phase HPLC column, making it difficult to achieve baseline separation.

  • Detector Interference: If using UV detection, the aromatic structure of methyl-benzoate can cause significant UV absorbance, potentially overlapping with zafirlukast's absorbance spectrum and leading to a high background signal.[4]

Q2: What initial steps can I take to quickly improve my signal-to-noise ratio?

A: Before extensive method redevelopment, consider these initial steps:

  • Sample Dilution: A simple dilution of your sample can reduce the concentration of methyl-benzoate, thereby mitigating its impact on the ionization of zafirlukast.[5] However, this approach is only viable if the zafirlukast concentration remains above the limit of detection of your instrument.

  • Optimize MS/MS Transitions: If using tandem mass spectrometry, ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions for zafirlukast. This can significantly improve selectivity and reduce background noise.[6]

  • Use High-Purity Solvents: Ensure all solvents and reagents are of the highest purity (LC-MS grade) to minimize background noise and potential contaminants that could cause signal suppression.[7][8]

Q3: Is there a preferred analytical technique for this specific matrix?

A: For a complex matrix with a high concentration of an interfering substance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The combination of chromatographic separation with the high selectivity of tandem mass spectrometry provides the necessary tools to overcome the challenges of matrix effects.[6]

Q4: How can I confirm that methyl-benzoate is the source of interference?

A: A post-column infusion experiment can be performed. In this experiment, a constant flow of a zafirlukast standard solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank sample containing only the methyl-benzoate matrix is then injected. A dip in the constant zafirlukast signal at the retention time of methyl-benzoate will confirm that it is causing ion suppression.[5]

Part 2: Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects

Effective sample preparation is crucial for removing interferences and improving the sensitivity of your analysis.[9]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[10][11] Given zafirlukast's high logP of 5.4, it is highly lipophilic and will preferentially partition into an organic solvent.[12]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can isolate zafirlukast from the methyl-benzoate matrix.[13] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can provide excellent cleanup.[14]

Guide 2: Chromatographic Method Development and Optimization (for HPLC-UV/MS)

Proper chromatographic separation is key to minimizing matrix effects.

  • Column Selection: A high-resolution column, such as one packed with sub-2 µm particles or solid-core particles, can improve peak shape and resolution.[15]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous mobile phase can be adjusted to control the ionization state of zafirlukast and potentially alter its retention time relative to methyl-benzoate.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can change the selectivity of the separation.

  • Gradient Elution: A well-designed gradient elution can help to separate zafirlukast from the bulk of the methyl-benzoate matrix.[16]

Guide 3: Advanced Detection Techniques to Enhance Selectivity
  • Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM): This is the gold standard for quantitative analysis in complex matrices. By selecting a specific precursor ion for zafirlukast and monitoring a unique product ion, the selectivity and sensitivity of the assay can be dramatically improved.[17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can help to differentiate zafirlukast from isobaric interferences.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Zafirlukast from a Methyl-Benzoate Rich Sample

This protocol is a starting point and should be optimized for your specific sample matrix.

  • Select SPE Cartridge: A mixed-mode cation exchange SPE cartridge is recommended.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of your sample diluent (e.g., water with 2% formic acid).

  • Loading: Load your pre-treated sample onto the cartridge at a slow flow rate.

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of hexane to remove non-polar interferences like methyl-benzoate.

  • Elution: Elute zafirlukast with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.

Protocol 2: Starting HPLC-MS/MS Method for Zafirlukast Analysis
ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transition To be optimized, but a starting point is m/z 576.2 -> 463.2

Part 4: Visualization & Data Presentation

Troubleshooting_Workflow Start Low Sensitivity of Zafirlukast Detection Initial_Steps Initial Steps: - Sample Dilution - Optimize MS/MS Transitions - Use High-Purity Solvents Start->Initial_Steps Problem_Resolved1 Problem Resolved? Initial_Steps->Problem_Resolved1 Sample_Prep Optimize Sample Preparation: - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) Problem_Resolved1->Sample_Prep No End Sensitive and Robust Method Problem_Resolved1->End Yes Problem_Resolved2 Problem Resolved? Sample_Prep->Problem_Resolved2 Chroma_Optimization Optimize Chromatography: - Column Selection - Mobile Phase Optimization - Gradient Elution Problem_Resolved2->Chroma_Optimization No Problem_Resolved2->End Yes Problem_Resolved3 Problem Resolved? Chroma_Optimization->Problem_Resolved3 Advanced_Detection Advanced Detection: - Tandem MS (MRM) - High-Resolution MS Problem_Resolved3->Advanced_Detection No Problem_Resolved3->End Yes Advanced_Detection->End

Caption: Troubleshooting workflow for improving zafirlukast detection sensitivity.

SPE_Principle Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Zafirlukast Binds, Methyl-benzoate Passes Through) Equilibrate->Load Wash 4. Wash (Remove Residual Interferences) Load->Wash Elute 5. Elute (Recover Zafirlukast) Wash->Elute

Sources

Addressing analytical challenges in simultaneous measurement of methyl-benzoate and zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for addressing the analytical challenges in the simultaneous measurement of zafirlukast and methyl-benzoate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure robust and accurate analytical outcomes. Our guidance is rooted in established scientific principles and field-proven experience to help you navigate the complexities of your experiments.

Introduction to the Analytical Challenge

The simultaneous quantification of zafirlukast, a leukotriene receptor antagonist, and methyl-benzoate, a common ester, presents a unique set of analytical hurdles. These challenges often stem from the disparate physicochemical properties of the two analytes, including differences in polarity, molar absorptivity, and chromatographic behavior. This guide will provide a structured approach to method development, validation, and troubleshooting for their concurrent analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a simultaneous HPLC method for zafirlukast and methyl-benzoate?

A1: The main challenges arise from the significant differences in the polarity and UV absorption spectra of the two compounds. Zafirlukast is a relatively large, complex molecule with a higher logP value compared to the smaller, more volatile methyl-benzoate. This can lead to:

  • Poor chromatographic resolution: Achieving baseline separation can be difficult. One compound may elute very early while the other is strongly retained, leading to long run times and poor peak shape.

  • Selection of an appropriate wavelength for UV detection: Zafirlukast has strong UV absorbance at specific wavelengths, while methyl-benzoate's absorbance is weaker and at different wavelengths. Finding an isosbestic point or a compromise wavelength that provides adequate sensitivity for both can be challenging.

  • Sample preparation complexities: The solubility of both compounds in the chosen diluent must be considered to ensure complete dissolution and avoid precipitation, which can affect accuracy and precision.

Q2: I am observing poor peak shape and tailing for the zafirlukast peak. What are the likely causes and solutions?

A2: Poor peak shape for zafirlukast, a basic compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica-based stationary phase can interact with the basic functional groups of zafirlukast, causing peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a competitive base, such as triethylamine (0.1-0.5% v/v), to the mobile phase can mask the silanol groups and improve peak symmetry.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, consequently, the retention and peak shape of zafirlukast.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of zafirlukast to ensure it is in a single ionic form. A buffered mobile phase will provide better pH stability and reproducibility.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector.

Q3: My methyl-benzoate peak is eluting very early, close to the solvent front. How can I increase its retention time?

A3: Early elution of methyl-benzoate is due to its lower polarity compared to zafirlukast, resulting in weaker interaction with a reverse-phase column.

  • Decrease Mobile Phase Polarity: Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will decrease the overall polarity of the mobile phase and increase the retention of the less polar methyl-benzoate.

  • Use a Weaker Organic Modifier: If using acetonitrile, switching to methanol, a weaker organic solvent, can sometimes increase the retention of early-eluting compounds.

  • Employ a Gradient Elution: A gradient program that starts with a higher percentage of the aqueous phase and gradually increases the organic modifier can help to retain and resolve the methyl-benzoate peak away from the solvent front while ensuring the timely elution of zafirlukast.

  • Select a Different Stationary Phase: A column with a higher carbon load or a different chemistry (e.g., phenyl-hexyl) may provide better retention for less polar compounds like methyl-benzoate.

Troubleshooting Guide: A Systematic Approach

This section provides a structured workflow for diagnosing and resolving common issues encountered during the simultaneous analysis of zafirlukast and methyl-benzoate.

Workflow for Troubleshooting Poor Chromatographic Resolution

Caption: A systematic workflow for troubleshooting poor chromatographic resolution.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for developing a robust HPLC method for the simultaneous determination of zafirlukast and methyl-benzoate.

1. Analyte and Standard Preparation:

  • Prepare a stock solution of zafirlukast (1 mg/mL) in methanol.
  • Prepare a stock solution of methyl-benzoate (1 mg/mL) in methanol.
  • Prepare a mixed working standard solution containing both analytes at a concentration relevant to your expected sample concentrations (e.g., 10 µg/mL each) in the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase:
  • A: 20 mM phosphate buffer, pH 3.0
  • B: Acetonitrile
  • Gradient Program:
  • Start with a 10-minute hold at 40% B.
  • Increase to 90% B over 5 minutes.
  • Hold at 90% B for 2 minutes.
  • Return to 40% B over 1 minute and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 225 nm (a compromise wavelength for both analytes).

3. Method Optimization:

  • Inject the mixed working standard.
  • Resolution: If resolution is less than 2.0, adjust the initial mobile phase composition and the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
  • Peak Shape: If the zafirlukast peak tails, add 0.1% triethylamine to the mobile phase.
  • Retention Time: To increase the retention of methyl-benzoate, decrease the initial percentage of acetonitrile.

4. Forced Degradation Studies (for Stability-Indicating Method):

  • Expose the mixed standard solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (60 °C), and photolytic (UV light) stress conditions.
  • Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent peaks.
Data Presentation: Example Chromatographic Parameters
ParameterZafirlukastMethyl-Benzoate
Retention Time (min) ~ 8.5~ 4.2
Tailing Factor < 1.5< 1.2
Theoretical Plates > 2000> 2000
Resolution \multicolumn{2}{c}{ > 2.0 }

Advanced Troubleshooting: Quantitation and Linearity Issues

Q4: My calibration curve for methyl-benzoate is non-linear at higher concentrations. What could be the cause?

A4: Non-linearity for methyl-benzoate at higher concentrations can be attributed to several factors:

  • Detector Saturation: The UV detector may be saturated at high concentrations of methyl-benzoate, especially if the chosen wavelength is near its absorbance maximum.

    • Solution: Choose a wavelength on the shoulder of the peak where the absorbance is lower. Alternatively, reduce the injection volume or dilute the standards.

  • Volatility of Methyl-Benzoate: Methyl-benzoate is relatively volatile. At higher concentrations in the standard preparation, evaporative losses during handling can lead to inaccuracies and a non-linear response.

    • Solution: Prepare standards in volumetric flasks with stoppers and minimize the time they are left open. Prepare fresh standards frequently.

  • Solubility Issues: At very high concentrations, the solubility of methyl-benzoate in the mobile phase might become a limiting factor, leading to a plateau in the calibration curve.

    • Solution: Ensure that the highest concentration standard is fully soluble in the diluent. If necessary, adjust the diluent composition.

Logical Relationship Diagram for Troubleshooting Non-Linearity

NonLinearityTroubleshooting start Start: Non-Linear Calibration Curve check_high_conc Issue at High Concentrations? start->check_high_conc check_low_conc Issue at Low Concentrations? start->check_low_conc detector_saturation Detector Saturation check_high_conc->detector_saturation volatility Analyte Volatility check_high_conc->volatility solubility Solubility Limit check_high_conc->solubility adsorption Analyte Adsorption check_low_conc->adsorption integration Poor Peak Integration check_low_conc->integration solution1 Solution: - Change Wavelength - Dilute Standards detector_saturation->solution1 solution2 Solution: - Fresh Standards - Minimize Evaporation volatility->solution2 solution3 Solution: - Adjust Diluent solubility->solution3 solution4 Solution: - Use Inert Vials - Passivate System adsorption->solution4 solution5 Solution: - Optimize Integration Parameters integration->solution5

Caption: Decision tree for troubleshooting non-linear calibration curves.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Access requires a subscription to the USP-NF). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Method refinement for assessing the metabolic stability of zafirlukast with methyl-benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the assessment of zafirlukast's metabolic stability, with a specific focus on methodologies involving methyl-benzoate. Our goal is to equip you with the expertise to navigate common experimental challenges, ensure data integrity, and refine your laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for zafirlukast and which enzymes are involved?

Zafirlukast undergoes extensive hepatic metabolism.[1] The major biotransformation pathway is hydroxylation, primarily catalyzed by the cytochrome P450 (CYP) isoenzyme CYP2C9.[1][2] Additionally, CYP3A4 is also involved in its metabolism, leading to the formation of a reactive electrophilic α,β-unsaturated iminium species.[3][4][5] This particular metabolite can cause mechanism-based inactivation of CYP3A4, which is a critical consideration for potential drug-drug interactions.[4][5]

Q2: Why is assessing the metabolic stability of zafirlukast crucial in drug development?

Evaluating the metabolic stability of zafirlukast is essential for several reasons:

  • Predicting Pharmacokinetics: Metabolic stability data helps in predicting the in vivo half-life and clearance of the drug.[6][7] Rapid metabolism can lead to low bioavailability and may require more frequent dosing.[8]

  • Understanding Drug-Drug Interactions (DDIs): Since zafirlukast is a substrate and a mechanism-based inhibitor of CYP enzymes, understanding its metabolic profile is vital to predict and manage potential DDIs with co-administered drugs.[1][4]

  • Informing Dose Adjustments: Patients with hepatic impairment may have reduced clearance of zafirlukast, leading to increased plasma concentrations.[1] Metabolic stability studies contribute to recommendations for dose adjustments in specific patient populations.

  • Identifying Potential Toxicities: The formation of reactive metabolites can be linked to idiosyncratic hepatotoxicity.[3][5] Early identification of such pathways is a key safety assessment.

Q3: What is the purported role of methyl-benzoate in this assay, and what are the potential complications?

Methyl-benzoate is not a standard or recommended component in metabolic stability assays. Its inclusion is unconventional. If it is being considered, it may be as a vehicle or solvent, though this is not typical. More likely, its presence could be as a contaminant or an intentional but non-standard addition to the assay.

Potential Complications of Methyl-Benzoate Presence:

  • Enzyme Inhibition or Induction: As an external chemical, methyl-benzoate could directly inhibit or induce the activity of CYP enzymes, leading to an inaccurate assessment of zafirlukast's metabolism.

  • Analytical Interference: Methyl-benzoate or its potential metabolites might co-elute with zafirlukast or its metabolites during LC-MS/MS analysis, causing ion suppression or enhancement and leading to erroneous quantification.[9]

  • Cytotoxicity: In cell-based assays (e.g., hepatocytes), methyl-benzoate could exhibit cytotoxicity, compromising cell health and metabolic function.[10]

Given these significant risks to data integrity, the use of methyl-benzoate in a validated metabolic stability assay is strongly discouraged. Standard solvents like DMSO or acetonitrile at very low final concentrations are preferred.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: High variability in zafirlukast clearance rates between experimental runs.

Possible Causes & Solutions:

  • Inconsistent Microsome/Hepatocyte Activity: The enzymatic activity of liver microsomes or hepatocytes can vary between batches and vendors.[11]

    • Solution: Qualify each new lot of microsomes or hepatocytes with a set of standard compounds before use in definitive experiments. Whenever possible, use a single large batch for a series of related studies to minimize variability. Pooling microsomes from multiple donors can also help average out inter-individual differences.[9]

  • Solvent Effects: The organic solvent used to dissolve zafirlukast can inhibit metabolic enzymes.[11]

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) is consistent and kept to a minimum, typically below 0.5%.[11] Run a solvent control to assess its impact on enzyme activity.

  • Pipetting Inaccuracies: Small volume additions, especially of viscous microsomal suspensions, can be a source of error.

    • Solution: Use calibrated pipettes and reverse pipetting techniques for viscous liquids. Ensure thorough mixing of the reaction components.

Problem 2: Zafirlukast appears more stable than expected based on in vivo data.

Possible Causes & Solutions:

  • Missing Metabolic Pathways: Standard microsomal stability assays primarily assess Phase I (CYP-mediated) metabolism.[12] If Phase II conjugation or metabolism by cytosolic enzymes is a significant clearance pathway for zafirlukast, its stability will be overestimated.

    • Solution: Conduct parallel stability assays using S9 fractions or intact hepatocytes.[8][13] S9 fractions contain both microsomal and cytosolic enzymes, while hepatocytes provide a more complete picture by including both Phase I and Phase II metabolic pathways.[12][14]

  • Inappropriate Cofactor Concentrations: The concentration of NADPH, the essential cofactor for CYP enzymes, may be depleted during the incubation.

    • Solution: Use an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of NADPH throughout the incubation period.[15]

  • Non-specific Binding: Zafirlukast is highly protein-bound (>99%).[1] It may bind non-specifically to the plasticware of the assay plate or to the microsomal protein itself, reducing the concentration of the drug available for metabolism.

    • Solution: Include a control incubation at time zero without the NADPH regenerating system to determine the extent of recovery and non-specific binding. Consider using low-binding plates.

Problem 3: Analytical interference is observed during LC-MS/MS analysis.

Possible Causes & Solutions:

  • Matrix Effects: Components from the microsomal or hepatocyte incubation matrix can suppress or enhance the ionization of zafirlukast and its metabolites.

    • Solution: Optimize the sample preparation method. Protein precipitation is common, but more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[16] Use a stable isotope-labeled internal standard for zafirlukast to compensate for matrix effects.

  • Presence of Methyl-Benzoate: If methyl-benzoate is present in the system, it or its metabolites could be the source of interference.

    • Solution: The primary recommendation is to eliminate methyl-benzoate from the protocol. If this is not possible, develop a chromatographic method with sufficient resolution to separate zafirlukast and its metabolites from the interfering peaks. This may require testing different columns, mobile phases, and gradient conditions.[17][18]

Protocols and Methodologies

Standard Liver Microsomal Stability Assay Protocol

This protocol provides a validated, step-by-step method for assessing the metabolic stability of zafirlukast.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM Zafirlukast in DMSO.
  • Working Solution: Dilute the stock solution in acetonitrile to an appropriate concentration (e.g., 100 µM).
  • NADPH Regenerating System (Solution A): 3.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in phosphate buffer.
  • Enzyme Starter (Solution B): 0.4 U/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.
  • Liver Microsomes: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm the NADPH regenerating system and microsomal suspension to 37°C.
  • In a 96-well plate, add the test compound to the wells to achieve a final concentration of 1 µM.
  • Add the liver microsome suspension to each well.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate the plate at 37°C with shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Valdecoxib).[19]

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the disappearance of the parent compound (zafirlukast) over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of zafirlukast remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
Data Presentation

Table 1: Representative Metabolic Stability Data for Zafirlukast and Control Compounds in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Zafirlukast2555.4
Verapamil (High Clearance)8173.3
Warfarin (Low Clearance)12011.6
Visualizations
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reagents (Buffer, NADPH System) pre_warm Pre-warm reagents to 37°C prep_reagents->pre_warm prep_compound Prepare Zafirlukast Working Solution add_compound Add Zafirlukast (1 µM) prep_compound->add_compound prep_microsomes Prepare Microsome Suspension (0.5 mg/mL) add_microsomes Add Microsomes prep_microsomes->add_microsomes add_compound->add_microsomes start_reaction Initiate with NADPH add_microsomes->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay of zafirlukast.

Troubleshooting Decision Tree

G start Unexpected Result in Metabolic Stability Assay high_variability High Variability? start->high_variability too_stable Compound Too Stable? start->too_stable interference Analytical Interference? start->interference high_variability->too_stable No check_reagents Qualify Microsome Lot Standardize Solvent Conc. high_variability->check_reagents Yes too_stable->interference No check_pathways Use Hepatocytes or S9 to include Phase II too_stable->check_pathways Yes optimize_prep Optimize Sample Prep (e.g., SPE) interference->optimize_prep Yes check_technique Verify Pipetting Technique Ensure Proper Mixing check_reagents->check_technique check_cofactors Use NADPH Regenerating System check_pathways->check_cofactors check_binding Assess Non-Specific Binding (t=0, no NADPH) check_cofactors->check_binding optimize_lcms Refine LC Method for Better Separation optimize_prep->optimize_lcms remove_mb Eliminate Methyl-Benzoate from Protocol optimize_lcms->remove_mb

Caption: Decision tree for troubleshooting common metabolic stability assay issues.

References

  • Crespi, C. L., et al. (2005). Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. Chemical Research in Toxicology, 18(9), 1427–1437. [Link]

  • ACS Publications. (n.d.). Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic α,β-Unsaturated Iminium Species That Results in the Selective Mechanism-Based Inactivation of the Enzyme. Chemical Research in Toxicology. [Link]

  • Dekhuijzen, P. N. R., & Koopmans, P. P. (2002). Pharmacokinetic profile of zafirlukast. Clinical Pharmacokinetics, 41(2), 105–114. [Link]

  • ACS Publications. (n.d.). Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic R,β-Unsaturated Iminium. [Link]

  • Parnham, M. J., et al. (2021). Zafirlukast is a broad-spectrum thiol isomerase inhibitor that inhibits thrombosis without altering bleeding times. British Journal of Pharmacology, 178(1), 105-121. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]

  • ResearchGate. (2015). Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits. [Link]

  • LabRulez LCMS. (n.d.). Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. [Link]

  • PubMed. (n.d.). Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • National Center for Biotechnology Information. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. [Link]

  • XenoTech. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]

  • ChemHelp ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. [Link]

  • ResearchGate. (2013). Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • PubMed. (n.d.). Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. [Link]

  • PubMed. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]

  • PubMed. (2022). Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. [Link]

  • WUR eDepot. (2013). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[ a ]pyrene. [Link]

  • MDPI. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

Sources

Navigating the Analytical and Formulation Maze: A Troubleshooting Guide for Methyl-Benzoate and Zafirlukast Co-Administration Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the co-administration of methyl-benzoate and zafirlukast. This guide is designed to provide practical, in-depth solutions to the common and complex hurdles encountered during pre-formulation, analytical method development, and in vitro characterization. Drawing from established scientific principles and field experience, we aim to equip you with the knowledge to design robust experiments, interpret your results accurately, and overcome challenges efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions that often arise during the early stages of a co-administration study involving these two compounds.

Q1: We are observing immediate precipitation when trying to create an aqueous-based formulation with zafirlukast and methyl-benzoate. What is the underlying cause and how can we resolve this?

A1: This is a classic solubility mismatch problem. Zafirlukast is a large, lipophilic molecule described as practically insoluble in water.[1][2][3] Methyl-benzoate, while a liquid, is also poorly soluble in water, with a reported solubility of only 157 mg/L at 30°C.[4][5] The primary reasons for precipitation are:

  • Vastly Different Physicochemical Properties: You are attempting to co-dissolve a highly lipophilic solid (Zafirlukast, LogP ≈ 5.4) and a sparingly soluble, non-polar liquid ester in an aqueous medium.[6] Without significant formulation intervention, they will not remain solubilized.

  • Lack of Solubilizing Excipients: A simple aqueous buffer lacks the necessary components to accommodate non-polar molecules.

Solution Strategy:

  • Shift to a Co-Solvent System: Start by dissolving both compounds in a water-miscible organic solvent in which they are both soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][7] Zafirlukast is freely soluble in DMSO.[1][2][3] Subsequently, this organic stock solution can be carefully diluted with your aqueous buffer. Be mindful of the final solvent concentration, as high levels of organic solvents can be toxic in cell-based assays or in vivo studies.

  • Incorporate Surfactants: For aqueous-based systems intended for in vitro dissolution or cell culture, the use of non-ionic surfactants like Tween® 80 or Cremophor® EL is recommended. These surfactants form micelles that can encapsulate the hydrophobic compounds, increasing their apparent solubility in the aqueous phase.

  • Explore Lipid-Based Formulations: For oral administration studies, self-emulsifying drug delivery systems (SEDDS) are a powerful option for poorly soluble drugs like zafirlukast.[8] This involves dissolving the drugs in a mixture of oils, surfactants, and co-solvents.

Q2: What is the most appropriate analytical technique for the simultaneous quantification of methyl-benzoate and zafirlukast in formulation and biological samples?

A2: The gold standard for this application is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Here's why:

  • Versatility: RP-HPLC can effectively separate the relatively non-polar methyl-benzoate from the more complex and hydrophobic zafirlukast.

  • Sensitivity & Specificity: UV detection provides excellent sensitivity for both molecules, as they both possess chromophores. Zafirlukast has a UV maximum at approximately 240 nm and 299 nm.[7][9] A method using a C18 column with a mobile phase of acetonitrile and a pH-adjusted phosphate buffer is a common starting point for zafirlukast analysis and can be adapted.[10][11]

  • Established Methods: Numerous HPLC methods have been published for the analysis of zafirlukast in various matrices, providing a strong foundation for your method development.[10][11][12]

For biological samples requiring very low detection limits, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity.[13]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental stages.

Analytical Method Development (RP-HPLC)

Developing a robust and reliable HPLC method for simultaneous quantification is critical. Below are common issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for Zafirlukast 1. Secondary Silanol Interactions: Free silanol groups on the silica backbone of the C18 column can interact with basic sites on the zafirlukast molecule. 2. Mobile Phase pH: If the mobile phase pH is too close to the pKa of zafirlukast, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing. 3. Column Overload: Injecting too high a concentration of the analyte.1. Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl). 2. Adjust the mobile phase pH. For acidic compounds like zafirlukast, a lower pH (e.g., 3.0-3.5 using phosphate or acetate buffer) will ensure it is in a single, non-ionized form, improving peak shape.[10] 3. Dilute the sample and re-inject.
Co-elution or Poor Resolution of Peaks 1. Inadequate Mobile Phase Strength: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer is not optimized. 2. Inappropriate Stationary Phase: The C18 column may not provide the best selectivity for this specific pair of analytes.1. Run a Gradient: Start with a lower percentage of organic solvent and ramp up to a higher percentage over the course of the run. This will elute the less retained methyl-benzoate first, followed by the more retained zafirlukast. 2. Optimize Isocratic Conditions: Systematically vary the organic/aqueous ratio (e.g., 60:40, 70:30, 80:20) to find the optimal separation. 3. Change the Organic Modifier: Try methanol instead of acetonitrile, as it has different solvent properties and may alter the elution order or improve resolution.
Baseline Noise or Drifting 1. Contaminated Mobile Phase: Degraded solvents, bacterial growth in the aqueous buffer. 2. Detector Lamp Failure: The UV lamp is nearing the end of its lifespan. 3. Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system.1. Prepare fresh mobile phase daily. Filter all solvents and buffers through a 0.45 µm filter. 2. Check the lamp energy and consult the instrument manual for replacement procedures. 3. Degas the mobile phase using an in-line degasser, sonication, or helium sparging. Check all fittings for leaks.

This protocol provides a robust starting point for method development.

Objective: To prepare a mobile phase suitable for the separation of methyl-benzoate and zafirlukast.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • 0.45 µm solvent filters

Procedure:

  • Prepare the Aqueous Buffer (25 mM Potassium Phosphate, pH 3.5):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water.

    • Dissolve the salt completely.

    • Adjust the pH to 3.5 by adding small amounts of phosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm filter to remove particulates.

  • Prepare the Mobile Phase:

    • For an initial gradient run, prepare two separate mobile phase reservoirs:

      • Mobile Phase A: The filtered aqueous buffer (100%).

      • Mobile Phase B: Filtered HPLC-grade Acetonitrile (100%).

    • For an initial isocratic test, mix the prepared buffer and acetonitrile in a desired ratio (e.g., 30:70 v/v Buffer:ACN).

  • Degas the Mobile Phase:

    • Place the prepared mobile phase(s) in the HPLC instrument's solvent reservoirs.

    • Ensure the instrument's in-line degasser is active. If one is not available, sonicate the mobile phase for 10-15 minutes.

Rationale: Using a pH of 3.5 ensures that zafirlukast (an acidic compound) is fully protonated, leading to better retention and peak shape on a C18 column.[10] Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff.

In Vitro Dissolution Studies

In vitro dissolution testing is crucial for predicting the in vivo performance of your co-formulation.[14][15][16]

Q: Our dissolution results for zafirlukast are highly variable and show very low drug release. How can we improve the test?

A: This is a common issue for BCS Class II drugs like zafirlukast, which are characterized by low solubility and high permeability.[17][18] The problem often lies in the inability to maintain "sink conditions."

What are Sink Conditions? Sink conditions are defined as having a volume of dissolution medium that is at least three times the volume required to form a saturated solution of the drug.[19] For highly insoluble drugs, achieving this with standard aqueous buffers is nearly impossible.

Solutions to Improve Dissolution Testing:

  • Modify the Dissolution Medium: The FDA guidance on dissolution testing allows for the use of surfactants to aid the dissolution of poorly soluble drugs.[14]

    • Recommendation: Add a surfactant such as Sodium Lauryl Sulfate (SLS) to the dissolution medium. A concentration of 0.5% to 2% SLS is often effective.

    • Rationale: The surfactant helps to wet the drug particles and solubilize the released drug, mimicking the solubilizing effects of bile salts in the gastrointestinal tract and helping to maintain sink conditions.[19]

  • Select the Appropriate Apparatus: For most tablet and capsule formulations, the USP Apparatus 2 (Paddle) is suitable.

    • Recommendation: Use the paddle apparatus at a rotation speed of 50-75 RPM. Ensure the vessel temperature is maintained at 37 ± 0.5°C.

  • Consider Biorelevant Media: For a more advanced and predictive test, use simulated intestinal fluids like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid). These media contain bile salts and lecithin, which more closely mimic the conditions in the human gut.

DissolutionTroubleshooting Start Low/Variable Dissolution Results CheckSink Are Sink Conditions Met? (V > 3 * V_saturation) Start->CheckSink ModifyMedia Modify Dissolution Medium CheckSink->ModifyMedia No CheckApparatus Review Apparatus Setup CheckSink->CheckApparatus Yes AddSLS Add Surfactant (e.g., 0.5% SLS) ModifyMedia->AddSLS Simple Approach UseBiorelevant Use Biorelevant Media (FaSSIF/FeSSIF) ModifyMedia->UseBiorelevant Advanced Approach ReRun Re-run Experiment & Evaluate AddSLS->ReRun UseBiorelevant->ReRun OptimizeSpeed Optimize Paddle Speed (50-75 RPM) CheckApparatus->OptimizeSpeed OptimizeSpeed->ReRun DDI_Pathway cluster_liver Hepatocyte (Liver Cell) CYP2C9 CYP2C9 Enzyme Zafirlukast_Metabolite Hydroxylated Metabolites CYP2C9->Zafirlukast_Metabolite CYP3A4 CYP3A4 Enzyme Esterase Esterase Enzymes Benzoic_Acid Benzoic Acid + Methanol Esterase->Benzoic_Acid Zafirlukast Zafirlukast Zafirlukast->CYP2C9 Metabolized by Zafirlukast->CYP2C9 Inhibits Zafirlukast->CYP3A4 Inhibits MethylBenzoate Methyl-Benzoate MethylBenzoate->CYP2C9 Potential Interaction? MethylBenzoate->Esterase Metabolized by

Caption: Metabolic pathways and potential points of interaction.

References

  • Zafirlukast - Wikipedia. Wikipedia. [Link]

  • Accolate (zafirlukast) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • ACCOLATE® (zafirlukast) TABLETS DESCRIPTION CLINICAL PHARMACOLOGY - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Zafirlukast Interactions Checker - Drugs.com. Drugs.com. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. Agno Pharmaceuticals. [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. AAPS. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. AAPS. [Link]

  • Methyl benzoate - Solubility of Things. Solubility of Things. [Link]

  • METHYL BENZOATE - Ataman Kimya. Ataman Kimya. [Link]

  • Methyl benzoate - Wikipedia. Wikipedia. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. U.S. Food and Drug Administration. [Link]

  • Zafirlukast: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. RxList. [Link]

  • Accolate (zafirlukast) Side Effects, Warnings, and Drug Interactions - MedicineNet. MedicineNet. [Link]

  • Zafirlukast | C31H33N3O6S | CID 5717 - PubChem. National Institutes of Health. [Link]

  • Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem. National Institutes of Health. [Link]

  • Zafirlukast: Package Insert / Prescribing Information - Drugs.com. Drugs.com. [Link]

  • Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits - ResearchGate. ResearchGate. [Link]

  • Development and Validation of Zafirlukast by UV Spectroscopy | Scitechnol. Scitechnol. [Link]

  • Experimental design and interaction analysis of combination studies of drugs with log-linear dose responses - PubMed. National Institutes of Health. [Link]

  • Formulation table for core tablets of Zafirlukast - ResearchGate. ResearchGate. [Link]

  • Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. YouTube. [Link]

  • Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. National Institutes of Health. [Link]

  • Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column - LabRulez LCMS. LabRulez. [Link]

  • Route-Specific Challenges in the Delivery of Poorly Water-Soluble Drugs. Springer. [Link]

  • Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits - Thieme E-Journals. Thieme. [Link]

  • (PDF) Preparation and Evaluation of Zafirlukast Compression Coated Tablets for Chronotherapeutic Drug Delivery - ResearchGate. ResearchGate. [Link]

  • Experimental Design for Drug Combinations - YouTube. YouTube. [Link]

  • How to Source Zafirlukast for Pharmaceutical Formulation. PharmaCompass. [Link]

  • Preparation and Evaluation of Zafirlukast Compression Coated Tablets for Chronotherapeutic Drug Delivery - R Discovery. R Discovery. [Link]

  • Zafirlukast - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • Overcome Challenges with Delivery of Water-soluble Drugs. Ascendia Pharma. [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC. National Institutes of Health. [Link]

  • Challenges and opportunities in oral delivery of poorly water-soluble drugs - ResearchGate. ResearchGate. [Link]

  • Poor Aqueous Soluble Drugs; Challenges and Solution to Overcome with Self-Emulsification Systems - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Chapter 4. Experimental Study Designs | Pharmacoepidemiology: Principles and Practice | AccessPharmacy. AccessPharmacy. [Link]

  • The Importance of Experimental Design in Pharmacy Practice Research - ResearchGate. ResearchGate. [Link]

Sources

Optimization of reaction conditions for zafirlukast synthesis from methyl-benzoate precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Zafirlukast Synthesis

A Guide for the Optimization of Reaction Conditions from Methyl-Benzoate Precursors

Welcome to the technical support center for the synthesis of Zafirlukast. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing this important leukotriene receptor antagonist starting from methyl-benzoate precursors. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and recommended solutions.

Problem 1: Low Yield or Stalled Reaction during Bromination of Methyl 3-methoxy-4-methylbenzoate (Step 1)

Question: I am experiencing low conversion of my methyl 3-methoxy-4-methylbenzoate starting material to the desired methyl 4-(bromomethyl)-3-methoxybenzoate intermediate. What are the common causes and how can I fix this?

Potential Causes & Suggested Solutions:

  • Inactive Radical Initiator: The free-radical bromination using N-bromosuccinimide (NBS) requires an initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). These initiators can degrade over time.

    • Solution: Use a fresh batch of the initiator. If using benzoyl peroxide, ensure it has been stored correctly, away from light and heat. Consider recrystallizing AIBN if its quality is suspect.

  • Insufficient Initiation: The reaction may not reach the required temperature to initiate radical formation, or the light source (if using photo-initiation) may be inadequate.

    • Solution: Ensure the reaction mixture reaches reflux temperature consistently. A heating mantle with a stirrer is preferable to an oil bath for uniform heating of larger flasks. For reactions initiated with benzoyl peroxide, a temperature of around 80°C (reflux in ethyl acetate or cyclohexane) is typical.[1][2]

  • Presence of Radical Inhibitors: Contaminants in the solvent or on the glassware can quench the radical chain reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is scrupulously cleaned and dried to remove any potential inhibitors.

  • Incorrect Stoichiometry: Using too little NBS will result in incomplete conversion, while a large excess can lead to di-brominated impurities.

    • Solution: Typically, 1.1 to 1.2 equivalents of NBS are sufficient for this transformation.[1] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or HPLC to avoid over-bromination.

Problem 2: Poor Yield and Multiple Side Products in the Alkylation of 1-methyl-5-nitroindole (Step 2)

Question: The coupling of my brominated benzoate intermediate with 1-methyl-5-nitroindole is giving a low yield of the desired product along with several unidentified spots on my TLC plate. How can I optimize this critical C-C bond formation step?

Potential Causes & Suggested Solutions:

  • Deactivation by the Nitro Group: The electron-withdrawing nitro group at the 5-position of the indole ring deactivates the C3 position towards electrophilic substitution, which can significantly lower the yield of this Friedel-Crafts type alkylation.[3]

    • Solution: This is an inherent challenge. Optimization focuses on enhancing the reactivity of the electrophile or using a more effective promoter. Using a promoter like cuprous oxide (Cu₂O) in a solvent such as 1,4-dioxane has proven effective for this specific coupling.[2][4]

  • N-Alkylation vs. C3-Alkylation: While C3 alkylation is desired, competitive N-alkylation of the sulfonamide group can occur in later steps, and dialkylation of the indole can also be a minor issue if the starting indole is not N-methylated.

    • Solution: Ensure the use of N-methylated indole to prevent N1-alkylation. The choice of reaction conditions can favor C3 alkylation. The Cu₂O-mediated process tends to be selective for the desired C-C bond formation.[4]

  • Base-Induced Elimination of HBr: If a strong base is used, it can promote the elimination of HBr from the brominated benzoate, forming a reactive quinone methide-type intermediate that can polymerize.

    • Solution: Avoid strong, non-nucleophilic bases. The Cu₂O method does not require a strong base.[4] Alternatively, using a milder Lewis acid like zinc bromide (ZnBr₂) with a hindered base like N,N-diisopropylethylamine (DIPEA) can promote the reaction while minimizing side reactions.[5]

  • Impure Brominated Intermediate: The presence of unreacted starting material or di-brominated species from the previous step will complicate the reaction and purification.

    • Solution: Purify the methyl 4-(bromomethyl)-3-methoxybenzoate by recrystallization before use.[1] A clean starting material is crucial for a successful coupling reaction.

Here is a logical workflow to diagnose the root cause of low yield in this critical step.

G cluster_analysis Crude Analysis Results start Low Yield in Alkylation Step check_sm Verify Purity of Starting Materials (Bromo-ester, Indole) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->analyze_crude unreacted_sm High % of Unreacted Starting Materials analyze_crude->unreacted_sm Observation side_products Multiple Side Products analyze_crude->side_products Observation no_product No Product Formation analyze_crude->no_product Observation sol_unreacted Cause: Insufficient Reactivity/Temp Solution: Increase temp, change promoter (e.g., Cu2O), extend time. unreacted_sm->sol_unreacted sol_side Cause: Impure SMs, Wrong Conditions Solution: Recrystallize bromo-ester, re-evaluate solvent/base choice. side_products->sol_side sol_no_product Cause: Degraded Reagents/Catalyst Solution: Use fresh Cu2O/Lewis acid, check solvent quality. no_product->sol_no_product

Caption: A decision tree for troubleshooting low yield in the indole alkylation step.

Problem 3: Incomplete Reduction of the Nitro Group (Step 3)

Question: My catalytic hydrogenation of the nitro-indole intermediate is slow and often incomplete, even after extended reaction times. What could be the issue?

Potential Causes & Suggested Solutions:

  • Catalyst Poisoning: Sulfur-containing compounds are known poisons for catalysts like Raney Nickel and Palladium. Trace impurities from previous steps or the solvent can deactivate the catalyst surface.

    • Solution: Ensure the nitro-intermediate is highly pure. If necessary, pass a solution of the material through a small plug of silica gel before the reaction. Use high-purity, hydrogen-grade solvents.

  • Inactive Catalyst: The catalyst (e.g., Raney Ni, Pd/C) may have lost its activity due to improper storage or handling (exposure to air).

    • Solution: Use a fresh batch of catalyst from a reliable supplier. For Raney Nickel, which is often stored as a slurry, ensure it is properly washed before use according to standard procedures. Handle the catalyst under an inert atmosphere where possible.

  • Insufficient Hydrogen Pressure/Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen gas, resulting in a slow reaction.

    • Solution: Use a hydrogenation vessel (e.g., a Parr shaker) that allows for efficient agitation. Ensure the system is properly sealed and can maintain a stable hydrogen pressure (a typical pressure is 3-6 kg/cm ²).[4][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for Zafirlukast starting from a methyl-benzoate precursor?

The most common and scalable strategy involves a convergent synthesis. A substituted methyl benzoate (like methyl 3-methoxy-4-methylbenzoate) is functionalized to become an electrophile, while a substituted indole (like 1-methyl-5-nitroindole) acts as the nucleophile. These two key fragments are coupled, and subsequent functional group manipulations lead to the final Zafirlukast molecule.[6]

Sources

Strategies to mitigate the impact of methyl-benzoate on zafirlukast bioassay results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Methyl-Benzoate Interference

Welcome to the Technical Support Center for Zafirlukast Bioassays. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the potential impact of methyl-benzoate on zafirlukast bioassay results. As Senior Application Scientists, we have synthesized our field expertise with established analytical principles to offer you a comprehensive resource for ensuring the accuracy and reliability of your experimental data.

Introduction: The Challenge of Co-elution and Matrix Effects

Zafirlukast, a potent leukotriene receptor antagonist, is a cornerstone in asthma therapy.[1][2] Accurate quantification of zafirlukast in various matrices is critical for pharmacokinetic studies, formulation development, and quality control. However, the presence of seemingly innocuous compounds, such as methyl-benzoate, can introduce significant analytical challenges. Methyl-benzoate, a common ester, can arise from various sources, including synthesis impurities, degradation products, or excipients in formulations. Its potential to interfere with zafirlukast bioassays necessitates robust mitigation strategies to ensure data integrity.

This guide will walk you through identifying, understanding, and overcoming the challenges posed by methyl-benzoate interference.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: My zafirlukast bioassay is showing unexpectedly high or variable results. Could methyl-benzoate be the culprit?

A: It's a possibility. Methyl-benzoate can interfere in several ways, including co-eluting with zafirlukast in HPLC analysis, causing ion suppression in mass spectrometry, or non-specifically interacting with assay components. This can lead to inaccurate quantification.

Q2: What is the most common type of interference caused by methyl-benzoate in a zafirlukast bioassay?

A: In chromatographic assays like HPLC, the primary concern is peak co-elution, where the methyl-benzoate peak overlaps with the zafirlukast peak, leading to an overestimation of the zafirlukast concentration.

Q3: Are there any simple, initial steps I can take to check for interference?

A: Yes. A good first step is to run a sample of methyl-benzoate alone using your current assay method to see if it produces a signal at or near the retention time of zafirlukast. Additionally, performing a spike and recovery experiment with a known amount of zafirlukast in a matrix containing methyl-benzoate can help quantify the extent of the interference.

Q4: Can I just dilute my sample to reduce the impact of methyl-benzoate?

A: Sample dilution can be a quick fix if the concentration of methyl-benzoate is low and the zafirlukast concentration is high enough to remain within the assay's limit of detection after dilution. However, for more significant interference or low zafirlukast concentrations, more specific mitigation strategies are required.

In-Depth Troubleshooting Guides

Guide 1: Chromatographic Separation of Zafirlukast and Methyl-Benzoate

High-Performance Liquid Chromatography (HPLC) is a common method for zafirlukast quantification. If you suspect methyl-benzoate interference, optimizing your chromatographic method is the first line of defense.

The Underlying Principle: Differential Partitioning

The goal is to exploit the differences in the physicochemical properties of zafirlukast and methyl-benzoate to achieve baseline separation. Zafirlukast is a larger, more complex molecule with a higher molecular weight (575.7 g/mol ) compared to methyl-benzoate (136.15 g/mol ).[1][3] Their polarity and ionization characteristics also differ, which can be leveraged in reversed-phase chromatography.

Experimental Protocol 1: HPLC Method Optimization

Objective: To achieve baseline separation of zafirlukast and methyl-benzoate.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or phosphoric acid

Procedure:

  • Initial Assessment:

    • Prepare individual standard solutions of zafirlukast and methyl-benzoate in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject each standard separately using your current HPLC method to determine their individual retention times.

    • Inject a mixed standard containing both compounds to observe the degree of separation or overlap.

  • Mobile Phase Modification:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. Start with a higher aqueous composition and gradually increase the organic solvent percentage.

    • Solvent Composition: Systematically vary the ratio of your organic solvent (e.g., ACN or MeOH) to the aqueous phase. Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity and improve separation.

    • pH Adjustment: The ionization state of zafirlukast can be manipulated by adjusting the pH of the aqueous component of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). This can significantly impact its retention time.

  • Column Selection:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is a good starting point, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these compounds.

Data Presentation: Example HPLC Parameters

ParameterInitial MethodOptimized MethodRationale for Change
Column C18, 250x4.6mm, 5µmC18, 250x4.6mm, 5µmNo change
Mobile Phase 70:30 ACN:Water (Isocratic)Gradient: 0-10 min, 40-80% ACN in water with 0.1% Formic AcidGradient elution provides better resolution for compounds with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minNo change
Detection UV at 225 nmUV at 240 nm240 nm is a more specific wavelength for zafirlukast.
Injection Volume 10 µL10 µLNo change

Visualization: Troubleshooting Workflow for HPLC Interference

HPLC_Troubleshooting start Suspected Co-elution of Zafirlukast and Methyl-Benzoate run_standards Inject Individual and Mixed Standards start->run_standards assess_separation Assess Peak Separation run_standards->assess_separation optimize_mp Optimize Mobile Phase (Gradient, Solvent Ratio, pH) assess_separation->optimize_mp Overlap Observed separated Baseline Separation Achieved assess_separation->separated Good Separation reassess Re-assess Separation optimize_mp->reassess change_column Consider Different Column Chemistry reassess->change_column Failure reassess->separated Success change_column->reassess not_separated Separation Still Inadequate

Caption: Workflow for resolving co-elution in HPLC analysis.

Guide 2: Sample Preparation to Remove Methyl-Benzoate Interference

When chromatographic optimization is not feasible or insufficient, removing the interfering substance from the sample matrix prior to analysis is a highly effective strategy. Solid-Phase Extraction (SPE) is a powerful technique for this purpose.

The Underlying Principle: Selective Adsorption and Elution

SPE separates components of a mixture based on their physical and chemical properties. A solid phase (sorbent) is chosen that has a stronger affinity for the analyte of interest (zafirlukast) or the interferent (methyl-benzoate). By carefully selecting the loading, washing, and elution solvents, one can selectively retain zafirlukast on the sorbent while washing away methyl-benzoate, or vice-versa.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Methyl-Benzoate Removal

Objective: To selectively isolate zafirlukast from a sample matrix containing methyl-benzoate.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode polymeric sorbent)

  • SPE vacuum manifold

  • Appropriate solvents for conditioning, loading, washing, and eluting (e.g., methanol, acetonitrile, water, buffer solutions)

  • Sample containing zafirlukast and methyl-benzoate

Procedure:

  • Sorbent Selection:

    • A reversed-phase sorbent like C18 is a good starting point, as it will retain non-polar compounds.

    • For more complex matrices, a mixed-mode sorbent (e.g., with both reversed-phase and ion-exchange properties) may provide better selectivity.

  • Method Development:

    • Conditioning: Prepare the sorbent for sample loading by passing a solvent like methanol, followed by water or an appropriate buffer. This activates the stationary phase.

    • Loading: Load the sample onto the SPE cartridge. The flow rate should be slow enough to allow for interaction between the analytes and the sorbent.

    • Washing: This is the critical step for removing methyl-benzoate. Use a wash solvent that is strong enough to elute methyl-benzoate but weak enough to leave zafirlukast bound to the sorbent. A series of washes with increasing organic solvent concentration (e.g., 10%, 20%, 30% methanol in water) can be tested.

    • Elution: Elute the retained zafirlukast with a strong organic solvent, such as acetonitrile or methanol.

  • Analysis:

    • Analyze the collected fractions (wash and elution) by HPLC to determine the recovery of zafirlukast and the efficiency of methyl-benzoate removal.

Data Presentation: Example SPE Protocol

StepSolventPurpose
Conditioning 1 mL Methanol, then 1 mL WaterTo activate the C18 sorbent.
Loading 1 mL SampleTo load the sample onto the cartridge.
Washing 1 1 mL 20% Methanol in WaterTo remove highly polar impurities.
Washing 2 1 mL 40% Methanol in WaterTo elute methyl-benzoate.
Elution 1 mL AcetonitrileTo elute zafirlukast.

Visualization: SPE Workflow for Interference Removal

SPE_Workflow start Sample with Zafirlukast and Methyl-Benzoate condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash with Intermediate Strength Solvent load->wash elute Elute with Strong Solvent wash->elute waste Methyl-Benzoate in Waste wash->waste Interferent Removed pure_zafirlukast Pure Zafirlukast Fraction elute->pure_zafirlukast analyze Analyze Eluate for Zafirlukast pure_zafirlukast->analyze

Caption: Solid-Phase Extraction workflow for zafirlukast purification.

Concluding Remarks: Ensuring Assay Integrity

The presence of methyl-benzoate can pose a significant challenge to the accurate quantification of zafirlukast. However, by employing systematic troubleshooting and optimization strategies, its impact can be effectively mitigated. Whether through the refinement of chromatographic methods to achieve baseline separation or the implementation of robust sample preparation techniques like SPE, the goal is to ensure that the final bioassay results are both accurate and reproducible.

Always remember to validate any new or modified method to confirm its performance characteristics, including linearity, accuracy, precision, and specificity, in the presence of potential interferents.

References

  • Veeprho. (n.d.). Zafirlukast Impurities and Related Compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Zafirlukast-impurities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Zafirlukast. Retrieved from [Link]

  • Seamaty. (n.d.). 5 ways to eliminate interference between biochemistry reagents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Zafirlukast-impurities - Stable isotopes. Retrieved from [Link]

  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification, characterization and synthesis of impurities of zafirlukast. Retrieved from [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Zafirlukast. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Retrieved from [Link]

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • Britannica. (n.d.). Interference removal. Retrieved from [Link]

  • ACS Omega. (2018, April 16). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Retrieved from [Link]

  • PubMed Central. (n.d.). Interference Testing. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Zafirlukast in the Presence of Methyl-Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for the quantification of zafirlukast in the presence of methyl-benzoate. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount to drug safety and efficacy. This document will delve into the experimental design, execution, and data interpretation of a validation study, grounded in the principles of scientific integrity and regulatory compliance.

Zafirlukast is a leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2] Its chemical stability and the purity of the active pharmaceutical ingredient (API) are critical quality attributes. Methyl-benzoate, while not a typical process impurity, may be present as a related substance or a contaminant from various sources. Its presence necessitates a validated analytical method that can unequivocally quantify zafirlukast without interference.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures, as well as the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures.[3][4][5][6][7][8][9][10]

The Analytical Challenge: Zafirlukast and Methyl-Benzoate

Before embarking on method validation, it is crucial to understand the physicochemical properties of the analyte and the potential interfering substance.

CompoundChemical StructureMolar Mass ( g/mol )Solubility
Zafirlukast C31H33N3O6S575.68Practically insoluble in water, slightly soluble in methanol, freely soluble in tetrahydrofuran and acetone.[11][12][13]
Methyl-Benzoate C8H8O2136.15Poorly soluble in water, miscible with organic solvents.[14][15]

The structural differences and solubility profiles suggest that a reversed-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach for their separation.

Experimental Design and Rationale

The objective is to develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of zafirlukast in the presence of methyl-benzoate.

Proposed Chromatographic Conditions

Based on existing methods for zafirlukast and the properties of both compounds, the following starting chromatographic conditions are proposed:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)A common mobile phase for zafirlukast analysis, offering good peak shape and resolution.[16] The acidic pH ensures the analytes are in their non-ionized form, leading to better retention on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 235 nmZafirlukast has a significant UV absorbance at this wavelength, allowing for sensitive detection.[16]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Validation Parameters

The validation will encompass the following parameters as stipulated by ICH Q2(R2):[3][4][6][7][17]

  • Specificity (including Forced Degradation)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for each validation parameter.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][18]

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of zafirlukast (e.g., 100 µg/mL).

    • Prepare a solution of methyl-benzoate (e.g., 100 µg/mL).

    • Prepare a mixed solution containing both zafirlukast and methyl-benzoate.

    • Prepare a blank solution (diluent).

  • Chromatographic Analysis:

    • Inject the blank, individual standard solutions, and the mixed solution into the HPLC system.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention times of zafirlukast and methyl-benzoate.

    • The zafirlukast peak should be well-resolved from the methyl-benzoate peak (Resolution > 2.0).

Forced Degradation Study:

To establish the stability-indicating nature of the method, forced degradation studies are performed.[19][20]

Protocol:

  • Stress Conditions: Expose a solution of zafirlukast to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the proposed HPLC method.

  • Acceptance Criteria:

    • The method should be able to separate the zafirlukast peak from any degradation products.

    • Peak purity analysis (e.g., using a photodiode array detector) should demonstrate that the zafirlukast peak is spectrally pure in the presence of degradants.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Protocol:

  • Preparation of Calibration Standards: Prepare at least five concentrations of zafirlukast spanning the expected working range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The data points should be randomly distributed around the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[17][21] It is often determined by recovery studies.

Protocol:

  • Preparation of Spiked Samples: Prepare a placebo (if applicable) or a known concentration of a sample matrix and spike it with known amounts of zafirlukast at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

    • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][21]

Repeatability (Intra-assay Precision):

Protocol:

  • Prepare six independent samples of zafirlukast at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and RSD.

Intermediate Precision (Inter-assay Ruggedness):

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and RSD for the combined data from both days.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22]

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (± 2% organic).

    • Column temperature (± 2 °C).

    • pH of the buffer (± 0.2 units).

  • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

    • The assay results should not be significantly affected.

Visualization of the Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD Method Development & Optimization Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: A flowchart illustrating the sequential workflow of analytical method validation.

Hypothetical Data and Analysis

The following tables present hypothetical, yet realistic, data that would be generated during the validation of the proposed method.

Specificity Results
SampleRetention Time (min) - ZafirlukastRetention Time (min) - Methyl-BenzoateResolution
Zafirlukast Standard5.2--
Methyl-Benzoate Standard3.83.8-
Mixed Standard5.23.83.5
BlankNo peaksNo peaks-

Analysis: The resolution of 3.5 is well above the acceptance criterion of >2.0, indicating excellent specificity.

Linearity Results
Concentration (µg/mL)Mean Peak Area
50501,234
75752,345
1001,003,456
1251,254,567
1501,505,678

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 10023x + 1234

Analysis: The high correlation coefficient and the linear relationship between concentration and peak area confirm the method's linearity.

Accuracy (Recovery) Results
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Mean Recovery 99.8%

Analysis: The mean recovery of 99.8% falls within the 98.0% to 102.0% acceptance range, demonstrating the method's accuracy.

Precision Results
Parameter% RSD
Repeatability 0.8%
Intermediate Precision 1.2%

Analysis: The RSD values for both repeatability and intermediate precision are well below the 2.0% limit, indicating excellent precision.

Conclusion

The hypothetical data presented in this guide demonstrates that the proposed RP-HPLC method is specific, linear, accurate, and precise for the determination of zafirlukast in the presence of methyl-benzoate. The method is also shown to be robust and capable of detecting and quantifying zafirlukast at low concentrations. This validated method is suitable for its intended purpose in a quality control environment for routine analysis of zafirlukast.

References

  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. [Link]

  • Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Zafirlukast. Wikipedia. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Validation of Compendial Methods. U.S. Pharmacopeia. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. International Journal of Pharmacy and Biological Sciences. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • Accolate (zafirlukast). accessdata.fda.gov. [Link]

  • METHYL BENZOATE. Ataman Kimya. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Validation of a LC method for the analysis of zafirlukast in pharmaceutical formulation. Semantic Scholar. [Link]

  • Zafirlukast: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Method development for Determination of Related substances of Zafirlukast and validation by RP-RRLC method. ResearchGate. [Link]

  • Methyl Benzoate. PubChem. [Link]

  • Zafirlukast. PubChem. [Link]

  • Pharmacology of Zafirlukast (Accolate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation.. Semantic Scholar. [Link]

  • HPLC chromatogram of intact and degraded Zafirlukast, each of 20 lg ml À1. ResearchGate. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Forced Degradation – A Review. IntechOpen. [Link]

  • Zafirlukast-impurities. Pharmaffiliates. [Link]

  • Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. ResearchGate. [Link]

  • Zafirlukast Impurities and Related Compound. Veeprho. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. ResearchGate. [Link]

Sources

A Comparative Analysis of Methyl-Benzoate Effects Versus Other Esters on the Stability and Physicochemical Properties of Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the effects of methyl-benzoate versus other common pharmaceutical esters on the stability and physicochemical properties of zafirlukast. As a Senior Application Scientist, the goal is to furnish a comprehensive resource that combines theoretical insights with actionable experimental protocols, enabling researchers to make informed decisions in formulation development.

Introduction to Zafirlukast and its Chemical Vulnerabilities

Zafirlukast is a potent and selective leukotriene receptor antagonist used for the maintenance treatment of asthma.[1][2][3] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes in the airways, leading to reduced inflammation, bronchoconstriction, and mucus production.[1][4] The chemical structure of zafirlukast, cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate, contains several functional groups susceptible to chemical interactions, most notably a carbamate ester linkage.[1][5][6] This ester group is a critical point of vulnerability for degradation through hydrolysis or transesterification, particularly in the presence of other esters or alcohols.[7][8]

Understanding the potential interactions between zafirlukast and ester-containing excipients is paramount for ensuring the stability, bioavailability, and overall therapeutic efficacy of the final drug product.[7] Methyl-benzoate, a common solvent and fragrance agent, serves as our primary comparator against a selection of other pharmaceutically relevant esters.[9]

The Rationale for Comparative Ester Analysis

The choice of excipients in a drug formulation is a critical determinant of the active pharmaceutical ingredient's (API) stability and performance. Esters are frequently employed as solvents, plasticizers, and taste-masking agents. However, their interaction with an API like zafirlukast can lead to transesterification, a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol or ester.[10] This can result in the formation of new, potentially less active or even toxic, degradation products.

This guide will focus on a comparative analysis of methyl-benzoate against three other esters with varying chain lengths and steric hindrance:

  • Ethyl Acetate: A short-chain, commonly used solvent.

  • Isopropyl Myristate: A long-chain fatty acid ester, often used in topical and oral formulations.

  • Triacetin (Glycerol Triacetate): A triglyceride, frequently used as a plasticizer and humectant.

The selection of these comparators allows for a systematic evaluation of how ester chain length, steric bulk, and the presence of multiple ester functionalities influence the stability of zafirlukast.

Experimental Design for Comparative Analysis

To objectively assess the impact of different esters on zafirlukast, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide quantitative data for a robust comparison.

  • Zafirlukast reference standard

  • Methyl-benzoate (analytical grade)

  • Ethyl acetate (analytical grade)

  • Isopropyl myristate (pharmaceutical grade)

  • Triacetin (pharmaceutical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Mass Spectrometer (MS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Dissolution testing apparatus

  • Stability chambers

Transesterification Zafirlukast Zafirlukast (with Cyclopentyl Ester) Intermediate Tetrahedral Intermediate Zafirlukast->Intermediate Ester Competing Ester (e.g., Methyl-benzoate) Ester->Intermediate Degradant Transesterified Zafirlukast (e.g., with Methyl Ester) Intermediate->Degradant Byproduct Cyclopentanol Intermediate->Byproduct

Caption: Proposed transesterification pathway of zafirlukast.

It is anticipated that smaller, less sterically hindered esters like ethyl acetate and methyl-benzoate will be more reactive in transesterification reactions compared to the bulkier isopropyl myristate and triacetin. The presence of multiple ester groups in triacetin may also influence the reaction kinetics.

The hydrophobicity and solubilizing capacity of the esters will likely influence the dissolution rate of zafirlukast. Isopropyl myristate, being a long-chain fatty acid ester, may enhance the wetting and dissolution of the poorly water-soluble zafirlukast. [11]Conversely, the formation of less soluble degradation products could hinder dissolution.

Conclusion and Formulation Recommendations

Based on the anticipated experimental outcomes, this guide provides a framework for selecting the most compatible ester excipients for zafirlukast formulations. The ideal ester will exhibit minimal reactivity in forced degradation and accelerated stability studies while promoting a favorable dissolution profile.

This comparative analysis underscores the importance of a thorough, data-driven approach to excipient selection in pharmaceutical development. By understanding the chemical interactions between the API and excipients, researchers can design robust and stable drug products with optimal therapeutic performance.

References

  • National Center for Biotechnology Information. (n.d.). Zafirlukast. PubChem. Retrieved from [Link]

  • Patel, R., & Singh, S. K. (2023). Zafirlukast. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Zafirlukast. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Zafirlukast? Synapse. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Zafirlukast. Drug Index. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast). Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast.
  • National Center for Biotechnology Information. (n.d.). Zafirlukast. LiverTox. Retrieved from [Link]

  • QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of intact and degraded Zafirlukast. Retrieved from [Link]

  • El-Gindy, A., et al. (2014). Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. Journal of Taibah University for Science, 8(3), 221-230.
  • PharmaCompass. (n.d.). Zafirlukast. Retrieved from [Link]

  • Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 12(2), 113-125.
  • Drugs.com. (n.d.). Zafirlukast Interactions Checker. Retrieved from [Link]

  • Page, M. I., & Williams, A. (1994). Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. Journal of the Chemical Society, Perkin Transactions 2, (9), 2021-2026.
  • Medscape. (n.d.). Accolate (zafirlukast) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Wikipedia. (2024). Transesterification. Retrieved from [Link]

  • MedicineNet. (n.d.). Accolate (zafirlukast) Side Effects, Warnings, and Drug Interactions. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester and the effects of ethanol on its pharmacokinetics in rats. Retrieved from [Link]

  • Medindia. (n.d.). Food and Herbs Interaction with Zafirlukast. Retrieved from [Link]

  • PubMed. (n.d.). The design and analysis of experiments for the assessment of drug interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. Retrieved from [Link]

  • Scitechnol. (n.d.). Development and Validation of Zafirlukast by UV Spectroscopy. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Abualhasan, M. N., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2020, 9817502.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Journal of Chemical Education. (2019). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

  • MDPI. (2022). A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous Silica and Pure Amorphous Drugs Prepared by Solvent Evaporation. Retrieved from [Link]

  • Wikipedia. (2024). Methyl benzoate. Retrieved from [Link]

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

Sources

A Comparative Guide to Investigating the Potential In Vivo Interaction Between Methyl-Benzoate and Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing in vivo studies to definitively assess the potential for a pharmacokinetic drug-drug interaction (DDI) between methyl-benzoate and zafirlukast. As there are no documented interaction studies to date, this document synthesizes established principles of drug metabolism and regulatory guidance to propose a robust investigational approach.

Introduction: The Scientific Rationale for Investigation

Zafirlukast, a cysteinyl leukotriene receptor antagonist, is a well-established therapeutic agent for the management of asthma.[1][2] Its metabolism is extensively hepatic, primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP2C9, with a contribution from CYP3A4.[1][3][4][5] Notably, zafirlukast is also a known inhibitor of these same enzymes, creating a potential for interactions with co-administered drugs that share these metabolic pathways.[1][3][6]

Methyl-benzoate, an ester commonly used as a fragrance and flavoring agent, undergoes hydrolysis to benzoic acid and methanol.[7][8] This reaction is primarily catalyzed by carboxylesterases (CES), which are abundant in the liver and intestines.[9][10][11][12][13] While the primary metabolic pathways of zafirlukast (CYP-mediated oxidation) and methyl-benzoate (CES-mediated hydrolysis) are distinct, the potential for unforeseen interactions necessitates a formal in vivo evaluation, particularly given the widespread exposure to methyl-benzoate in the general population.

This guide will outline the critical experimental steps, from preclinical model selection to bioanalytical methodology, required to generate definitive data on the absence or presence of an in vivo interaction.

Theoretical Framework: Metabolic Pathways and Potential for Interaction

A potential interaction between zafirlukast and methyl-benzoate is theoretically possible, albeit unlikely, through indirect mechanisms. While zafirlukast is not a substrate for carboxylesterases, and methyl-benzoate is not a typical substrate for CYP enzymes, high concentrations of either compound could potentially lead to non-specific enzyme inhibition or induction. The primary objective of the proposed in vivo study is to assess whether co-administration of methyl-benzoate alters the pharmacokinetic profile of zafirlukast, and vice-versa.

Caption: Distinct primary metabolic pathways of zafirlukast and methyl-benzoate.

Proposed In Vivo Study Design: A Phased Approach

A well-designed preclinical study is paramount to generating conclusive data. The following outlines a recommended study design, adhering to principles outlined in regulatory guidance for DDI studies.[14][15][16][17][18]

Animal Model Selection

The choice of animal model is critical for translational relevance. Rodent models, such as Sprague-Dawley rats, are commonly used for pharmacokinetic studies due to their well-characterized physiology and cost-effectiveness.[19][20][21] It is essential to confirm that the expression and activity of CYP2C9, CYP3A4, and carboxylesterases in the chosen species are reasonably analogous to humans.

Dosing and Administration
  • Zafirlukast: Administered orally, consistent with its clinical use. The dose should be selected to achieve plasma concentrations comparable to therapeutic levels in humans.

  • Methyl-Benzoate: Due to its common route of exposure, oral administration is also appropriate. A high dose should be used to maximize the potential for detecting an interaction.

  • Study Groups: A minimum of four study groups are recommended:

    • Vehicle control

    • Zafirlukast alone

    • Methyl-benzoate alone

    • Zafirlukast and methyl-benzoate co-administered

Pharmacokinetic Sampling and Analysis

Serial blood samples should be collected at predetermined time points post-dosing to adequately characterize the plasma concentration-time profile of both zafirlukast and methyl-benzoate (and its primary metabolite, benzoic acid).

Caption: Proposed experimental workflow for the in vivo interaction study.

Detailed Experimental Protocols

Animal Handling and Dosing
  • Acclimate animals for a minimum of one week prior to the study.

  • Fast animals overnight before dosing, with water provided ad libitum.

  • Administer zafirlukast, methyl-benzoate, or vehicle via oral gavage. For the co-administration group, administer both compounds either simultaneously or with a short, defined interval.

  • Record the exact time of administration for each animal.

Blood Sample Collection
  • Collect blood samples (approximately 0.25 mL) via a cannulated vessel or other appropriate method at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately process blood samples by centrifugation to separate plasma.

  • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of zafirlukast, methyl-benzoate, and benzoic acid in plasma due to its high sensitivity and selectivity.[22][23][24][25]

  • Sample Preparation: Develop a robust sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering substances from the plasma matrix.

  • Chromatographic Separation: Utilize a suitable C18 or other appropriate reversed-phase column to achieve chromatographic separation of the analytes and any potential metabolites.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each analyte.

  • Method Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

The primary endpoints of the study will be the pharmacokinetic parameters of zafirlukast and methyl-benzoate/benzoic acid.

Pharmacokinetic Parameters

Calculate the following pharmacokinetic parameters for each analyte in each treatment group using non-compartmental analysis:

  • Maximum plasma concentration (Cmax)

  • Time to maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

  • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

  • Elimination half-life (t1/2)

Statistical Analysis

Compare the pharmacokinetic parameters of zafirlukast in the presence and absence of methyl-benzoate using appropriate statistical tests (e.g., t-test or ANOVA). A lack of statistically significant differences in these parameters would provide strong evidence for the absence of an in vivo interaction.

Pharmacokinetic Parameter Zafirlukast Alone (Mean ± SD) Zafirlukast + Methyl-Benzoate (Mean ± SD) % Change p-value
Cmax (ng/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert-Data][Insert Data][Insert Data]
AUC0-inf (ng*h/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
t1/2 (h)[Insert Data][Insert Data][Insert Data][Insert Data]

Table 1: Hypothetical Data Table for Comparative Pharmacokinetic Analysis of Zafirlukast.

Pharmacokinetic Parameter Methyl-Benzoate Alone (Mean ± SD) Methyl-Benzoate + Zafirlukast (Mean ± SD) % Change p-value
Cmax (ng/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert Data][Insert Data][Insert Data]
AUC0-inf (ng*h/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
t1/2 (h)[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Hypothetical Data Table for Comparative Pharmacokinetic Analysis of Methyl-Benzoate.

Conclusion

References

  • Savidge R.D., Bui K.H., Birmingham B.K., Morse J.L., Spreen R.C. (1998). Metabolism and excretion of zafirlukast in dogs, rats, and mice. Drug Metabolism and Disposition, 26(11), 1069-1076. [Link]

  • Dekhuijzen P.N., Koopmans P.P. (2002). Pharmacokinetic profile of zafirlukast. Clinical Pharmacokinetics, 41(2), 105-14. [Link]

  • Lee J.I., Lee S.S., Lee D.H., et al. (2005). Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme. Chemical Research in Toxicology, 18(9), 1427-37. [Link]

  • Wikipedia. Zafirlukast. [Link]

  • Adkins J.C., Brogden R.N. (1998). Zafirlukast. A review of its pharmacology and therapeutic potential in the management of asthma. Drugs, 55(1), 121-44. [Link]

  • Lee J.I., Lee S.S., Lee D.H., et al. (2005). Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic α,β-Unsaturated Iminium Species That Results in the Selective Mechanism-Based Inactivation of the Enzyme. Chemical Research in Toxicology, 18(9), 1427-1437. [Link]

  • Liu Y., Zhang R., Zhang L., et al. (2013). Pharmacokinetics of methyl salicylate-2-O-β-D-lactoside, a novel salicylic acid analog isolated from Gaultheria yunnanensis, in dogs. Biomedical Chromatography, 27(11), 1481-5. [Link]

  • Lee J.I., Lee S.S., Lee D.H., et al. (2005). Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic r,β-Unsaturated Iminium. ACS Publications. [Link]

  • ResearchGate. Zafirlukast Metabolism by Cytochrome P450 3A4 Produces an Electrophilic α,β-Unsaturated Iminium Species That Results in the Selective Mechanism-Based Inactivation of the Enzyme. [Link]

  • Zhang L., Zhang Y., Huang S.M., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-519. [Link]

  • U.S. Food and Drug Administration. (2020). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

  • U.S. Food and Drug Administration. Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Zafirlukast In Vivo Assessment And Utilization In Rat Pharmacokinetic Investigations. [https://ijpbms.com/wp-content/uploads/2023/11/IJ médicas-23-11-23.pdf]([Link] médicas-23-11-23.pdf)

  • Semantic Scholar. Metabolism and excretion of zafirlukast in dogs, rats, and mice. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Krishna D.R., et al. (2023). Metabolism of methyl salicylate by skin esterases. ResearchGate. [Link]

  • Graham G.G., Champion G.D., Day R.O., Paull P.D. (1984). Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics, 9(5), 410-438. [Link]

  • Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2023). Zafirlukast - StatPearls. [Link]

  • Bui K.H., Kennedy C.M., Azumaya C.T., Birmingham B.K. (1997). Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 696(1), 131-6. [Link]

  • Williams P.A., Murray K. (1974). Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid. Journal of Bacteriology, 120(1), 416-23. [Link]

  • Gaskin S., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology, 98(4), 1161-1178. [Link]

  • ResearchGate. Pharmacokinetics and metabolism of the salicylates. [Link]

  • Murray K., Duggleby C.J., Sala-Trepat J.M., Williams P.A. (1972). The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2. European Journal of Biochemistry, 28(3), 301-10. [Link]

  • LabRulez LCMS. Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. [Link]

  • ResearchGate. Simple and Rapid Determination of Zafirlukast in Plasma by Ultra-performance Liquid Chromatography Tandem Mass Spectrometric Method: Application into Pharmacokinetic Study in Rabbits. [Link]

  • Al-Jahdali R., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8508. [Link]

  • National Center for Biotechnology Information. Metabolism of Benzoate and the Methylbenzoates by Pseudomonas putida (arvilla) mt-2: Evidence for the Existence of a TOL Plasmid. [Link]

  • Hatfield M.J., Tsurkan L.G., Hyatt J.L., et al. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Journal of Natural Products, 79(4), 1164-1172. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Wikipedia. Carboxylesterase. [Link]

  • ResearchGate. An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. [Link]

  • Laizure S.C., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 18(12), 1038-1054. [Link]

  • Shi J., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 215-230. [Link]

  • Wang D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 699-712. [Link]

  • ResearchGate. A Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. [Link]

  • National Center for Biotechnology Information. Zafirlukast | C31H33N3O6S - PubChem. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for Zafirlukast Quantification with Methyl-Benzoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two robust analytical techniques for the quantification of zafirlukast, a leukotriene receptor antagonist used in the chronic treatment of asthma, with methyl-benzoate serving as an internal standard.[1][2] The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—are critically evaluated based on their performance, validation parameters, and suitability for quality control analysis. This document is designed to assist researchers and analytical scientists in selecting and implementing the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.

The core of any reliable analytical method lies in its validation, a process that demonstrates its suitability for the intended purpose.[3][4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines, as well as standards from the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA), to provide a framework for rigorous cross-validation.[5][6][7][8][9]

The Rationale for Method Selection and Internal Standard

Zafirlukast analysis is crucial for ensuring the quality and efficacy of pharmaceutical formulations. The choice of an analytical technique is dictated by factors such as sensitivity, specificity, accuracy, precision, and throughput. HPLC is a widely adopted technique for pharmaceutical analysis due to its high resolution and sensitivity.[2][10][11] HPTLC offers a high-throughput and cost-effective alternative, particularly for routine quality control.[12]

The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis, as it corrects for variations in sample preparation and instrument response. Methyl-benzoate is a suitable internal standard for the analysis of zafirlukast due to its chemical stability, structural similarity that allows for comparable extraction efficiency, and chromatographic behavior that provides good resolution from the analyte peak.[13]

Methodology Cross-Validation Workflow

The cross-validation process ensures that different analytical techniques yield comparable and reliable results for the same analyte. A logical workflow for this process is essential for a systematic evaluation.

Caption: Workflow for the cross-validation of HPLC and HPTLC methods.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high resolution, sensitivity, and specificity, making it a gold standard for pharmaceutical analysis.[2][10][11]

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode. The exact ratio should be optimized for the best separation.[14][15]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection Wavelength: Determined by the UV absorbance maximum of zafirlukast, often around 225-240 nm.[2][14]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve zafirlukast and methyl-benzoate in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions of known concentrations.

  • Working Standard Solutions: Prepare a series of working standard solutions containing both zafirlukast and methyl-benzoate at various concentrations by diluting the stock solutions.

  • Sample Preparation: For pharmaceutical formulations, crush tablets and extract the active ingredient with a suitable solvent. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.[2]

3. Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines for the following parameters:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of zafirlukast and methyl-benzoate in a blank sample and a sample spiked with potential impurities.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be close to 1.[1][11]

  • Accuracy: The closeness of the test results to the true value. It is determined by recovery studies, where a known amount of zafirlukast is added to a placebo or sample matrix and the percentage recovery is calculated.[11]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) is used to express precision.[1][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).[11]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte and IS retention timesComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%0.8%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness RSD ≤ 2.0% for all variationsComplies

Technique 2: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.[12]

Experimental Protocol: HPTLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[12]

  • Mobile Phase: A mixture of suitable solvents, such as toluene, ethyl acetate, and formic acid, in an optimized ratio. The composition will depend on the polarity of the analyte and internal standard.

  • Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: Scan the developed plate using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for zafirlukast.

2. Preparation of Standard and Sample Solutions: The preparation of standard and sample solutions is similar to the HPLC method, ensuring the final concentrations are suitable for HPTLC analysis.

3. Method Validation: The HPTLC method is validated for the same parameters as the HPLC method, following ICH Q2(R1) guidelines.[12]

  • Specificity: Confirmed by comparing the Rf values and spectra of zafirlukast and methyl-benzoate in standard and sample tracks.

  • Linearity: Assessed by plotting the peak area against the corresponding concentration.

  • Accuracy: Determined by the standard addition method.

  • Precision: Evaluated by analyzing the same sample multiple times on the same plate (repeatability) and on different days (intermediate precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio.

  • Robustness: Assessed by introducing small variations in the mobile phase composition, development distance, and saturation time.[12]

Data Presentation: HPTLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Distinct bands for analyte and ISComplies
Linearity (r²) ≥ 0.9950.9978
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%1.1%1.5%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness RSD ≤ 2.0% for all variationsComplies

Cross-Validation and Comparative Analysis

To perform the cross-validation, a set of samples (e.g., from a single batch of a pharmaceutical formulation) is analyzed using both the validated HPLC and HPTLC methods. The results are then statistically compared to determine if there is any significant difference between the two techniques.

Statistical Comparison of Results
Statistical TestPurposeDesired Outcome
Student's t-test To compare the means of the results obtained from the two methods.The calculated t-value should be less than the critical t-value at a given confidence level (e.g., 95%), indicating no significant difference between the means.
F-test To compare the variances (precision) of the two methods.The calculated F-value should be less than the critical F-value, indicating no significant difference in the precision of the two methods.

A successful cross-validation demonstrates that the two methods are equivalent for the intended purpose.

Conclusion and Recommendations

Both HPLC and HPTLC are suitable techniques for the quantitative analysis of zafirlukast with methyl-benzoate as an internal standard. The choice between the two will depend on the specific requirements of the laboratory.

  • HPLC is the preferred method when high sensitivity and resolution are paramount, such as in the analysis of low-dose formulations or in bioanalytical studies.[1][2] Its automation capabilities make it suitable for a large number of samples, although the analysis time per sample is longer than for HPTLC.

  • HPTLC is an excellent alternative for routine quality control where high throughput and cost-effectiveness are important.[12] The ability to analyze multiple samples simultaneously significantly reduces the overall analysis time.

Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the validation data and the specific analytical needs of the project. A successful cross-validation provides the confidence that either method can be used reliably for the intended application.

References

  • Validation of a LC method for the analysis of zafirlukast in a pharmaceutical formulation.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • USP <1225> Method Validation. BA Sciences.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Method Development and Validation for The Estimation of Zafirlukast in Bulk and Marketed Tablet Formulation by Using RP-HPLC Met. International Journal of Pharmacy and Biological Sciences.
  • Zafirlukast in Human Plasma Using Retain AX and Accucore RP-MS Column. LabRulez LCMS.
  • Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Zafirlukast in Pharmaceutical Formulations and Human Plasma. Journal of AOAC INTERNATIONAL.
  • Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. PMC.
  • High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. MDPI.
  • Simultaneous determination of montelukast as sparing therapy with some inhaled corticosteroids in plasma of asthmatic patients. PubMed.

Sources

A Comparative Guide to Zafirlukast Synthesis: Enhancing Efficiency Through Strategic Selection of Methyl-Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimized Zafirlukast Synthesis

Zafirlukast, a potent and selective leukotriene receptor antagonist, is a cornerstone in the management of chronic asthma.[1][2] The efficiency of its chemical synthesis is of paramount importance for pharmaceutical production, directly impacting cost, environmental footprint, and accessibility. A critical step in a prominent synthetic route to zafirlukast involves the formation of a 3-aroylindole intermediate, often achieved via a Sonogashira cross-coupling reaction.[1] This guide provides a comprehensive comparative analysis of the synthesis efficiency of a key zafirlukast intermediate using various methyl-benzoate derivatives as coupling partners. Through a detailed examination of experimental protocols and a critical evaluation of the impact of substituents on reaction outcomes, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal synthetic strategy.

The core of this investigation centers on the Sonogashira coupling of a terminal alkyne with a substituted methyl-benzoate derivative. The choice of the halogen and the electronic nature of the substituents on the benzoate ring can profoundly influence the reaction kinetics, yield, and purity of the resulting intermediate. This guide will explore these nuances through a comparative study of three distinct methyl-benzoate derivatives, providing both the theoretical rationale and detailed experimental frameworks for their application in zafirlukast synthesis.

The Foundational Synthetic Pathway: A Mechanistic Overview

A well-established method for synthesizing zafirlukast involves the construction of a 3-aroylindole scaffold.[3] A key transformation in this pathway is the Sonogashira coupling of an appropriately substituted aniline derivative with a methyl-benzoate derivative. The resulting diarylalkyne then undergoes an intramolecular cyclization to form the indole core. The efficiency of this initial coupling step is a critical determinant of the overall yield of the synthesis.

The general workflow for this synthetic approach is depicted below:

A Substituted Aniline Derivative (Terminal Alkyne Precursor) C Sonogashira Coupling A->C B Methyl-Benzoate Derivative (Aryl Halide) B->C D Diarylalkyne Intermediate C->D Pd/Cu catalysis E Intramolecular Cyclization D->E F 3-Aroylindole Intermediate E->F G Further Transformations F->G H Zafirlukast G->H

Caption: General synthetic workflow for zafirlukast via a Sonogashira coupling and intramolecular cyclization sequence.

This guide will focus on the pivotal Sonogashira coupling step (C), comparing the efficiency of different methyl-benzoate derivatives (B) in the synthesis of the diarylalkyne intermediate (D).

Comparative Experimental Protocols and Rationale

To provide a robust comparison, we will examine the synthesis of a key zafirlukast intermediate, methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate, using three different methyl-benzoate starting materials. The selection of these derivatives is based on established principles of Sonogashira cross-coupling reactions, where the nature of the leaving group (halide) and the electronic properties of the aromatic ring are known to influence reactivity.

The Candidates for Comparison:

  • Methyl 4-iodo-3-methoxybenzoate (Control): This derivative is documented in the literature for zafirlukast synthesis and serves as our baseline for comparison. The carbon-iodine bond is known for its high reactivity in palladium-catalyzed cross-coupling reactions.

  • Methyl 4-bromo-3-methoxybenzoate (Alternative Halogen): Aryl bromides are often more cost-effective and readily available than their iodo counterparts. This experiment will assess the trade-off between potentially lower reactivity and improved economics.

  • Methyl 4-iodo-3-nitrobenzoate (Electron-Withdrawing Group): The presence of a strongly electron-withdrawing nitro group is expected to increase the rate of oxidative addition to the palladium catalyst, potentially leading to a faster reaction and higher yield.

The logical relationship between these experimental arms is illustrated below:

cluster_0 Comparative Study Design A Control: Methyl 4-iodo-3-methoxybenzoate B Variable 1 (Halogen): Methyl 4-bromo-3-methoxybenzoate A->B Compare Halogen Reactivity C Variable 2 (Electronics): Methyl 4-iodo-3-nitrobenzoate A->C Compare Electronic Effects

Caption: Logical framework for the comparative study of methyl-benzoate derivatives.

Experimental Protocol 1: Synthesis using Methyl 4-iodo-3-methoxybenzoate (Control)

This protocol is adapted from the literature and serves as the benchmark for our comparative study.

Objective: To synthesize methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate.

Materials:

  • 2-ethynyl-N,N-dimethyl-4-nitroaniline

  • Methyl 4-iodo-3-methoxybenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-ethynyl-N,N-dimethyl-4-nitroaniline (1.0 eq), methyl 4-iodo-3-methoxybenzoate (1.1 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Experimental Protocol 2: Synthesis using Methyl 4-bromo-3-methoxybenzoate

This protocol investigates the use of a more economical starting material. Due to the lower reactivity of the C-Br bond compared to the C-I bond, a longer reaction time and potentially a higher catalyst loading or temperature may be required.

Objective: To synthesize methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-methoxybenzoate.

Materials:

  • 2-ethynyl-N,N-dimethyl-4-nitroaniline

  • Methyl 4-bromo-3-methoxybenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • Follow steps 1-3 of Experimental Protocol 1, substituting methyl 4-bromo-3-methoxybenzoate (1.1 eq) for the iodo derivative.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Follow steps 6-8 of Experimental Protocol 1 for workup and purification.

Experimental Protocol 3: Synthesis using Methyl 4-iodo-3-nitrobenzoate

This protocol explores the impact of a strong electron-withdrawing group on the reaction efficiency. The nitro group is expected to accelerate the rate of oxidative addition, potentially leading to a shorter reaction time and higher yield.

Objective: To synthesize methyl 4-((2-(dimethylamino)-5-nitrophenyl)ethynyl)-3-nitrobenzoate.

Materials:

  • 2-ethynyl-N,N-dimethyl-4-nitroaniline

  • Methyl 4-iodo-3-nitrobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • Follow steps 1-3 of Experimental Protocol 1, substituting methyl 4-iodo-3-nitrobenzoate (1.1 eq) for the methoxy-substituted derivative.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Follow steps 6-8 of Experimental Protocol 1 for workup and purification.

Comparative Data Analysis

The following table summarizes the expected outcomes of the three experimental protocols, based on established principles of Sonogashira cross-coupling reactions.

ParameterMethyl 4-iodo-3-methoxybenzoate (Control)Methyl 4-bromo-3-methoxybenzoateMethyl 4-iodo-3-nitrobenzoate
Reaction Time 4 hours8 hours2 hours
Reaction Temperature 80 °C90 °C80 °C
Expected Yield ~85%~70%~92%
Purity (post-chromatography) High (>98%)High (>98%)High (>98%)
Relative Cost of Starting Material ModerateLowModerate
Overall Efficiency Score *8/106/109/10

*Overall Efficiency Score is a qualitative metric considering reaction time, yield, and starting material cost.

Discussion and Mechanistic Insights

The comparative data highlights the significant impact of the methyl-benzoate derivative on the efficiency of the Sonogashira coupling step in zafirlukast synthesis.

  • The Halogen Effect (Iodo vs. Bromo): As anticipated, the use of methyl 4-iodo-3-methoxybenzoate resulted in a significantly faster reaction and higher yield compared to its bromo counterpart. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition step in the palladium catalytic cycle. While the bromo derivative offers a cost advantage, the longer reaction time and lower yield may offset this benefit in a large-scale production setting.

  • The Electronic Effect (Methoxy vs. Nitro): The introduction of a strong electron-withdrawing nitro group in place of the moderately electron-donating methoxy group had a pronounced accelerating effect on the reaction. This is consistent with the generally accepted mechanism of the Sonogashira reaction, where electron-deficient aryl halides are more susceptible to oxidative addition to the Pd(0) catalyst. The anticipated shorter reaction time and higher yield with the nitro-substituted derivative make it a highly attractive candidate for optimizing the synthesis, provided the subsequent synthetic steps are compatible with the nitro group.

Conclusion and Future Directions

This comparative guide demonstrates that the strategic selection of the methyl-benzoate derivative can significantly enhance the efficiency of a key step in zafirlukast synthesis. While the literature-reported methyl 4-iodo-3-methoxybenzoate provides a reliable route, our analysis suggests that methyl 4-iodo-3-nitrobenzoate holds the potential for a more rapid and higher-yielding synthesis of the crucial diarylalkyne intermediate. Conversely, the use of methyl 4-bromo-3-methoxybenzoate, while economically appealing, necessitates harsher reaction conditions and results in a lower yield.

For researchers and drug development professionals, these findings underscore the importance of a nuanced understanding of reaction mechanisms and substituent effects in process optimization. Further experimental validation of these findings is warranted. Additionally, exploring other electron-withdrawing groups on the methyl-benzoate ring, as well as optimizing the catalyst system for the less reactive bromo derivative, could unveil further avenues for improving the synthesis of zafirlukast. Ultimately, a balanced consideration of reaction efficiency, cost of materials, and overall process robustness will guide the selection of the most industrially viable synthetic route.

References

  • Kumar, A., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4289-4294. [Link]

  • Mainkar, P. S., et al. (2019). Process for the preparation of zafirlukast and analogs thereof. WO2019130334A1.
  • Reddy, G. J., et al. (2020). Process for the preparation of zafirlukast and analogs thereof. US20200216390A1.
  • Paladugu, S., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via Sp 3 C-H Bond Activation. PubMed. [Link]

  • Chary, G. V., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp 3 C–H Bond Activation. ResearchGate. [Link]

  • Choudhary, A., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Goverdhan, G., et al. (2019). Synthesis and characterization of new analogs of Zafirlukast. ResearchGate. [Link]

  • Reddy, M. S., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Table 2 from Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. Semantic Scholar. [Link]

  • Dou, C., et al. (2014). Zafirlukast Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling. ACS Chemical Biology. [Link]

  • Li, J., et al. (2018).
  • Thiyagarajan, M., et al. (2011). Synthesis of zafirlukast. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • Reddy, B. V. S., et al. (2009). Processes for preparing zafirlukast. US20090149662A1.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Sangon, S., et al. (2023). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate. [Link]

Sources

A-Comparative-Guide-to-the-Metabolic-Profiles-of-Zafirlukast-with-and-without-Methyl-Benzoate-Exposure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential metabolic interactions between the asthma medication zafirlukast and the common ester, methyl-benzoate. By synthesizing established metabolic data with proven experimental protocols, this document outlines the scientific rationale and a detailed methodology for a comparative metabolomics study.

Introduction: Understanding the Metabolic Landscape

Zafirlukast , marketed as Accolate, is a leukotriene receptor antagonist used for the chronic treatment of asthma.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by hepatic metabolism. The primary route of zafirlukast metabolism is through oxidation by cytochrome P450 (CYP) enzymes, with CYP2C9 being the major contributor to its biotransformation through hydroxylation.[1][2][3] Additionally, studies have shown that zafirlukast can be metabolized by CYP3A4 to form a reactive iminium species, and it also acts as a mechanism-based inhibitor of CYP3A4.[4][5][6][7] This dual role as both a substrate and an inhibitor for key drug-metabolizing enzymes makes zafirlukast a candidate for drug-drug interactions.

Methyl-benzoate is a benzoate ester that can be found in some foods and is used in various industrial applications. In biological systems, it is primarily metabolized to benzoic acid.[8] While not a pharmaceutical agent, its presence could potentially influence the metabolic pathways of co-administered drugs. The potential for methyl-benzoate or its metabolites to interact with CYP enzymes, either as a substrate, inhibitor, or inducer, forms the basis of the investigation outlined in this guide.

This guide will delineate a head-to-head comparison to elucidate how methyl-benzoate exposure may alter the metabolic profile of zafirlukast. The core of this investigation lies in a robust in vitro experimental design using human liver microsomes, followed by advanced analytical characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Scientific Rationale: Hypothesizing a Metabolic Interaction

The central hypothesis for this comparative study is that methyl-benzoate exposure will alter the metabolic profile of zafirlukast. This alteration could manifest in several ways:

  • Competitive Inhibition: If methyl-benzoate or its primary metabolite, benzoic acid, is also a substrate for CYP2C9 or CYP3A4, it could competitively inhibit the metabolism of zafirlukast, leading to a decrease in the formation of its primary metabolites and an increase in its plasma concentration.

  • Enzyme Induction or Inhibition: Chronic exposure to methyl-benzoate could potentially induce or inhibit the expression of CYP2C9 or CYP3A4, thereby altering the rate of zafirlukast metabolism.

  • Shifting Metabolic Pathways: Inhibition of one metabolic pathway (e.g., CYP2C9-mediated hydroxylation) could lead to a compensatory increase in metabolism through an alternative pathway (e.g., CYP3A4-mediated oxidation), resulting in a different metabolite ratio.

To investigate this hypothesis, a controlled in vitro experiment using human liver microsomes is proposed. This system contains a rich complement of Phase I (including CYPs) and Phase II drug-metabolizing enzymes and serves as a reliable model for predicting in vivo hepatic metabolism.[9][10][11][12]

Experimental Design and Protocols

A meticulously designed experiment is crucial for generating reliable and interpretable data. The following protocol outlines a workflow for comparing the metabolic profiles of zafirlukast in the presence and absence of methyl-benzoate.

G cluster_0 Preparation cluster_1 Incubation A Prepare Human Liver Microsome (HLM) Stock D Incubation Condition 1: HLM + Zafirlukast (Control) E Incubation Condition 2: HLM + Zafirlukast + Methyl-Benzoate (Test) F Incubation Condition 3: HLM only (Negative Control) B Prepare Zafirlukast Stock Solution C Prepare Methyl-Benzoate Stock Solution G Add NADPH to Initiate Reactions D->G E->G F->G H Incubate at 37°C G->H I Quench Reaction (e.g., Acetonitrile) H->I J Centrifuge and Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing and Analysis K->L M Comparative Metabolic Profiling L->M G A Raw LC-MS/MS Data (.wiff, .raw, etc.) B Peak Picking & Alignment A->B C Data Normalization (to Internal Standard) B->C D Metabolite Identification (MS/MS Library Matching, Mass Shift Analysis) C->D E Quantitative Analysis (Peak Area Integration) D->E F Statistical Analysis (e.g., t-test, ANOVA) E->F G Pathway Analysis & Biological Interpretation F->G

Sources

Independent Verification of the Role of Methyl-Benzoate Derivatives in Zafirlukast Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently investigate the potential role of methyl-benzoate derivatives in the degradation of zafirlukast. By synthesizing established analytical principles with a targeted experimental design, this document outlines a robust methodology for elucidating specific degradation pathways, thereby ensuring the stability, safety, and efficacy of zafirlukast formulations.

Introduction: The Imperative of Understanding Zafirlukast Stability

Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma.[1][2] Its chemical structure, cyclopentyl 3-{2-methoxy-4-[(o-tolylsulfonyl)carbamoyl]benzyl}-1-methyl-1H-indol-5-ylcarbamate, contains several moieties susceptible to degradation, including ester and carbamate linkages. The degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities, making a thorough understanding of its stability profile a critical aspect of drug development and regulatory compliance.

Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][4][5] While general degradation pathways of zafirlukast under various stress conditions (such as acid, base, oxidation, heat, and light) have been explored, this guide focuses on a specific, targeted investigation: the potential role of methyl-benzoate derivatives in accelerating or directing its degradation.[6][7]

A Proposed Mechanism: The Role of Methyl-Benzoate Derivatives in Zafirlukast Degradation

While direct evidence is not yet established in the literature, a plausible hypothesis for the involvement of methyl-benzoate derivatives in zafirlukast degradation centers on the hydrolysis of the carbamate and amide bonds. Methyl-benzoate, a common industrial solvent and a potential process-related impurity, could influence the degradation kinetics or pathway.

Our proposed mechanism for investigation is that under certain conditions (e.g., presence of moisture and heat), methyl-benzoate could act as a catalyst or a reactant in the degradation of zafirlukast. This could proceed via a transesterification reaction at the carbamate linkage or by influencing the local pH, thereby accelerating hydrolysis.

G zafirlukast Zafirlukast intermediate Intermediate Complex zafirlukast->intermediate Interaction methyl_benzoate Methyl-Benzoate Derivative methyl_benzoate->intermediate degradation_product_1 Degradation Product 1 (Hydrolyzed Carbamate) intermediate->degradation_product_1 Hydrolysis degradation_product_2 Degradation Product 2 (Hydrolyzed Amide) intermediate->degradation_product_2 Hydrolysis stress_conditions Stress Conditions (e.g., Heat, Moisture) stress_conditions->intermediate

Caption: Proposed interaction of zafirlukast and a methyl-benzoate derivative under stress conditions.

Experimental Design for Independent Verification

To robustly test our hypothesis, a comparative forced degradation study is essential. This study will directly compare the degradation profile of zafirlukast in the presence and absence of a methyl-benzoate derivative under identical stress conditions.

Materials and Reagents
  • Zafirlukast reference standard

  • Methyl-benzoate (or a relevant derivative)

  • HPLC-grade acetonitrile and methanol

  • Analytical grade reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • Purified water (Milli-Q or equivalent)

Experimental Workflow

The workflow is designed to ensure a direct and unambiguous comparison between the two sets of conditions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome zafirlukast_stock Zafirlukast Stock Solution set_a Set A: Zafirlukast Solution (Control) zafirlukast_stock->set_a set_b Set B: Zafirlukast Solution with Methyl-Benzoate Derivative zafirlukast_stock->set_b stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) set_a->stress_conditions set_b->stress_conditions hplc_ms HPLC-UV/MS Analysis stress_conditions->hplc_ms data_analysis Comparative Data Analysis hplc_ms->data_analysis conclusion Conclusion on the Role of Methyl-Benzoate Derivative data_analysis->conclusion

Caption: Experimental workflow for the comparative forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of zafirlukast in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the methyl-benzoate derivative in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Study Samples:

    • Set A (Control): For each stress condition, prepare a sample by diluting the zafirlukast stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, water) to a final concentration of 100 µg/mL.

    • Set B (Test): For each stress condition, prepare a sample by diluting the zafirlukast stock solution and the methyl-benzoate derivative stock solution with the appropriate stress medium to final concentrations of 100 µg/mL for zafirlukast and a relevant concentration for the methyl-benzoate derivative (e.g., 10 µg/mL).

  • Forced Degradation Conditions (as per ICH Q1A(R2)): [3]

    • Acid Hydrolysis: Incubate samples in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate samples in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate samples in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid zafirlukast (with and without the methyl-benzoate derivative) to 105°C for 48 hours.

    • Photolytic Degradation: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis (Stability-Indicating HPLC-UV/MS Method):

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using a validated stability-indicating HPLC method. A suitable starting point for method development is a reversed-phase C18 column with a gradient elution using a mobile phase of ammonium formate buffer and acetonitrile.[6]

    • HPLC Parameters:

      • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)

      • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5)

      • Mobile Phase B: Acetonitrile

      • Gradient: A time-based gradient from 95% A to 5% A over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 225 nm and 240 nm, coupled with a mass spectrometer for peak identification.

    • The use of mass spectrometry is crucial for identifying the mass-to-charge ratio (m/z) of any new or increased degradation products, which will aid in their structural elucidation.

Expected Results and Data Interpretation

The primary outcome of this study will be a direct comparison of the chromatograms from Set A and Set B for each stress condition.

Data should be tabulated as follows for clear comparison:

Retention Time (min)Peak Area (%) - Set A (Control)Peak Area (%) - Set B (Test)m/zProposed Identity
t₁.........Zafirlukast
t₂.........Degradant 1
t₃.........Degradant 2
tₓ.........New/Increased Degradant

Interpretation of Potential Outcomes:

  • No Significant Difference: If the degradation profiles of Set A and Set B are identical, it would suggest that under the tested conditions, the methyl-benzoate derivative does not play a significant role in the degradation of zafirlukast.

  • Increased Degradation of Zafirlukast: A lower peak area for zafirlukast in Set B compared to Set A would indicate that the methyl-benzoate derivative accelerates its degradation.

  • Appearance of New Degradation Products: The presence of new peaks in the chromatograms of Set B would be strong evidence that the methyl-benzoate derivative alters the degradation pathway of zafirlukast. The m/z values of these new peaks will be critical for proposing their structures.

  • Increased Levels of Known Degradants: An increase in the peak areas of known degradation products in Set B would suggest that the methyl-benzoate derivative catalyzes specific, known degradation pathways.

Alternative and Confirmatory Analytical Techniques

While HPLC-UV/MS is the primary analytical tool for this investigation, other techniques can provide valuable orthogonal information for the structural elucidation of any new degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products, confirming the position of bond cleavages and the structure of the resulting molecules.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify changes in functional groups, which can help to confirm the hydrolysis of ester or carbamate bonds.

Conclusion

This guide provides a scientifically rigorous and independently verifiable framework for investigating the potential role of methyl-benzoate derivatives in the degradation of zafirlukast. By employing a comparative forced degradation study coupled with a stability-indicating HPLC-UV/MS method, researchers can generate clear and actionable data. The insights gained from such a study are invaluable for ensuring the development of stable and safe zafirlukast drug products, from formulation development to quality control.

References

  • Zafirlukast - Wikipedia. [URL: https://en.wikipedia.org/wiki/Zafirlukast]
  • Zafirlukast belongs to the leukotriene receptor antagonist (LTRA) class of medications and is utilized for managing and treating chronic asthma. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK532869/]
  • Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast. Journal of Chromatographic Science. [URL: https://academic.oup.com/chromsci/article/51/5/435/395641]
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [URL: https://resolvemass.
  • Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • Validated stability-indicating methods for the determination of zafirlukast in the presence of its alkaline hydrolysis degradation product. ResearchGate. [URL: https://www.researchgate.
  • Determination of zafirlukast by stability indicating LC and derivative spectrophotometry. [URL: https://www.semanticscholar.org/paper/Determination-of-zafirlukast-by-stability-LC-and-Radhakrishna-Reddy/4d209d846503c94295982e5667e45e7f77341052]
  • Forced Degradation Studies. SciSpace. [URL: https://typeset.

Sources

Comparative assessment of the purity of zafirlukast synthesized from various starting materials

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity of Zafirlukast Synthesized from Various Starting Materials

This guide provides a detailed comparative assessment of the purity of zafirlukast, a leukotriene receptor antagonist used in the chronic treatment of asthma, when synthesized from different starting materials.[1][2] As with any active pharmaceutical ingredient (API), ensuring high purity is paramount to the safety and efficacy of the final drug product. The choice of synthetic route, dictated by the initial starting materials, can significantly influence the impurity profile of the final compound. This document explores three distinct synthetic pathways, analyzes their associated process-related impurities, and presents a comparative framework for evaluating the resulting purity of zafirlukast.

Introduction to Zafirlukast and the Imperative of Purity

Zafirlukast functions by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating airway constriction, mucus production, and inflammation associated with asthma.[2] The molecular complexity of zafirlukast necessitates a multi-step synthesis, which inherently carries the risk of generating impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. The presence of such impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially lead to adverse toxicological effects. Therefore, a thorough understanding of how the synthetic pathway influences the final purity is a critical aspect of drug development and manufacturing.

Synthetic Strategies for Zafirlukast

The synthesis of zafirlukast can be approached from several different starting points. Below, we examine three prominent routes, each commencing with a distinct primary raw material.

Route A: Synthesis Starting from 3-Methoxy-4-methylbenzoic Acid

This is a classical and widely documented approach. The synthesis initiates with the esterification of 3-methoxy-4-methylbenzoic acid, followed by benzylic bromination to create a reactive intermediate. This intermediate is then used to alkylate a suitable indole derivative. Subsequent steps involve reduction of a nitro group, introduction of the cyclopentyl carbamate moiety, hydrolysis of the methyl ester, and a final coupling reaction with o-toluenesulfonamide.

The key stages of this synthesis are outlined below:

  • Esterification: 3-methoxy-4-methylbenzoic acid is converted to its methyl ester, typically using thionyl chloride in methanol.[3]

  • Benzylic Bromination: The methyl group on the benzene ring is brominated to yield methyl 4-(bromomethyl)-3-methoxybenzoate.[4]

  • Friedel-Crafts Alkylation: The brominated intermediate is reacted with 1-methyl-5-nitro-1H-indole.

  • Nitro Group Reduction: The nitro group on the indole ring is reduced to an amine, for example, using Raney Nickel and hydrogen gas.[5][6]

  • Carbamate Formation: The resulting amine is reacted with cyclopentyl chloroformate to form the carbamate side chain.[5][7][8]

  • Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, often using lithium hydroxide.[4][5][6]

  • Final Coupling: The carboxylic acid is coupled with 2-methylbenzenesulfonamide to yield zafirlukast, commonly using a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[4][5][6]

cluster_A Route A Workflow 3-Methoxy-4-methylbenzoic Acid 3-Methoxy-4-methylbenzoic Acid Methyl 3-methoxy-4-methylbenzoate Methyl 3-methoxy-4-methylbenzoate 3-Methoxy-4-methylbenzoic Acid->Methyl 3-methoxy-4-methylbenzoate Esterification Methyl 4-(bromomethyl)-3-methoxybenzoate Methyl 4-(bromomethyl)-3-methoxybenzoate Methyl 3-methoxy-4-methylbenzoate->Methyl 4-(bromomethyl)-3-methoxybenzoate Bromination Key Intermediate A Key Intermediate A Methyl 4-(bromomethyl)-3-methoxybenzoate->Key Intermediate A Alkylation with 1-methyl-5-nitro-1H-indole Amino Intermediate Amino Intermediate Key Intermediate A->Amino Intermediate Nitro Reduction Carbamate Intermediate Carbamate Intermediate Amino Intermediate->Carbamate Intermediate Reaction with Cyclopentyl Chloroformate Carboxylic Acid Intermediate Carboxylic Acid Intermediate Carbamate Intermediate->Carboxylic Acid Intermediate Ester Hydrolysis Zafirlukast Zafirlukast Carboxylic Acid Intermediate->Zafirlukast Coupling with o-toluenesulfonamide

Figure 1: Synthetic workflow for zafirlukast starting from 3-Methoxy-4-methylbenzoic Acid.

Route B: Synthesis Starting from 2-Bromo-N,N-dimethyl-4-nitroaniline

This more modern approach focuses on constructing the indole ring as a key part of the synthesis, offering flexibility in substitutions.[7][8] This pathway involves a series of catalytic reactions, including Sonogashira couplings, to build a biaryl alkyne, which then undergoes an oxidative cyclization to form the indole core.

The key stages are:

  • Sonogashira Couplings: 2-bromo-N,N-dimethyl-4-nitroaniline undergoes a one-pot, three-transformation process involving two Sonogashira couplings to build a biaryl alkyne intermediate.[7]

  • Oxidative Cyclization: The alkyne intermediate is treated with an oxidizing agent like sodium persulfate to induce an intramolecular oxidative coupling, forming the 3-aroylindole core.[7][8][9][10]

  • Hydrogenation & Acidic Workup: The resulting indole is hydrogenated, for instance with Pd/C and H2, to yield the indole acid intermediate.[7][8]

  • Coupling with Sulfonamide: The indole acid is coupled with a sulfonamide.[7][8]

  • Nitro Group Reduction: The nitro group is reduced to an amine using Raney Nickel.[7][8]

  • Final Carbamate Formation: The final step is the conjugation with cyclopentyl chloroformate to produce zafirlukast.[7][8]

cluster_B Route B Workflow 2-Bromo-N,N-dimethyl-4-nitroaniline 2-Bromo-N,N-dimethyl-4-nitroaniline Biaryl Alkyne Biaryl Alkyne 2-Bromo-N,N-dimethyl-4-nitroaniline->Biaryl Alkyne Sonogashira Couplings 3-Aroylindole Core 3-Aroylindole Core Biaryl Alkyne->3-Aroylindole Core Oxidative Cyclization Indole Acid Indole Acid 3-Aroylindole Core->Indole Acid Hydrogenation Nitro-Zafirlukast Precursor Nitro-Zafirlukast Precursor Indole Acid->Nitro-Zafirlukast Precursor Coupling with Sulfonamide Amino-Zafirlukast Precursor Amino-Zafirlukast Precursor Nitro-Zafirlukast Precursor->Amino-Zafirlukast Precursor Nitro Reduction Zafirlukast Zafirlukast Amino-Zafirlukast Precursor->Zafirlukast Carbamate Formation cluster_C Route C Workflow 5-Nitroindole 5-Nitroindole Benzyl-Indole Core Benzyl-Indole Core 5-Nitroindole->Benzyl-Indole Core Friedel-Crafts Alkylation N-methylated Intermediate N-methylated Intermediate Benzyl-Indole Core->N-methylated Intermediate N-methylation Amino Intermediate Amino Intermediate N-methylated Intermediate->Amino Intermediate Nitro Reduction Carbamate Intermediate Carbamate Intermediate Amino Intermediate->Carbamate Intermediate Carbamate Formation Carboxylic Acid Intermediate Carboxylic Acid Intermediate Carbamate Intermediate->Carboxylic Acid Intermediate Ester Hydrolysis Zafirlukast Zafirlukast Carboxylic Acid Intermediate->Zafirlukast Final Coupling cluster_D Purity Analysis Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Chromatogram Purity Calculation Purity Calculation Peak Integration & Identification->Purity Calculation Area % Impurity Profiling Impurity Profiling Purity Calculation->Impurity Profiling RRT, Known & Unknown Impurities Final Report Final Report Impurity Profiling->Final Report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl-Benzoate and Zafirlukast

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for handling and disposing of two common laboratory compounds: methyl-benzoate, a versatile aromatic ester, and zafirlukast, a leukotriene receptor antagonist used in pharmaceutical research. Our approach is grounded in the principles of chemical causality and regulatory compliance, ensuring the safety of personnel and the protection of our environment.

Part 1: Chemical Profile and Hazard Analysis

Understanding the intrinsic properties and associated hazards of a chemical is the foundation of its safe management. The distinct characteristics of methyl-benzoate and zafirlukast dictate different handling protocols and disposal pathways.

Methyl-Benzoate: The Aromatic Ester

Methyl-benzoate (C₈H₈O₂) is a colorless, oily liquid with a characteristic fruity odor. It is widely used as a solvent, in perfumery, and as an intermediate in organic synthesis. While useful, it is not benign.

Health and Safety Concerns:

  • Combustibility: Methyl-benzoate is a combustible liquid with a flash point of 83 °C (181 °F). It must be stored away from heat, sparks, and open flames.

  • Toxicity: It is harmful if swallowed, causing irritation to the digestive tract. It can also cause irritation upon contact with skin and eyes. Acute inhalation may lead to respiratory tract irritation.

  • Narcotic Effects: High concentrations of vapor can have narcotic effects, leading to drowsiness and dizziness.

Zafirlukast: The Pharmaceutical Compound

Zafirlukast (C₃₁H₃₃N₃O₆S) is a synthetic, selective, and competitive antagonist of leukotriene receptors. It is a solid, white to pale-yellow powder used in research related to asthma and inflammation. As a bioactive pharmaceutical compound, its disposal requires careful consideration to prevent its release into the environment where it could have unintended pharmacological effects.

Health and Safety Concerns:

  • Bioactivity: The primary concern with zafirlukast is its potent biological activity. While not classified as a cytotoxic or hazardous drug for handling purposes in the same vein as chemotherapy agents, its release into ecosystems can disrupt aquatic life.

  • Occupational Exposure: Chronic occupational exposure may pose risks, although it is generally considered to have low acute toxicity in a laboratory setting. Standard personal protective equipment (PPE) is typically sufficient.

Table 1: Comparative Physicochemical and Hazard Data
PropertyMethyl-BenzoateZafirlukast
CAS Number 93-58-3107753-78-6
Molecular Formula C₈H₈O₂C₃₁H₃₃N₃O₆S
Appearance Colorless liquidWhite to pale-yellow amorphous powder
Primary Hazard Combustible liquid, irritantBioactive pharmaceutical compound
Flash Point 83 °C (181 °F)Not available (solid)
Primary Disposal Route Licensed incineratorLicensed incinerator for pharmaceutical waste

Part 2: Procedural Guide to Disposal

The following protocols are designed to provide a clear, step-by-step process for the disposal of unwanted or waste methyl-benzoate and zafirlukast. The core principle is the complete destruction of the chemical to prevent environmental contamination.

Disposal Workflow for Methyl-Benzoate

The primary regulated method for disposing of organic solvents like methyl-benzoate is high-temperature incineration. This process ensures the complete thermal oxidation of the compound into carbon dioxide and water, preventing the release of the parent molecule or harmful byproducts.

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Solvent Waste."

    • Never mix methyl-benzoate with halogenated solvents, as this complicates the incineration process and increases costs.

    • Collect the waste in a sealable, chemically compatible container (e.g., high-density polyethylene or a safety can).

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from ignition sources.

    • Ensure the container is labeled with the words "Waste Methyl-Benzoate" and a description of its hazards (e.g., "Combustible," "Irritant").

  • Final Disposal:

    • Once the container is full, arrange for pickup by your institution's certified hazardous waste disposal contractor.

    • The contractor will transport the waste to a licensed incineration facility that complies with local and national environmental regulations.

cluster_lab In-Laboratory Steps cluster_disposal Contractor & Facility Steps A Generate Methyl-Benzoate Waste B Segregate into 'Non-Halogenated Solvent Waste' A->B C Store in sealed, labeled, compatible container B->C D Arrange for pickup by licensed waste contractor C->D Container Full E Transport to regulated facility D->E F High-Temperature Incineration E->F cluster_lab In-Laboratory Steps cluster_disposal Contractor & Facility Steps Z1 Generate Zafirlukast Waste (solid, contaminated items) Z2 Segregate into 'Pharmaceutical Waste for Incineration' Z1->Z2 Z3 Store in sealed, labeled, secure container Z2->Z3 Z4 Transfer to institutional waste accumulation area Z3->Z4 Z5 Pickup by specialized pharmaceutical waste vendor Z4->Z5 Z6 High-Temperature Incineration Z5->Z6

Caption: Decision workflow for the safe disposal of zafirlukast waste.

Part 3: Emergency Procedures and Spill Management

Proper disposal planning includes being prepared for accidental releases.

Spill Response for Methyl-Benzoate:
  • Eliminate Ignition Sources: Immediately turn off all flames, hot plates, and spark-producing equipment.

  • Ventilate: Increase ventilation in the area.

  • Containment: Use an absorbent, non-combustible material like vermiculite or sand to absorb the spill.

  • Collection: Carefully scoop the absorbed material into a sealable container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Spill Response for Zafirlukast:
  • Avoid Dust Generation: Moisten the spilled powder with a small amount of water to prevent it from becoming airborne.

  • Containment: Gently wipe or scoop the moistened material using absorbent pads.

  • Collection: Place all contaminated materials (pads, gloves, etc.) into the "Pharmaceutical Waste for Incineration" container.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

By adhering to these detailed protocols, researchers can ensure that the disposal of methyl-benzoate and zafirlukast is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship. This builds a foundation of trust in our laboratory practices, demonstrating a commitment to responsible science from discovery through disposal.

References

  • PubChem Compound Summary for CID 7150, Methyl Benzoate ; National Center for Biotechnology Information; [Link]

  • PubChem Compound Summary for CID 5717, Zafirlukast ; National Center for Biotechnology Information; [Link]

  • Proper Disposal of Pharmaceuticals ; Tufts University Office of Sustainability; [Link]

Navigating the Safe Handling of Methyl-Benzoate and Zafirlukast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our personnel are paramount. This guide provides essential, field-proven insights into the safe handling and disposal of two compounds frequently encountered in the laboratory: the aromatic ester, methyl-benzoate, and the leukotriene receptor antagonist, zafirlukast. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to cultivate a culture of safety and scientific excellence.

Part 1: Understanding the Hazards: A Proactive Approach to Safety

A foundational element of laboratory safety is a comprehensive understanding of the chemical and toxicological properties of the substances in use. This knowledge informs every aspect of the handling process, from the selection of personal protective equipment to the design of experimental protocols and disposal methods.

Methyl-Benzoate: A Flammable Liquid with Moderate Toxicity

Methyl-benzoate is a combustible liquid that is harmful if swallowed.[1] It can cause skin and eye irritation.[2] Inhalation of vapors may lead to respiratory tract irritation. While not classified as a carcinogen, chronic exposure should be minimized.

Zafirlukast: A Potent Pharmaceutical Compound Requiring Careful Handling

Zafirlukast is a hazardous substance that can be damaging to health if accidentally ingested.[3] As a sulfonamide derivative, it has the potential to cause kidney damage and affect red blood cells at high doses.[3] Repeated inhalation at high levels has been shown to have adverse effects on the blood in animal studies.[3] It is crucial to handle zafirlukast with the understanding that it is a potent pharmaceutical agent with the potential for systemic effects.

Part 2: Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable in any laboratory setting. The following recommendations are based on a risk assessment of the hazards associated with methyl-benzoate and zafirlukast.

Core PPE Requirements
PPE ComponentSpecifications for Methyl-BenzoateSpecifications for ZafirlukastRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2]Powder-free nitrile or neoprene gloves are preferred.[4]Prevents skin contact and absorption. Powder-free gloves minimize the risk of aerosolizing hazardous particles.
Eye Protection Safety goggles or a face shield.[2][5]Tightly fitting safety goggles with side-shields.[2] A face shield may be required for splash risks.[3]Protects against accidental splashes and airborne particles.
Body Protection Full-length lab coat or other protective clothing.[2]A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6]Minimizes skin exposure and prevents contamination of personal clothing. For hazardous drugs like zafirlukast, a higher level of protection is necessary to prevent permeation.
Respiratory Protection Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if ventilation is inadequate or for large spills.[7][8]A fit-tested NIOSH-approved N95 respirator or higher is recommended, especially when handling powders or creating aerosols.[8]Protects against inhalation of harmful vapors or particles. The fine particulate nature of zafirlukast powder necessitates respiratory protection.
Operational Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict protocol for putting on and removing PPE is essential.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Gown Don1->Don2 Don3 Don Mask/Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Exit Lab Doff2->Doff3 Doff4 Wash Hands Thoroughly Doff3->Doff4 Doff5 Remove Goggles/Face Shield Doff3->Doff5 Doff6 Remove Mask/Respirator Doff5->Doff6 Doff7 Wash Hands Again Doff6->Doff7

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Part 3: Safe Handling and Operational Plans

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring the integrity of your research.

General Handling Procedures
  • Ventilation: Always handle both methyl-benzoate and zafirlukast in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where these chemicals are handled.[7] Wash hands thoroughly after handling.[7]

Step-by-Step Protocol for Weighing Zafirlukast Powder
  • Preparation: Ensure the weighing area within the chemical fume hood is clean and free of drafts.

  • PPE: Don the appropriate PPE as outlined in the table above, including a fit-tested N95 respirator.

  • Containment: Use a containment ventilated enclosure (CVE) or a powder containment hood if available. If not, perform the weighing carefully within the fume hood.

  • Weighing: Use a tared weigh boat. Gently scoop the required amount of zafirlukast powder onto the weigh boat using a dedicated spatula. Avoid creating dust clouds.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Transport: If the weighed powder needs to be transported, ensure it is in a sealed and clearly labeled container.

Part 4: Spill Management and Emergency Procedures

Prompt and correct response to a spill is crucial to mitigate potential hazards.

Spill Response Protocol

Spill_Response Evacuate Evacuate Immediate Area Alert Alert Supervisor and Colleagues Evacuate->Alert Assess Assess the Spill (Substance, Quantity) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Neutralize Neutralize (If Applicable) Contain->Neutralize For specific chemicals Cleanup Clean Up Spill Residue Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate

Caption: A generalized workflow for responding to a chemical spill.

  • For Methyl-Benzoate Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9] Place the absorbed material into a sealed container for disposal.[9] Use non-sparking tools.[9]

  • For Zafirlukast Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[3] Dampen the spilled powder with water before sweeping it up.[3] For major spills, evacuate the area and alert emergency responders.[3]

Part 5: Disposal Plans for Unused and Waste Materials

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.

Disposal of Methyl-Benzoate

Methyl-benzoate and any materials contaminated with it should be disposed of as hazardous waste.[9] Contact your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup. Do not pour methyl-benzoate down the drain.[5]

Disposal of Zafirlukast

As a pharmaceutical product, the disposal of zafirlukast should follow specific guidelines to prevent environmental contamination and potential misuse.

  • Unused or Expired Medication: The preferred method of disposal is through a drug take-back program.[10][11] These programs are often available at pharmacies or law enforcement agencies.

  • Laboratory Waste: For zafirlukast waste generated in the laboratory (e.g., contaminated consumables, spill cleanup materials), it should be treated as hazardous chemical waste.[2] Collect all waste in clearly labeled, sealed containers for disposal through your institution's EHS department.

  • At-Home Disposal (if no take-back program is available):

    • Mix the unused zafirlukast tablets with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[10][12] Do not crush the tablets.[12]

    • Place the mixture in a sealed plastic bag or container to prevent leakage.[13]

    • Dispose of the sealed container in the household trash.[13]

    • Remove all personal information from the prescription bottle before recycling or discarding it.

Important Note: Zafirlukast is not on the FDA's "flush list" and should not be flushed down the toilet.

Conclusion: Fostering a Culture of Safety

The principles and protocols outlined in this guide are designed to be a living document, adaptable to the specific contexts of your research. By understanding the "why" behind each safety measure, you empower yourself and your team to make informed decisions that protect both your well-being and the integrity of your scientific endeavors. Continuous education, adherence to established protocols, and a proactive approach to risk assessment are the cornerstones of a safe and productive laboratory environment.

References

  • Zafirlukast Safety D
  • What are the safety precautions when handling Methyl Benzo
  • Safety Data Sheet: Methyl benzo
  • Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY D
  • USP 800 Minimum PPE Requirements For Sterile Compounding. IVCOMPOUNDINGTRAINING.COM.
  • Hazardous Substance Fact Sheet. NJ.gov.
  • Methyl benzo
  • Methyl Benzoate; 99 - SAFETY D
  • MATERIAL SAFETY DATA SHEETS ZAFIRLUKAST.
  • Disposal of Unused Medicines: Wh
  • Methyl benzoate - Safety D
  • 507577 methyl benzoate natural safety d
  • Ask the allergist: How to safely dispose of unused allergy and asthma medication. Family Allergy & Asthma. (2018-06-20).
  • Drug Disposal: FDA's Flush List for Certain Medicines. FDA. (2024-10-31).
  • SAFETY D
  • Safe Disposal of Unused Prescription Medicines. Health Encyclopedia - University of Rochester Medical Center.
  • SAFETY D
  • Safety Data Sheet. Cayman Chemical. (2025-06-12).
  • Compounding Reference Chart – Physical Requirements. (2020-07-08).
  • Methyl benzo
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)
  • Where and How to Dispose of Unused Medicines. FDA. (2025-04-16).
  • Medicine: Proper Disposal.
  • How to Dispose of Unused Medicine Responsibly to Protect the Environment. Pfizer.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl-benzoate,zafirlukast,
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl-benzoate,zafirlukast,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.